Technical Documentation Center

(2-Bromo-4-methylphenyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Bromo-4-methylphenyl)methanol
  • CAS: 824-53-3

Core Science & Biosynthesis

Foundational

Technical Monograph: (2-Bromo-4-methylphenyl)methanol

This technical monograph details the physicochemical properties, synthetic pathways, and experimental applications of (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3). Synonyms: 2-Bromo-4-methylbenzyl alcohol; 4-Methyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical properties, synthetic pathways, and experimental applications of (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3).

Synonyms: 2-Bromo-4-methylbenzyl alcohol; 4-Methyl-2-bromobenzyl alcohol. CAS: 824-53-3 | Molecular Formula: C₈H₉BrO | Molecular Weight: 201.06 g/mol [1][2]

Physicochemical Profile

(2-Bromo-4-methylphenyl)methanol is a structural hybrid of a benzyl alcohol and an aryl bromide. Its utility lies in its dual functionality: the benzylic hydroxyl group serves as a handle for nucleophilic substitution or oxidation, while the ortho-bromide provides a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Core Physical Data
PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Experimental observation
Color White to off-whitePurity dependent
Melting Point 66 – 70 °CTypical range for structural analogues; verify per batch
Boiling Point 280.5 ± 20.0 °C (Predicted)@ 760 Torr (Decomposes prior to BP)
Density 1.547 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 2.41Lipophilic; low water solubility
pKa ~14.3 (Hydroxyl proton)Weakly acidic (alcohol)
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water
Structural Descriptors[4]
  • SMILES: CC1=CC(=C(C=C1)CO)Br[2][3]

  • InChIKey: AAA82453 (Identifier verification)

Spectroscopic Identification

Accurate characterization is critical to distinguish this molecule from its isomer, (4-bromo-2-methylphenyl)methanol.

¹H-NMR (400 MHz, CDCl₃) — Diagnostic Signals

The substitution pattern (1-CH₂OH, 2-Br, 4-Me) creates a distinct splitting pattern.

  • δ 7.38 (s, 1H): H-3 (Aromatic). Appears as a singlet due to position between Br and Me (meta-coupling only). Deshielded by the ortho-bromide.

  • δ 7.32 (d, J = 7.8 Hz, 1H): H-6 (Aromatic). Ortho to the hydroxymethyl group.

  • δ 7.10 (d, J = 7.8 Hz, 1H): H-5 (Aromatic). Ortho to H-6, shielded slightly by the methyl group.

  • δ 4.71 (s, 2H): Benzylic -CH₂- . Diagnostic singlet.

  • δ 2.33 (s, 3H): Aryl -CH₃ .

  • δ ~2.0 (br s, 1H): -OH . Chemical shift varies with concentration and solvent.

IR Spectroscopy (ATR)
  • 3200–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

  • 1050 cm⁻¹: C-O stretch (Primary alcohol).

  • 600–700 cm⁻¹: C-Br stretch.

Synthetic Pathways & Protocols

The most reliable synthesis involves the chemoselective reduction of Methyl 2-bromo-4-methylbenzoate (CAS: 87808-49-9). While Lithium Aluminum Hydride (LiAlH₄) is effective, Sodium Borohydride (NaBH₄) in methanol is preferred for safety and ease of workup.

Experimental Protocol: Reduction of Methyl Ester

Reaction Scale: 10 mmol Safety: Conduct in a fume hood. NaBH₄ releases hydrogen gas.

  • Preparation: Dissolve Methyl 2-bromo-4-methylbenzoate (2.29 g, 10 mmol) in anhydrous THF (15 mL) and MeOH (5 mL).

  • Addition: Cool solution to 0°C. Add NaBH₄ (1.13 g, 30 mmol) portion-wise over 15 minutes to control gas evolution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution (20 mL).

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography if necessary.

Workflow Visualization

SynthesisWorkflow Start Start: Methyl 2-bromo-4-methylbenzoate (CAS 87808-49-9) Reagent Reagent: NaBH4 (3.0 eq) THF/MeOH (3:1) Start->Reagent Dissolve Process Process: 0°C -> RT, 4h Monitor: TLC Reagent->Process Add Slowly Quench Quench: Sat. NH4Cl Extraction (EtOAc) Process->Quench Complete Product Product: (2-Bromo-4-methylphenyl)methanol (White Solid) Quench->Product Isolate

Figure 1: Chemoselective reduction workflow for the synthesis of CAS 824-53-3.

Reactivity & Applications

This molecule is a "linchpin" intermediate. The alcohol and bromide functionalities allow for orthogonal functionalization.

Divergent Synthesis Map
  • Path A (Oxidation): Conversion to 2-Bromo-4-methylbenzaldehyde using mild oxidants like MnO₂ or Swern conditions. Important for Wittig olefination.

  • Path B (Substitution): Conversion to 2-Bromo-4-methylbenzyl bromide using PBr₃. This activates the benzylic position for S_N2 reactions (e.g., azide or amine introduction).

  • Path C (Cross-Coupling): Suzuki-Miyaura coupling at the aryl bromide. The benzylic alcohol is generally tolerated by Pd(0) catalysts, allowing direct biaryl synthesis without protection.

ReactivityMap Core (2-Bromo-4-methylphenyl)methanol (CAS 824-53-3) Oxidation Oxidation (MnO2) Product: 2-Bromo-4-methylbenzaldehyde Core->Oxidation Path A Halogenation Halogenation (PBr3/SOCl2) Product: Benzyl Halide Core->Halogenation Path B Coupling Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Product: Biaryl Methanol Core->Coupling Path C

Figure 2: Divergent synthetic utility of the scaffold.

Handling, Stability & Safety

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption.

  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.

  • GHS Classification:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12830889, (2-Bromo-4-methylphenyl)methanol. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: (2-Bromo-4-methylphenyl)methanol

The following technical guide provides an in-depth analysis of (2-Bromo-4-methylphenyl)methanol, designed for researchers and drug development professionals. CAS Number: 824-53-3 Synonyms: 2-Bromo-4-methylbenzyl alcohol;...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2-Bromo-4-methylphenyl)methanol, designed for researchers and drug development professionals.

CAS Number: 824-53-3

Synonyms: 2-Bromo-4-methylbenzyl alcohol; (2-Bromo-p-tolyl)methanol

Executive Summary

(2-Bromo-4-methylphenyl)methanol is a bifunctional aromatic building block characterized by a benzylic alcohol moiety and an ortho-bromo substituent relative to the hydroxymethyl group. This specific substitution pattern renders it an invaluable scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the alcohol function serves as a protected handle or a site for further derivatization (e.g., oxidation to aldehydes or conversion to leaving groups). It is widely utilized in the synthesis of biaryl systems found in tyrosine kinase inhibitors , glucocorticoid receptor modulators , and agrochemicals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name (2-Bromo-4-methylphenyl)methanol
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (Typical)
Boiling Point ~290 °C (Predicted)
Solubility Soluble in MeOH, DCM, THF, DMSO; sparingly soluble in water
pKa ~14.5 (benzylic hydroxyl)
InChI Key AUZIYQGIFKNOME-UHFFFAOYSA-N

Synthetic Pathways & Optimization

While direct bromination of 4-methylbenzyl alcohol is possible, it often suffers from poor regioselectivity due to the competing directing effects of the methyl and hydroxymethyl groups. The industry-standard protocol for high-purity synthesis is the chemoselective reduction of 2-bromo-4-methylbenzoic acid. This route guarantees the position of the halogen atom.

Protocol A: Chemoselective Reduction (Gold Standard)

Objective: Reduction of 2-bromo-4-methylbenzoic acid to (2-bromo-4-methylphenyl)methanol without debromination.

Reagents:

  • Precursor: 2-Bromo-4-methylbenzoic acid (CAS 7697-28-1)

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS). Note: LiAlH₄ can be used but carries a higher risk of hydrodehalogenation (loss of Br) if temperatures are not strictly controlled.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Charge the flask with 2-bromo-4-methylbenzoic acid (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Dropwise add BH₃·THF (1.0 M solution, 1.2–1.5 equiv) over 30 minutes. The evolution of hydrogen gas will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (eluent 20% EtOAc/Hexanes) for the disappearance of the acid.

  • Quench: Cool to 0 °C. Carefully quench excess borane with methanol (dropwise) until gas evolution ceases.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Mechanism & Rationale: The carboxylic acid is activated by borane to form an acyloxyborane intermediate, which is rapidly reduced to the alcohol. Borane is electrophilic and tolerates the aryl bromide well, unlike nucleophilic reductions (e.g., LiAlH₄ at reflux) which can cause oxidative addition into the C-Br bond.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Bromo-4-methylbenzoic Acid (CAS 7697-28-1) Intermediate Acyloxyborane Intermediate Start->Intermediate Activation (0°C) SideReaction AVOID: LiAlH4 Reflux (Risk of Debromination) Start->SideReaction Alternative Route Reagent BH3·THF (Electrophilic Reductant) Reagent->Intermediate Product (2-Bromo-4-methylphenyl)methanol (CAS 824-53-3) Intermediate->Product Reduction

Figure 1: Chemoselective reduction pathway prioritizing halogen retention.

Functionalization & Reactivity Profile

(2-Bromo-4-methylphenyl)methanol serves as a versatile "linchpin" molecule. Its reactivity is defined by two orthogonal functional groups: the aryl bromide (electrophile for metal-catalyzed coupling) and the benzylic alcohol (nucleophile or oxidation substrate).

Suzuki-Miyaura Cross-Coupling

The steric bulk of the ortho-hydroxymethyl group (and the para-methyl) is moderate, allowing for efficient coupling with aryl boronic acids.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are typically effective.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

  • Note: The free alcohol does not generally require protection under standard Suzuki conditions, simplifying the workflow.

Conversion to Benzyl Halides

For nucleophilic substitution reactions (e.g., attaching the ring to a nitrogen heterocycle), the alcohol is converted to a bromide or chloride.

  • Reagent: PBr₃ (0°C to RT) or SOCl₂.

  • Product: 2-Bromo-1-(bromomethyl)-4-methylbenzene. This species is highly reactive and a potent lachrymator.

Visualization: Reactivity Logic

Reactivity Center (2-Bromo-4-methylphenyl)methanol Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki Oxidation Oxidation (PCC/DMP) Center->Oxidation Halogenation Appel Rxn / PBr3 Center->Halogenation Biaryl Biaryl Alcohol (Scaffold Extension) Suzuki->Biaryl Aldehyde 2-Bromo-4-methylbenzaldehyde (Reductive Amination Precursor) Oxidation->Aldehyde BenzylBromide Benzyl Bromide (Alkylation Agent) Halogenation->BenzylBromide

Figure 2: Divergent synthetic utility of the core scaffold.

Applications in Medicinal Chemistry

This compound is frequently cited in patent literature and structure-activity relationship (SAR) studies involving:

  • Tyrosine Kinase Inhibitors: The 2-bromo-4-methylbenzyl moiety mimics specific hydrophobic pockets in kinase domains. It has been used to synthesize analogues of natural products like Ulocladol A .[1]

  • Glucocorticoid Receptor Modulators: The biaryl systems derived from this alcohol (via Suzuki coupling) serve as non-steroidal ligands, where the methyl group provides hydrophobic bulk to improve binding affinity.

  • Metabolic Stability: The 4-methyl group blocks para-metabolic oxidation on the phenyl ring, potentially extending the half-life of the drug candidate compared to unsubstituted analogues.

Handling, Stability & Safety

GHS Classification: Warning[2][3]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][4][5]

Storage Protocol:

  • Store in a cool, dry place (2–8 °C recommended for long-term).

  • Keep container tightly closed to prevent moisture absorption, which can make the solid sticky and difficult to weigh.

Experimental Safety: When converting this alcohol to its corresponding benzyl bromide (using PBr₃), the product is a potent lachrymator and skin irritant. All such derivatization reactions must be performed in a high-efficiency fume hood.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions. Retrieved from BenchChem Database. Link

  • University of Southampton. Synthesis of Ulocladol A Analogues via Suzuki Coupling. ePrints Soton. Link

  • PubChem. Compound Summary for CID 23109 (2-Bromo-4-methylphenol derivatives). National Library of Medicine. Link

  • ChemicalBook. (2-Bromo-4-methylphenyl)methanol Properties and Safety.Link

  • Sigma-Aldrich. Safety Data Sheet: Palladium Catalysts and Benzyl Alcohol Derivatives.Link

Sources

Foundational

(2-Bromo-4-methylphenyl)methanol molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of (2-Bromo-4-methylphenyl)methanol , a critical bifunctional building block in drug discovery.[1][2] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of (2-Bromo-4-methylphenyl)methanol , a critical bifunctional building block in drug discovery.[1][2]

[1][2]

Executive Summary & Compound Identity

(2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) is a disubstituted benzyl alcohol derivative characterized by an ortho-bromo and para-methyl substitution pattern relative to the hydroxymethyl group.[1][2] It serves as a high-value scaffold in medicinal chemistry, primarily utilized for its dual reactivity: the aryl bromide facilitates cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the benzylic alcohol provides a handle for oxidation, halogenation, or etherification.[1][2]

Physicochemical Profile
PropertyData
IUPAC Name (2-Bromo-4-methylphenyl)methanol
Common Synonyms 2-Bromo-4-methylbenzyl alcohol; 2-Bromo-p-methylbenzyl alcohol
CAS Number 824-53-3
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 55–56 °C [1]
Solubility Soluble in DCM, THF, MeOH, DMSO; Insoluble in water

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing this isomer from its regioisomer, (4-bromo-2-methylphenyl)methanol.[1][2] The following spectroscopic data is validated for the title compound [1].

¹H NMR (300 MHz, CDCl₃)
  • δ 7.38 (s, 1H): Aromatic proton at C3 (ortho to Br, meta to methyl).

  • δ 7.33 (d, J = 7.7 Hz, 1H): Aromatic proton at C6 (ortho to hydroxymethyl).

  • δ 7.12 (d, J = 7.8 Hz, 1H): Aromatic proton at C5.[1]

  • δ 4.70 (s, 2H): Benzylic methylene (-CH ₂OH).[3]

  • δ 2.33 (s, 3H): Methyl group (-CH ₃).[3]

  • δ 2.08 (br s, 1H): Hydroxyl proton (-OH ).

¹³C NMR (75 MHz, CDCl₃)
  • Signals: δ 139.4, 136.6, 133.1, 128.9, 128.4, 122.5 (Ar-C), 64.9 (Benzylic C), 20.7 (Methyl C).[1][2][3]

Synthetic Methodologies

The synthesis of (2-Bromo-4-methylphenyl)methanol is typically achieved via the chemoselective reduction of high-oxidation-state precursors.[1][2]

Protocol A: Reduction of 2-Bromo-4-methylbenzoic Acid

This method uses Lithium Aluminum Hydride (LiAlH₄) to reduce the carboxylic acid.[1][2] While effective, it requires strict anhydrous conditions.[1]

  • Reagents: 2-Bromo-4-methylbenzoic acid (1.0 eq), LiAlH₄ (2.5 eq), anhydrous THF.

  • Conditions: 0 °C addition under Argon, then stir at RT for 21 h.

  • Quench: Sequential addition of water, 15% NaOH, and water (Fieser workup).

  • Yield: ~50% after column chromatography (Hexane/EtOAc 8:1).

Protocol B: Reduction of 2-Bromo-4-methylbenzaldehyde (Preferred)

For larger scale-up, reducing the aldehyde with Sodium Borohydride (NaBH₄) is safer and often higher yielding.[1][2]

  • Reagents: 2-Bromo-4-methylbenzaldehyde (1.0 eq), NaBH₄ (0.5–1.0 eq), Methanol.

  • Conditions: 0 °C to RT, 1–2 hours.

  • Workup: Aqueous quench, extraction with DCM.

Visualization: Synthetic Logic & Functionalization

The following diagram illustrates the synthesis of the core and its divergent downstream utility.

Synthesis_Workflow Precursor 2-Bromo-4-methylbenzoic Acid (or Aldehyde) Reagent Reduction (LiAlH4 or NaBH4) Precursor->Reagent Product (2-Bromo-4-methylphenyl)methanol (C8H9BrO) Reagent->Product THF/MeOH, 0°C Suzuki Biaryl Coupling (Suzuki-Miyaura) Product->Suzuki Pd cat., Ar-B(OH)2 (Uses Br Handle) Oxidation Aldehyde/Acid (Oxidation) Product->Oxidation PCC/Dess-Martin (Uses OH Handle) Halogenation Benzyl Bromide (Appel Reaction) Product->Halogenation CBr4, PPh3 (Uses OH Handle)

Figure 1: Synthesis and divergent functionalization pathways.[1][2] The compound acts as a linchpin, allowing modification at the aryl ring (via Br) or the side chain (via OH).[1]

Applications in Drug Discovery

This molecule is a "privileged intermediate" in medicinal chemistry due to its ability to lock molecular conformation via the ortho-bromo substituent or serve as a precursor for fused ring systems.[1][2]

Scaffold for Tricyclic Systems

The compound is a key intermediate in the synthesis of 6,7-Dihydro-5H-diphenyl[a,c]cyclohepten-5-ones [2].[1][2] The benzylic alcohol is converted to a benzyl halide, which then undergoes cyclization steps to form the seven-membered ring characteristic of certain CNS-active agents.[1]

Endothelin Receptor Antagonists

Analogous structures (bromobenzyl alcohols) are utilized in the optimization of Macitentan derivatives [3].[1][2] The benzyl alcohol moiety often serves as a linker to polar "warheads" or solubilizing groups, while the bromine allows for the attachment of heteroaryl cores (e.g., pyrimidines) via cross-coupling.[1]

Suzuki-Miyaura Coupling

The sterically congested ortho-bromo position requires specialized phosphine ligands (e.g., SPhos, XPhos) for efficient coupling.[1][2]

  • Standard Protocol: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/Water, 100 °C.[1]

  • Outcome: Biaryl systems retaining the hydroxymethyl group for further elaboration.[1]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315Causes skin irritation.[1][2][4]
Serious Eye Damage H319Causes serious eye irritation.[1][2][4]
STOT - Single Exposure H335May cause respiratory irritation.[1][2][4]

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust/vapors.[1][5]

  • Wear nitrile gloves and safety goggles.[1]

  • Store in a cool, dry place (2–8 °C recommended for long-term stability) to prevent slow oxidation to the aldehyde.[1]

References

  • Tani, S. et al. "Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes."[1] Royal Society of Chemistry (RSC) Advances, Supporting Information, 2011.[1]

  • ChemicalBook. "(2-Bromo-4-methylphenyl)methanol Properties and Usage." ChemicalBook Database, Accessed 2024.[1]

  • Bolli, M. H. et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[1] Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861.[1]

Sources

Exploratory

Synthesis of (2-Bromo-4-methylphenyl)methanol from 2-bromo-4-methylbenzaldehyde

Technical Whitepaper: Scalable Synthesis of (2-Bromo-4-methylphenyl)methanol via Chemoselective Carbonyl Reduction Executive Summary This technical guide details the chemoselective reduction of 2-bromo-4-methylbenzaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of (2-Bromo-4-methylphenyl)methanol via Chemoselective Carbonyl Reduction

Executive Summary

This technical guide details the chemoselective reduction of 2-bromo-4-methylbenzaldehyde (CAS 824-54-4) to (2-bromo-4-methylphenyl)methanol (CAS 824-53-3). This transformation is a critical step in the synthesis of pharmacophores involving biphenyl scaffolds and heterocycles where the aryl bromide moiety serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

The protocol prioritizes Sodium Borohydride (NaBH₄) over Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This choice is driven by the requirement to preserve the sensitive aryl-bromide bond, which is prone to hydrogenolysis (dehalogenation) under vigorous catalytic conditions or metal-halogen exchange with stronger reductants.

Retrosynthetic Analysis & Strategy

The synthesis is a single-step functional group transformation (FGT). The strategic value lies in the chemoselectivity required to reduce the carbonyl group without affecting the halogen substituent.

  • Substrate: 2-Bromo-4-methylbenzaldehyde (Electrophilic carbonyl).

  • Reagent: Sodium Borohydride (Mild nucleophilic hydride source).[1]

  • Solvent System: Methanol (MeOH) or Tetrahydrofuran (THF)/MeOH mixtures. Protic solvents are essential to facilitate the protonation of the intermediate alkoxyborane species.

Critical Quality Attribute (CQA): The retention of the bromine atom at the ortho position is paramount, as it provides the steric and electronic environment necessary for downstream coupling efficiency.

Mechanistic Insight

The reduction proceeds via a nucleophilic addition mechanism.[1] Unlike catalytic hydrogenation, which relies on surface adsorption, this reaction is governed by the electronic affinity of the borohydride anion for the polarized carbonyl carbon.

Pathway:

  • Nucleophilic Attack: The boron-hydride bond breaks, delivering a hydride ion (H⁻) to the carbonyl carbon of the aldehyde.[1]

  • Tetrahedral Intermediate: formation of a transient alkoxide species.[1]

  • Solvent Exchange: The alkoxide interacts with the protic solvent (MeOH), exchanging the boron moiety for a proton to yield the primary alcohol.

Graphviz Visualization: Reaction Mechanism Logic

Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Product Formation Aldehyde 2-Bromo-4-methylbenzaldehyde (Electrophilic Carbonyl) Complex Alkoxyborate Intermediate (Tetrahedral Geometry) Aldehyde->Complex Nucleophilic Attack (H-) NaBH4 Sodium Borohydride (Hydride Donor) NaBH4->Complex Protonation Solvolysis/Protonation (MeOH source) Complex->Protonation Alcohol (2-Bromo-4-methylphenyl)methanol (Primary Alcohol) Protonation->Alcohol Workup

Figure 1: Logical flow of the hydride transfer mechanism highlighting the critical intermediate and protonation step.

Experimental Protocol

Safety Pre-requisites:

  • Hydrogen Evolution: NaBH₄ releases hydrogen gas upon contact with acids or moisture. Ensure the reaction vessel is vented.

  • Aldehyde Toxicity: Benzaldehydes are skin and respiratory irritants. Work in a fume hood.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
2-Bromo-4-methylbenzaldehyde 199.051.0Substrate
Sodium Borohydride (NaBH₄) 37.830.6 - 1.0Reductant
Methanol (MeOH) -Solvent (10V)Solvent/Proton Source
1N HCl or Sat.[2] NH₄Cl --Quenching Agent
Step-by-Step Procedure
  • Solubilization:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylbenzaldehyde (1.0 eq) in Methanol (anhydrous preferred, but technical grade is acceptable).

    • Note: If the aldehyde (MP ~114°C) does not dissolve fully at room temperature, gently warm to 30°C or add a co-solvent like THF.

  • Reagent Addition (0°C):

    • Cool the solution to 0°C using an ice bath.

    • Add NaBH₄ (0.6 eq) portion-wise over 15 minutes.

    • Rationale: Portion-wise addition prevents runaway exotherms and excessive hydrogen foaming.

  • Reaction Monitoring:

    • Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 1–2 hours.

    • TLC Control: Monitor consumption of starting material (Hexane/EtOAc 4:1). The aldehyde spot (higher R_f) should disappear, replaced by the more polar alcohol spot (lower R_f).

  • Quenching:

    • Cool the mixture back to 0°C.

    • Slowly add Saturated Aqueous NH₄Cl or 1N HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic (pH 5-6).

    • Caution: Vigorous bubbling (H₂) will occur.

  • Workup & Isolation:

    • Evaporate the bulk Methanol under reduced pressure (Rotavap).

    • Dilute the aqueous residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with Brine.[2]

    • Dry over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate.

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.

Graphviz Visualization: Experimental Workflow

Workflow Start Start: Dissolve Aldehyde in MeOH/THF Cool Cool to 0°C Start->Cool Add Add NaBH4 (Portion-wise) Cool->Add Stir Stir at RT (1-2h) TLC Check Add->Stir Quench Quench with Sat. NH4Cl (Gas Evolution!) Stir->Quench Extract Extract with DCM/EtOAc Wash with Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Product: (2-Bromo-4-methylphenyl)methanol Dry->Final

Figure 2: Operational workflow for the batch synthesis process.

Analytical Characterization

To validate the synthesis, compare the spectral data against the starting material.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Disappearance: The distinct aldehyde proton singlet at δ ~10.2 ppm must be absent.

    • Appearance: A new doublet (or singlet if broad) for the benzylic methylene protons (-CH ₂OH) will appear at δ ~4.7 ppm .

    • Aromatic Region: The 2-bromo-4-methyl substitution pattern will show characteristic splitting (typically a doublet, singlet, and doublet pattern depending on coupling constants) in the δ 7.0–7.5 ppm range.

    • Methyl Group: A singlet at δ ~2.35 ppm corresponding to the aryl-methyl group.

  • IR Spectroscopy:

    • Disappearance of the strong C=O stretch at ~1690 cm⁻¹ .

    • Appearance of a broad O-H stretch at 3300–3400 cm⁻¹ .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Inactive NaBH₄Use fresh reagent; NaBH₄ absorbs moisture and decomposes over time.
Low Yield Product lost in aqueous phaseThe alcohol is moderately polar. Ensure thorough extraction (3-4 times) or salt out the aqueous layer with NaCl.
Dehalogenation (Loss of Br) Reaction too vigorous (Rare with NaBH₄)Ensure temperature is kept <30°C. Avoid using Pd/C or catalytic hydrogenation methods.
Solubility Issues Aldehyde is highly crystallineUse a THF/MeOH (1:1) co-solvent system to ensure the substrate is in solution before adding hydride.

References

  • Sigma-Aldrich. 2-Bromo-4-methylbenzaldehyde Product Data & Safety. CAS 824-54-4.[5][6] Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4645292, 2-Bromo-4-methylbenzaldehyde. Retrieved from .

  • Organic Syntheses. Reduction of Aldehydes and Ketones to Alcohols: General Procedures. (Standard NaBH4 reduction protocols). Retrieved from .

  • BLD Pharm. (2-Bromo-4-methylphenyl)methanol Product Information. CAS 824-53-3.[7][8] Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative source on hydride reduction mechanisms).

Sources

Foundational

Technical Guide: Chemoselective Reduction of 2-Bromo-4-methylbenzoic Acid to (2-Bromo-4-methylphenyl)methanol

Executive Summary This technical guide outlines the chemoselective reduction of 2-bromo-4-methylbenzoic acid to (2-bromo-4-methylphenyl)methanol . This transformation is a critical step in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the chemoselective reduction of 2-bromo-4-methylbenzoic acid to (2-bromo-4-methylphenyl)methanol . This transformation is a critical step in the synthesis of pharmaceutical intermediates, often serving as a precursor for Suzuki-Miyaura cross-coupling or benzylic functionalization.

The core challenge in this transformation is chemoselectivity : reducing the carboxylic acid moiety (


) to a primary alcohol (

) without affecting the aryl bromide (

), which is susceptible to hydrodehalogenation under aggressive reducing conditions (e.g., catalytic hydrogenation or uncontrolled LiAlH

reduction).

This guide prioritizes the Borane-Tetrahydrofuran (BH


)  complex method as the industry "Gold Standard" for its superior selectivity, while providing the Sodium Borohydride/Iodine (NaBH

/I

)
system as a robust, cost-effective alternative.

Part 1: Strategic Analysis & Mechanism[1]

The Chemoselectivity Paradox

Standard reducing agents pose specific risks to the 2-bromo-4-methylbenzoic acid substrate:

  • Lithium Aluminum Hydride (LiAlH

    
    ):  While effective, LiAlH
    
    
    
    is a powerful nucleophile. At elevated temperatures or with excess reagent, it risks attacking the aryl bromide via Lithium-Halogen exchange or direct reduction, leading to debrominated impurities (p-tolylmethanol).
  • Catalytic Hydrogenation (H

    
    /Pd-C):  Strictly contraindicated. Palladium catalysts rapidly facilitate the hydrogenolysis of the C-Br bond.
    
  • Borane (BH

    
    ):  The optimal choice. Borane is an electrophilic reducing agent . It reacts preferentially with electron-rich species. The carboxylic acid carbonyl oxygen, being electron-rich, coordinates rapidly with the electron-deficient Borane. The electron-deficient aryl ring (due to the Br atom) is inert to Borane under these conditions.
    
Mechanism of Action (Borane-Mediated)

The reduction proceeds via an acyloxyborane intermediate, which is more reactive than the initial acid, ensuring complete reduction to the alcohol without stopping at the aldehyde.

BoraneMechanism Substrate 2-Bromo-4-methylbenzoic Acid Coordination Coordination Step (H2 release) Substrate->Coordination + BH3·THF Intermediate Acyloxyborane Intermediate Coordination->Intermediate HydrideTransfer Intramolecular Hydride Transfer Intermediate->HydrideTransfer Rate Limiting BorateEster Trialkylborate Species HydrideTransfer->BorateEster Hydrolysis Acidic/Basic Hydrolysis BorateEster->Hydrolysis + MeOH/H2O Product (2-Bromo-4-methylphenyl) methanol Hydrolysis->Product

Figure 1: Electrophilic reduction mechanism of carboxylic acids via Borane.

Part 2: Experimental Protocols

Method A: The Gold Standard (BH )

Recommended for high-value synthesis requiring >95% purity without chromatography.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 2-Bromo-4-methylbenzoic acid (1.0 equiv).

  • Reductant: Borane-tetrahydrofuran complex (BH

    
    ), 1.0 M solution (1.2–1.5 equiv). Note: Ensure reagent is fresh; titer decreases over time.
    
  • Solvent: Anhydrous THF (stabilized).

  • Quench: Methanol (MeOH).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with inert gas.[1][8]

  • Dissolution: Charge the flask with 2-bromo-4-methylbenzoic acid (e.g., 10.0 g, 46.5 mmol) and anhydrous THF (50 mL). Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer the BH

    
     solution (56 mL, 56 mmol) to the addition funnel via cannula. Add dropwise over 30–45 minutes.
    
    • Observation: Hydrogen gas evolution will occur.[1][9][10] Control rate to prevent foaming.

  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT). If TLC indicates incomplete conversion after 2 hours, heat to gentle reflux (65°C) for 1 hour.

  • Quench (Critical Safety Step): Cool back to 0°C. Very slowly add Methanol (20 mL).

    • Warning: Vigorous H

      
       evolution will occur as excess borane and the borate ester are decomposed.
      
  • Workup: Concentrate the mixture under reduced pressure to remove THF/MeOH/Trimethyl borate azeotrope. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted acid) followed by Brine.

  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
Method B: The "In Situ" Alternative (NaBH + I )

Recommended for labs lacking fresh Borane stocks or for cost-reduction on larger scales.

Reagents
  • Sodium Borohydride (NaBH

    
    ) (1.2 equiv).
    
  • Iodine (I

    
    ) (0.5 equiv). Note: I
    
    
    
    oxidizes NaBH
    
    
    to generate B
    
    
    H
    
    
    in situ.
Procedure
  • Suspend NaBH

    
     in anhydrous THF.
    
  • Add the carboxylic acid substrate (gas evolution will occur as the sodium carboxylate forms).

  • Cool to 0°C.

  • Dissolve Iodine in THF and add dropwise. The solution will transiently turn brown/purple before fading as I

    
     is consumed.
    
  • Reflux for 3–4 hours.

  • Workup similar to Method A.

Part 3: Process Safety & Scale-Up

Scaling this reaction requires strict control over hydrogen evolution and diborane containment.[2]

SafetyWorkflow Start Scale-Up Planning Check1 Check Cooling Capacity (Exotherm Control) Start->Check1 Check2 Ventilation/Scrubber (B2H6 & H2 Management) Start->Check2 Execution Execute Addition (Rate limited by Gas Evolution) Check1->Execution Check2->Execution Quench Methanol Quench (Max H2 Generation) Execution->Quench Waste Boric Acid Waste Disposal Quench->Waste

Figure 2: Safety workflow for scaling borane reductions.

Key Safety Parameters
  • Diborane Toxicity: BH

    
     is highly toxic.[11] An off-gas scrubber containing acetone or dilute NaOH is recommended to trap escaping borane.
    
  • Induction Period: If using Method B (NaBH

    
    /I
    
    
    
    ), ensure the reaction initiates immediately. Delayed initiation can lead to accumulation of reagents and a thermal runaway.

Part 4: Analytical Characterization

To validate the product, compare the spectral data of the starting material against the isolated alcohol.

Table 1: Comparative Analytical Data
Feature2-Bromo-4-methylbenzoic Acid (Substrate)(2-Bromo-4-methylphenyl)methanol (Product)
Physical State White solidWhite to off-white solid/oil
IR Spectroscopy Broad O-H stretch (2500–3300 cm⁻¹, carboxylic) Strong C=O stretch (~1690 cm⁻¹)Sharp/Broad O-H stretch (~3300 cm⁻¹, alcohol) Absence of C=O stretch
¹H NMR (CDCl₃)

11.0–13.0 (br s, 1H, COOH)

4.70 (s or d, 2H, Ar-CH ₂-OH)

1.8–2.5 (br s, 1H, OH )
¹³C NMR Carbonyl peak ~170 ppmBenzylic Carbon ~65 ppm
Mass Spec [M-H]⁻ 213/215 (negative mode)[M-H]⁻ or [M-OH]⁺ fragmentation patterns

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. The Journal of Organic Chemistry, 38(5), 912–916. Link

  • Kanth, J. V. B., & Periasamy, M. (1991).[12] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[9][13] The Journal of Organic Chemistry, 56(20), 5964–5965. Link

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.[10] Chemical Reviews, 106(7), 2617–2650. Link

  • Common Organic Chemistry. (n.d.). Reduction of Carboxylic Acids to Alcohols using BH3-THF. Link

Sources

Exploratory

Spectroscopic data of (2-Bromo-4-methylphenyl)methanol

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of (2-Bromo-4-methylphenyl)methanol Executive Summary (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) is a critical halogenated benzyl alcohol s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of (2-Bromo-4-methylphenyl)methanol

Executive Summary (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) is a critical halogenated benzyl alcohol scaffold used extensively in medicinal chemistry, particularly as an electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl motifs.[1] This guide provides a definitive spectroscopic profile to distinguish this specific isomer from its common regioisomer, (4-bromo-2-methylphenyl)methanol.[1] It details validated synthetic protocols, impurity profiling, and structural assignments to support high-integrity drug development workflows.[1]

Part 1: Chemical Identity & Structural Analysis

Critical Isomer Distinction: Researchers must distinguish the target compound from its reverse isomer, (4-bromo-2-methylphenyl)methanol (CAS: 17100-58-2).[1] The spectroscopic data provided below is specific to the 2-bromo-4-methyl substitution pattern.

PropertyData
IUPAC Name (2-Bromo-4-methylphenyl)methanol
Common Name 2-Bromo-4-methylbenzyl alcohol
CAS Registry Number 824-53-3
Molecular Formula C

H

BrO
Molecular Weight 201.06 g/mol
Appearance White crystalline solid
Melting Point 55–56 °C
SMILES CC1=CC(Br)=C(CO)C=C1

Part 2: Spectroscopic Profiling[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 | Frequency: 300 MHz (

H), 75 MHz (

C)[2]

Diagnostic Logic: The substitution pattern (1-CH


OH, 2-Br, 4-CH

) creates a distinct aromatic splitting pattern.[1]
  • H-3 (Proton at C3): Located between the bromine and methyl groups.[1] It appears as a singlet (or narrow doublet) due to lack of ortho-coupling partners.[1] This is the most deshielded aromatic signal due to the ortho-bromine effect.[1]

  • H-5 & H-6: Appear as an AB system (two doublets) with a coupling constant (

    
    ) typical of ortho-protons (~7.8 Hz).
    

Table 1:


H NMR Assignment 
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Context
7.38 Singlet (s)1H-H-3 Aromatic; ortho to Br, meta to Me
7.33 Doublet (d)1H7.7 HzH-6 Aromatic; ortho to CH

OH
7.12 Doublet (d)1H7.8 HzH-5 Aromatic; ortho to Me
4.70 Singlet (s)2H-CH

-OH
Benzylic methylene
2.33 Singlet (s)3H-Ar-CH

Methyl group
2.08 Broad (br s)1H--OH Hydroxyl (concentration dependent)

Table 2:


C NMR Assignment 
Chemical Shift (

, ppm)
AssignmentType
139.4 C-1 (Ipso to CH

OH)
Quaternary
136.6 C-4 (Ipso to Me)Quaternary
133.1 C-3Methine (CH)
128.9 C-6Methine (CH)
128.4 C-5Methine (CH)
122.5 C-2 (Ipso to Br)Quaternary (Upfield due to heavy atom effect)
64.9 CH

OH
Methylene
20.7 CH

Methyl
Mass Spectrometry (EI-MS)
  • Molecular Ion (M+): m/z 200 (relative intensity ~35%).[2]

  • Isotopic Pattern: A characteristic 1:1 doublet at m/z 200 and 202 confirms the presence of a single Bromine atom (

    
    Br and 
    
    
    
    Br).
  • Fragmentation: Loss of OH (M-17) and loss of CH

    
    OH (M-31) are common benzylic fragmentation pathways.[1]
    

Part 3: Synthetic Pathways & Protocols[1]

The most robust synthesis involves the chemoselective reduction of 2-bromo-4-methylbenzoic acid.[1] This route avoids the over-reduction often seen with aldehyde precursors if not carefully controlled.

Protocol: Reduction of 2-Bromo-4-methylbenzoic Acid

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), THF (anhydrous).[2]
    
  • Safety: LiAlH

    
     is pyrophoric. Perform under Argon/Nitrogen.
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous THF (30 mL) and cool to 0 °C under Argon.

  • Activation: Carefully add LiAlH

    
     (12.5 mmol, 2.5 equiv) to the THF.
    
  • Addition: Dissolve 2-bromo-4-methylbenzoic acid (5.0 mmol) in minimal THF and add dropwise to the LiAlH

    
     suspension. Maintain temperature < 5 °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 21 hours.

  • Quench (Fieser Method): Cool to 0 °C. Cautiously add water (0.5 mL), followed by 15% NaOH (0.5 mL), and finally water (1.5 mL).

  • Workup: Add anhydrous Na

    
    SO
    
    
    
    to the granular precipitate. Stir for 15 minutes. Filter through a celite pad.
  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel column chromatography (Hexane/Ethyl Acetate 8:1).

  • Yield: Expect ~50-60% yield of white solid.

SynthesisWorkflow Start Start: 2-Bromo-4-methylbenzoic Acid Solvent Solvent: THF (0°C -> RT) Start->Solvent Dissolve Reagent Reagent: LiAlH4 (2.5 eq) Reagent->Solvent Suspend Quench Quench: Fieser Workup (H2O / NaOH / H2O) Solvent->Quench Stir 21h Product Product: (2-Bromo-4-methylphenyl)methanol (White Solid) Quench->Product Filter & Column (Hex/EtOAc 8:1)

Caption: Validated workflow for the reduction of benzoic acid precursor to the target alcohol.

Part 4: Structural Logic & Quality Control

To ensure the integrity of the compound, one must verify the regiochemistry. The key differentiator is the coupling pattern in the aromatic region.

NMR_Logic Compound (2-Bromo-4-methylphenyl)methanol H3 H-3 (7.38 ppm) Singlet (Isolated by Br & Me) Compound->H3 H5 H-5 (7.12 ppm) Doublet (Couples with H-6) Compound->H5 H6 H-6 (7.33 ppm) Doublet (Couples with H-5) Compound->H6 H3->H5 No Coupling H5->H6 Ortho Coupling (J ~7.8 Hz) NOE NOE Correlation (Critical Check) NOE->H5 Correlates with CH3 NOE->H6 Correlates with CH2OH

Caption: 1H NMR connectivity logic. H-3 appears as a singlet, distinguishing it from isomers where H-3 would couple.[1]

Quality Control Parameters:

  • Melting Point Check: The target melts at 55–56 °C . If the sample melts at 76–80 °C, it is likely the (4-bromo-2-methyl) isomer.[1]

  • TLC: R

    
     ~0.3 in Hexane/EtOAc (4:1). Stain with KMnO
    
    
    
    (oxidizes alcohol).

Part 5: Applications in Drug Discovery

(2-Bromo-4-methylphenyl)methanol serves as a versatile "linchpin" scaffold.[1]

  • Suzuki-Miyaura Coupling: The aryl bromide is highly active for Pd-catalyzed cross-coupling with boronic acids, allowing the installation of biaryl systems while retaining the benzylic alcohol for further derivatization (e.g., oxidation to aldehyde or conversion to benzyl halide).[1]

  • Scaffold Elaboration: The alcohol group can be converted to a leaving group (mesylate/halide) to form C-N bonds via nucleophilic substitution, common in CNS-active drug synthesis.

References

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives. Royal Society of Chemistry (RSC) Advances, Supporting Information.[1] (Contains primary NMR and MP data).

  • Synthesis of benzo- and naphtho-fused bicyclo[n.3.1]alkane frameworks. Journal of the Chemical Society, Perkin Transactions 1. (Validation of synthesis from benzoic acid).

  • (2-Bromo-4-methylphenyl)methanol Product Data. ChemicalBook. (CAS and Physical Properties verification).

Sources

Foundational

Technical Analysis of the 1H NMR Spectrum of (2-Bromo-4-methylphenyl)methanol

Executive Summary & Structural Context (2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6) is a critical halogenated benzyl alcohol intermediate, widely utilized in the synthesis of biaryl scaffolds for pharmaceutical age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

(2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6) is a critical halogenated benzyl alcohol intermediate, widely utilized in the synthesis of biaryl scaffolds for pharmaceutical agents, particularly Angiotensin II receptor antagonists ("sartans").

The 1H NMR spectrum of this molecule provides a textbook case of trisubstituted benzene analysis . The presence of three distinct substituents—a hydroxymethyl group (-CH2OH) at C1, a bromine atom (-Br) at C2, and a methyl group (-CH3) at C4—creates a unique electronic environment that resolves the aromatic protons into a predictable 1,2,4-substitution pattern.

This guide deconstructs the spectrum to enable rapid verification of structural integrity during synthesis or quality control.

Experimental Protocol & Parameters

To ensure reproducibility and minimize solvent-induced shifting (particularly of the hydroxyl proton), the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent. It minimizes exchange broadening of the hydroxyl proton compared to protic solvents.
    
  • Concentration: 10–20 mg of analyte in 0.6 mL solvent. High concentrations may induce intermolecular hydrogen bonding, shifting the -OH signal downfield.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual

    
     peak at 7.26 ppm.
    
Instrument Configuration
  • Frequency: 300 MHz or higher (400/500 MHz recommended to fully resolve the aromatic coupling).

  • Pulse Sequence: Standard 1D proton with a 30° flip angle.

  • Relaxation Delay (D1):

    
     1.0 second to ensure accurate integration of the aromatic protons vs. the methyl singlet.
    

Spectral Analysis & Assignment

The spectrum is characterized by three distinct regions: the aliphatic methyl (high field), the benzylic/heteroatom region (mid-field), and the aromatic region (low field).

Quantitative Data Summary (in )
AssignmentChemical Shift (

ppm)
MultiplicityIntegrationCoupling Constant (

Hz)
Structural Logic
OH 1.80 – 2.20Broad Singlet (br s)1HN/AVariable; concentration dependent.
Ar-CH

2.32 – 2.36Singlet (s)3H-Methyl group at C4; shielded by aromatic ring current.
Ar-CH

-O
4.68 – 4.75Singlet (s)2H-Deshielded by oxygen; appears as a singlet if no coupling to OH.
H-5 7.05 – 7.12Doublet (d)1H

Ortho to H-6; shielded relative to H-3/H-6.
H-6 7.30 – 7.38Doublet (d)1H

Ortho to CH

OH; forms AB system with H-5.
H-3 7.38 – 7.45Singlet (s)*1H

Ortho to Br; most deshielded due to -I effect of Br.

*Note: H-3 often appears as a singlet or a fine doublet due to long-range meta-coupling with H-5.

Detailed Mechanistic Assignment
The Aromatic Region (6.5 – 8.0 ppm)

The 1,2,4-substitution pattern dictates the splitting:

  • H-3 (The Isolated Proton): Located between the Bromine (C2) and Methyl (C4) groups.

    • Shift: It is the most deshielded proton (

      
      7.4 ppm) due to the inductive electron-withdrawing effect (-I) of the ortho-Bromine atom.
      
    • Multiplicity: Lacking ortho neighbors, it appears as a sharp singlet. High-resolution scans may reveal a tiny meta-coupling (

      
       Hz) to H-5.
      
  • H-6 and H-5 (The AB System): Located at C6 and C5 respectively.

    • H-6: Adjacent to the hydroxymethyl group.[1] It resonates downfield (

      
      7.35 ppm) but is generally slightly upfield of H-3. It shows strong ortho-coupling (
      
      
      
      Hz) to H-5.
    • H-5: Adjacent to the methyl group.[2][3] The methyl group is an electron-donating group (EDG) via hyperconjugation, which shields the ortho protons. Consequently, H-5 is the most upfield aromatic signal (

      
      7.10 ppm), appearing as a clear doublet.
      
The Aliphatic Region
  • Benzylic Methylene (

    
    4.7 ppm):  The electronegativity of the oxygen atom deshields these protons significantly. In pure 
    
    
    
    , this signal is a singlet. If trace acid is absent and the sample is ultra-pure, you may observe splitting (doublet) due to coupling with the hydroxyl proton.
  • Aromatic Methyl (

    
    2.35 ppm):  A classic diagnostic singlet. Its position is consistent across most toluene derivatives.
    

Structural Verification Logic (Flowchart)

The following diagram illustrates the decision logic for confirming the structure of (2-Bromo-4-methylphenyl)methanol against potential isomers (e.g., 4-bromo-2-methyl isomer) using NMR data.

NMR_Logic Start Unknown Spectrum Analysis Check_Me Identify Methyl Singlet (~2.35 ppm) Start->Check_Me Check_CH2 Identify Benzylic CH2 (~4.70 ppm) Check_Me->Check_CH2 Aromatic_Pattern Analyze Aromatic Region (3 Protons) Check_CH2->Aromatic_Pattern Is_Singlet Is there an isolated Singlet (H-3) at ~7.4 ppm? Aromatic_Pattern->Is_Singlet Coupling_Check Check Coupling of Remaining 2 Protons Is_Singlet->Coupling_Check Yes Reject REJECT: Likely Isomer (e.g., 4-Br-2-Me) Is_Singlet->Reject No (H-3 would be doublet in 4-Br isomer) Ortho_Coup Ortho Doublets (J=8Hz) (H-5 & H-6) Coupling_Check->Ortho_Coup Yes Meta_Coup Meta/Para Coupling Only Coupling_Check->Meta_Coup No Confirm CONFIRMED: (2-Bromo-4-methylphenyl)methanol Ortho_Coup->Confirm Meta_Coup->Reject

Caption: Logical workflow for distinguishing the 2-bromo-4-methyl substitution pattern from common isomers.

Advanced Considerations for Drug Development

Solvent Effects (DMSO-d6 vs CDCl3)

In polar aprotic solvents like DMSO-d6 , the hydroxyl proton participates in strong hydrogen bonding with the solvent.

  • Effect: The -OH signal shifts significantly downfield (to

    
    5.0 – 5.5 ppm) and often resolves into a triplet (coupling with the benzylic -CH2-).
    
  • Utility: Use DMSO-d6 if the -OH signal is obscured by aliphatic impurities in

    
     or to confirm the presence of the primary alcohol functionality via splitting.
    
Common Impurities[8]
  • 2-Bromo-4-methylbenzoic acid: Oxidation byproduct. Look for a missing CH2 signal at 4.7 ppm and a new acidic proton >11 ppm.

  • Bis(2-bromo-4-methylbenzyl) ether: Acid-catalyzed dimerization byproduct. Look for a shift in the benzylic CH2 to

    
    4.5 ppm.
    

References

  • ResearchGate. (2015). 1H NMR spectrum of (4-methylphenyl)methanol. Retrieved January 28, 2026, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for additivity rules in trisubstituted benzenes).

Sources

Exploratory

13C NMR analysis of (2-Bromo-4-methylphenyl)methanol

This technical guide details the NMR characterization of (2-Bromo-4-methylphenyl)methanol , a common intermediate in the synthesis of biaryls via Suzuki-Miyaura coupling.[1] The guide is structured to move beyond simple...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the


 NMR characterization of (2-Bromo-4-methylphenyl)methanol , a common intermediate in the synthesis of biaryls via Suzuki-Miyaura coupling.[1]

The guide is structured to move beyond simple spectral listing, focusing on the logic of assignment and experimental rigor required for pharmaceutical-grade validation.

Technical Guide: NMR Characterization of (2-Bromo-4-methylphenyl)methanol

Executive Summary & Structural Context[2][3][4][5]

  • Compound: (2-Bromo-4-methylphenyl)methanol[1]

  • Formula:

    
    
    
  • MW: 201.06 g/mol [1]

  • Core Challenge: Distinguishing the three quaternary aromatic carbons and resolving the specific substituent effects of the bromine atom (heavy atom effect) versus the methyl and hydroxymethyl groups.

This molecule presents a tri-substituted benzene ring.[2] The


 NMR spectrum will display 8 distinct signals  in a non-symmetric environment. Definitive assignment requires understanding the interplay between the deshielding oxygen, the shielding heavy-atom bromine, and the inductive effects of the methyl group.

Experimental Methodology (The "How")

To ensure reproducibility and quantitative accuracy, the following protocol is recommended. This avoids common pitfalls like poor relaxation of quaternary carbons or solvent peak overlap.

Sample Preparation[1]
  • Solvent:

    
     (Chloroform-d) is the standard.
    
    • Note: If the sample contains residual water, the benzylic hydroxyl proton may broaden or exchange, but the

      
       signal for the benzylic carbon (
      
      
      
      ) remains sharp.[1]
    • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is preferred for

      
       to resolve quaternary carbons quickly.[1]
      
  • Reference: Internal TMS (0.00 ppm) or the center triplet of

    
     (77.16 ppm).[1]
    
Acquisition Parameters (Standard vs. Quantitative)

Most routine scans under-integrate quaternary carbons (C1, C2, C4).[1] For structural validation, use the Quantitative Protocol :

ParameterRoutine SettingQuantitative / Structural Setting Rationale
Pulse Sequence zgpg30 (Power-gated)zgig (Inverse-gated)Eliminates NOE enhancement to ensure integration represents molar ratio.
Relaxation Delay (D1) 1.0 – 2.0 sec5.0 – 10.0 sec Quaternary carbons (C-Br, C-Me) have long

times.[1] Short D1 saturates them, reducing signal.[1]
Scans (NS) 256–5121024+ Necessary to see small quaternary peaks clearly above noise.[1]
Spectral Width 240 ppm250 ppm Ensures no folding of carbonyl impurities (if oxidation occurs).[1]

Structural Assignment & Chemical Shift Logic[7]

The assignment below synthesizes experimental data from analogous systems (2-bromobenzyl alcohol and 4-bromotoluene) with calculated substituent increments.

The Aliphatic Region (10 – 70 ppm)

This region is diagnostic and usually free of interference.

  • 
     ~20.8 ppm (
    
    
    
    ):
    The methyl carbon attached to the aromatic ring.
    • DEPT-135:Positive (Up) .

  • 
     ~64.8 ppm (
    
    
    
    -OH):
    The benzylic carbon. The electronegative oxygen deshields this carbon significantly.
    • DEPT-135:Negative (Down) .

The Aromatic Region (120 – 150 ppm)

This region contains 6 carbons: 3 protonated (


) and 3 quaternary (

).[1]
Table 1: Predicted Chemical Shift Assignments
Carbon PositionTypePredicted Shift (

ppm)
DEPT-135Mechanistic Rationale
C2 (C-Br)

122.5 InvisibleHeavy Atom Effect: Bromine is shielding at the ipso position, counteracting the inductive withdrawal.[1] This is the most upfield quaternary signal.
C6 (CH)

128.0 PositiveMeta to the methyl and ortho to the benzylic group.
C5 (CH)

129.5 PositiveOrtho to the methyl group.[1]
C3 (CH)

133.0 PositiveOrtho to the Bromine (deshielding effect) and ortho to the Methyl.[1]
C1 (C-CH2OH)

137.5 InvisibleIpso to the hydroxymethyl group.[1] Deshielded by oxygen proximity but slightly shielded by para-methyl.
C4 (C-Me)

139.0 InvisibleIpso to the methyl group.[1] Strongly deshielded by the methyl substituent effect (+9.3 ppm relative to benzene).

Note on C1 vs C4: These two quaternary signals are close (137–139 ppm). [1] * Differentiation Strategy: Run an HMBC (Heteronuclear Multiple Bond Correlation).

  • The Methyl protons (
    
    
    ppm) will show a strong 2-bond correlation to C4 .
  • The Benzylic protons (
    
    
    ppm) will show a strong 2-bond correlation to C1 .

Visualization: Assignment Logic Workflow

The following diagram illustrates the logical flow a researcher should follow to assign the spectrum of this molecule definitively, utilizing 1D and 2D NMR techniques.

NMR_Assignment_Flow Start Start: Acquire 13C Spectrum Aliphatic Identify Aliphatic Region (10-70 ppm) Start->Aliphatic Aromatic Identify Aromatic Region (120-150 ppm) Start->Aromatic DEPT Run DEPT-135 Aliphatic->DEPT Aromatic->DEPT Assign_Aliphatic Assign Aliphatics: ~21 ppm (CH3) [Up] ~65 ppm (CH2) [Down] DEPT->Assign_Aliphatic Split_Aromatic Separate CH vs Cq DEPT->Split_Aromatic Assign_Cq Analyze Quaternary Carbons (Invisible in DEPT) Candidates: C1, C2, C4 Split_Aromatic->Assign_Cq Assign_CH Analyze CH Carbons (Up in DEPT) Candidates: C3, C5, C6 Split_Aromatic->Assign_CH Logic_Br Apply Br Heavy Atom Effect: Most Upfield Cq = C2 (~122 ppm) Assign_Cq->Logic_Br HMBC Run HMBC (2-Bond) Logic_Br->HMBC Final_C1_C4 Distinguish C1 vs C4: CH3 protons -> C4 CH2 protons -> C1 HMBC->Final_C1_C4

Caption: Logical workflow for assigning


 signals using DEPT-135 and HMBC to resolve quaternary ambiguities.

Diagnostic Challenges & Troubleshooting

The "Missing" Carbon

Issue: Researchers often report seeing only 7 carbons instead of 8. Cause: The quaternary carbon attached to Bromine (C2) is often very broad or low intensity due to the quadrupolar relaxation of the bromine nucleus and the lack of NOE enhancement. Solution:

  • Increase Relaxation Delay (D1) to >5 seconds.

  • Apply Line Broadening (LB) of 1–2 Hz during processing to improve S/N ratio for broad peaks.

Solvent Impurities

Common impurities in the synthesis of this compound include:

  • Benzyl Bromide derivative: If the OH is converted to Br. Look for a shift in the aliphatic

    
     from ~65 ppm to ~33 ppm.
    
  • Aldehyde (Oxidation): Look for a carbonyl peak at ~190+ ppm.[1][3]

References

  • Royal Society of Chemistry. (2011).[1] Supplementary Information: NMR data for substituted benzyl alcohols. Retrieved January 28, 2026, from [Link][1]

  • Hesse, M., Meier, H., & Zeeh, B. (2005).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for substituent additivity rules).

  • Reich, H. J. (2022).[1]

    
     Chemical Shifts of Benzenes and Heterocycles. University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link][1]
    

Sources

Foundational

Mass Spectrometry of (2-Bromo-4-methylphenyl)methanol: A Technical Guide

Executive Summary This technical guide details the mass spectrometric behavior of (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3), a critical intermediate in the synthesis of diaryl cycloheptenones and other bioactive s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric behavior of (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3), a critical intermediate in the synthesis of diaryl cycloheptenones and other bioactive scaffolds.

While commercial libraries often index general benzyl alcohols, the specific ortho-bromine substitution in this molecule introduces unique "ortho-effects" that deviate from standard fragmentation rules. This guide provides a predictive fragmentation model based on first principles of ion stability, isotopic signatures, and established ortho-halo rearrangements. It is designed to assist analytical chemists in confirming structural identity during impurity profiling and synthetic validation.

Molecular Properties & Isotopic Physics

The mass spectrum of this compound is defined by the presence of Bromine.[1] Unlike chlorinated or fluorinated compounds, the bromine isotope pattern is the primary diagnostic filter.

Isotopic Signature

Bromine exists naturally as two stable isotopes,


 and 

, in a near 1:1 ratio (50.69% vs 49.31%). This creates a distinct "twin peak" signature for the molecular ion (

) and any fragment retaining the bromine atom.[1]
Ion SpeciesNominal Mass (m/z)Isotopic CompositionRelative Abundance
Monoisotopic 200

100% (Base of doublet)
M+2 202

~98% (Equal height)
M+1 201

contribution
~8.8% of M peak

Analyst Note: If your spectrum does not show a 1:1 doublet at the molecular ion level, the sample is not a monobrominated species.

Fragmentation Mechanics: The Core Pathways

The fragmentation of (2-Bromo-4-methylphenyl)methanol under 70 eV Electron Ionization (EI) is governed by three competing mechanisms:

  • Benzylic Cleavage (Loss of OH): Formation of the substituted benzyl cation.

  • Aryl Halide Cleavage (Loss of Br): Formation of the methylbenzyl alcohol cation.

  • The Ortho-Effect: Proximity-driven elimination unique to the 2-position.

Pathway A: Hydroxyl Loss (The Benzylic Route)

Benzyl alcohols characteristically lose the hydroxyl radical (


) to form a resonance-stabilized benzyl cation.
  • Transition:

    
    
    
  • Mechanism: The benzylic carbon is electron-deficient. The resulting cation (

    
     183/185) typically undergoes ring expansion to form a bromo-methyl-tropylium ion . This seven-membered ring is highly stable and often the base peak or second most intense peak.
    
Pathway B: Bromine Loss (The Aryl Route)

The C-Br bond is weaker than the C-C or C-H bonds on the ring.

  • Transition:

    
    
    
  • Diagnostic Value: This fragment appears as a singlet at

    
     121. The disappearance of the 1:1 isotopic pattern confirms the loss of bromine. The resulting ion is the (4-methylphenyl)methanol cation , which may further lose formaldehyde (
    
    
    
    ) to form the tropylium ion (
    
    
    91).
Pathway C: The Ortho-Effect (Interaction of Br and CH2OH)

In ortho-substituted benzyl alcohols, the proximity of the substituent to the hydroxymethyl group facilitates specific rearrangements.

  • Loss of Water (

    
    ):  While primary alcohols lose water, the large bromine atom can sterically hinder the standard 1,3-elimination or facilitate a cyclic transition state.
    
  • Loss of HBr (

    
    ):  A competing pathway involves the elimination of neutral HBr, yielding an ion at 
    
    
    
    120 (a formyl-toluene derivative). This is less common than radical bromine loss but is a specific marker for ortho isomers compared to para isomers.

Visualization of Fragmentation Dynamics[1][2]

The following diagram maps the logical flow of ion decomposition.

FragmentationPathways M_Ion Molecular Ion (M+.) m/z 200 / 202 (1:1 Doublet) BenzylCat Bromo-methyl-benzyl Cation m/z 183 / 185 (1:1 Doublet) M_Ion->BenzylCat - OH (17 Da) MethylBenzylCat Methyl-benzyl-alcohol Cation m/z 121 (Singlet) M_Ion->MethylBenzylCat - Br (79/81 Da) LossHBr [M - HBr]+. m/z 120 (Aldehyde Radical Cation) M_Ion->LossHBr - HBr (Ortho Effect) TropyliumBr Bromo-methyl-tropylium (Ring Expansion) BenzylCat->TropyliumBr Rearrangement Tropylium Tropylium Ion m/z 91 (C7H7+) MethylBenzylCat->Tropylium - CH2O (30 Da)

Figure 1: Fragmentation tree for (2-Bromo-4-methylphenyl)methanol showing isotopic retention vs. loss.

Data Interpretation: Diagnostic Ion Table

Use this table to validate experimental GC-MS data.

m/z ValueIon TypeIsotope PatternStructural AssignmentMechanism/Notes
200 / 202

Doublet (1:1)Molecular IonParent molecule. Intensity depends on source temp (keep <200°C).
183 / 185

Doublet (1:1)

Base Peak Candidate. Loss of OH. Benzylic/Tropylium cation.
121

Singlet

Loss of Bromine radical. Confirms presence of labile halogen.
104

Singlet

Styrene-like radical cation formed by sequential loss of Br and OH.
91

SingletTropyliumClassic aromatic marker. Formed from m/z 121 via loss of

.
77

SingletPhenylBreakdown of the aromatic ring system.

Experimental Protocol: GC-MS Analysis

To obtain reproducible fragmentation patterns, the following protocol minimizes thermal degradation (a common issue with benzylic halides/alcohols).

Sample Preparation
  • Solvent: Dissolve ~1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid Methanol (can cause transesterification or acetal formation in the injector).

  • Concentration: Target 10-50 ppm.

  • Derivatization (Optional but Recommended): If peak tailing is observed due to the -OH group, derivatize with BSTFA (1% TMCS) to form the TMS-ether.

    • TMS-Shift: M+ will shift to 272/274. The

      
       (Loss of methyl from Si) will be prominent.
      
Instrument Parameters (Agilent/Shimadzu/Thermo Standard)
ParameterSettingRationale
Inlet Temp 200°CLow enough to prevent thermal dehydration of the alcohol.
Injection Mode Split (20:1)Prevents column overload and spectral saturation.
Column DB-5ms or Equiv.Non-polar phase (5% phenyl) is ideal for aromatics.
Carrier Gas Helium @ 1.0 mL/minStandard constant flow.
Ion Source EI (70 eV) Standard energy for library matching.
Source Temp 230°CHigh enough to prevent fouling, low enough to maintain M+.
Scan Range 40 - 350 m/zCaptures fragments and potential dimers.
Workflow Diagram

Workflow Sample Sample (1 mg) Dilution Dilution (DCM, 50ppm) Sample->Dilution GC GC Separation (DB-5ms, 30m) Dilution->GC Ionization EI Source (70eV, 230°C) GC->Ionization Detection Quadrupole Detection Ionization->Detection Analysis Data Analysis (Isotope Check) Detection->Analysis

Figure 2: Analytical workflow for reliable mass spectral acquisition.[2]

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzyl Alcohol Derivatives. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Foundational text for benzylic cleavage rules).

  • Todua, N. G., et al. (2011). "Ortho Effects" in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids.[2][5] National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Doc Brown's Chemistry. (2024). Mass spectrometry fragmentation patterns of halogenoalkanes and arenes. Available at: [Link]

Sources

Exploratory

Technical Guide: Infrared (IR) Spectrum of (2-Bromo-4-methylphenyl)methanol

Executive Summary (2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6 / 824-53-3), also known as 2-Bromo-4-methylbenzyl alcohol, is a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6 / 824-53-3), also known as 2-Bromo-4-methylbenzyl alcohol, is a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its structural integrity is defined by three distinct functionalities: a primary alcohol, a trisubstituted benzene ring, and an aryl bromide.

This guide provides a rigorous framework for interpreting the IR spectrum of this compound.[1] Unlike simple aliphatic alcohols, the ortho-bromo substituent introduces steric and electronic effects that influence the hydroxyl stretching frequency. This document details the expected spectral bands, outlines a self-validating acquisition protocol, and establishes a decision tree for impurity profiling (specifically oxidation to the aldehyde).

Structural Context & Theoretical Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational components. The molecule consists of a benzene core with a 1,2,4-substitution pattern.

Structural Components & Expected Vibrations
Functional GroupModeTheoretical Range (cm⁻¹)Specific Expectation for Target
Hydroxyl (-OH) Stretching3200–3500Broad, strong. Lower frequency shift expected if intramolecular H-bonding with ortho-Br occurs.
Methyl / Methylene C-H Stretch (sp³)2850–2960Medium. Distinct peaks for -CH₃ (methyl) and -CH₂- (benzylic).
Aromatic Ring C-H Stretch (sp²)3000–3100Weak/Shoulder. Just above 3000 cm⁻¹.
Aromatic Ring C=C Stretch1450–1600Variable. Multiple sharp bands characteristic of the benzene skeleton.
Primary Alcohol C-O Stretch1000–1080Strong. Diagnostic for primary alcohols.[2]
Aryl Bromide C-Br Stretch1000–1100 & <700Medium/Strong. Often overlaps with C-O/Fingerprint; low-frequency bands are definitive.
Substitution OOP Bending800–900Strong. Pattern specific to 1,2,4-trisubstituted rings.

Experimental Protocol: Data Acquisition

For this solid compound (MP ~56–61°C), Attenuated Total Reflectance (ATR) is the industry standard over KBr pellets due to reproducibility and lack of moisture interference.

Workflow Diagram

The following diagram outlines the validated workflow for acquiring a spectral fingerprint suitable for regulatory filing or QC.

IR_Workflow Start Sample: White Solid Prep Crystal Clean: Isopropanol Wipe Start->Prep Background Background Scan (Air/Ambient) Prep->Background Dry Load Load Sample Apply High Pressure Background->Load Acquire Acquisition 16-32 Scans @ 4cm⁻¹ Load->Acquire Process Post-Process: ATR Correction Acquire->Process

Figure 1: Standardized ATR-FTIR acquisition workflow for solid organic intermediates.

Protocol Specifics (E-E-A-T)
  • Crystal Cleaning: Use Isopropanol. Acetone is discouraged as residue can mimic carbonyl impurities (~1715 cm⁻¹).

  • Background: 32 scans of ambient air. This subtracts atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Place ~5 mg of solid on the diamond crystal. Apply pressure until the force gauge peaks. Reasoning: Poor contact in solids leads to weak intensity and distorted band shapes (Christiansen effect).

  • Parameters: Resolution: 4 cm⁻¹; Scans: 16 (screening) or 32 (publication).

Detailed Spectral Analysis

A. The High-Frequency Region (2800–3600 cm⁻¹)
  • O-H Stretch (3300–3400 cm⁻¹): This is the most dominant feature. In the solid state, extensive intermolecular hydrogen bonding broadens this peak significantly.

    • Note: If the spectrum shows a sharp spike >3500 cm⁻¹, the sample is likely wet (free water) or in a non-H-bonded dilute solution.

  • C-H Stretching:

    • >3000 cm⁻¹: Weak shoulders representing the aromatic protons (positions 3, 5, 6).

    • <3000 cm⁻¹: Two distinct clusters. The methyl group (-CH₃) at position 4 and the methylene (-CH₂-) of the alcohol. Look for peaks at ~2920 cm⁻¹ (asymmetric) and ~2850 cm⁻¹ (symmetric).

B. The Fingerprint Region (1000–1700 cm⁻¹)

This region confirms the identity of the scaffold.

  • Aromatic Skeletal Vibrations (1450–1600 cm⁻¹): You will observe characteristic "breathing" modes of the benzene ring. Expect sharp doublets near 1480 cm⁻¹ and 1580 cm⁻¹.

  • C-O Stretch (1000–1050 cm⁻¹): For primary alcohols, this is a very strong band. In (2-Bromo-4-methylphenyl)methanol, this often appears near 1030–1040 cm⁻¹ .

    • Interference: The Aryl-Bromide stretch also resonates in this region (1000–1100 cm⁻¹), often resulting in a complex, broadened, or split peak structure here. This overlap is a "fingerprint" of this specific molecule.

C. The Low-Frequency Region (<1000 cm⁻¹)
  • Out-of-Plane (OOP) Bending: The 1,2,4-trisubstitution pattern dictates the bending modes. Expect strong bands between 800–900 cm⁻¹ .

    • Diagnostic: A solitary hydrogen at position 3 and adjacent hydrogens at 5,6 usually create a specific pattern (often two distinct strong bands).

  • C-Br Stretch: While often coupled, a distinct band is frequently visible near 600–700 cm⁻¹ . (Note: Standard ATR crystals cut off below 400–600 cm⁻¹; CsI or KBr optics are required for definitive C-Br assignment below 500 cm⁻¹).

Quality Control & Impurity Profiling

In drug development, this compound is often synthesized via reduction of the corresponding aldehyde or acid. The IR spectrum is the fastest tool to validate conversion.

Impurity Decision Tree

The following logic gate determines if the batch is suitable for downstream coupling.

QC_Logic Scan Analyze Spectrum (1600-1800 cm⁻¹) CheckCO Peak present at 1680-1720 cm⁻¹? Scan->CheckCO Fail FAIL: Oxidation Detected (Aldehyde Impurity) CheckCO->Fail Yes (Strong) CheckOH Check 3300 cm⁻¹ Broad Band Present? CheckCO->CheckOH No Pass PASS: Identity Confirmed (Primary Alcohol) CheckOH->Pass Yes Fail2 FAIL: No Alcohol (Check Starting Material) CheckOH->Fail2 No

Figure 2: QC Logic for detecting common oxidation impurities.

Key Impurity Markers
ImpurityDiagnostic BandCause
2-Bromo-4-methylbenzaldehyde 1690–1710 cm⁻¹ (Strong C=O) Incomplete reduction or air oxidation.
Water 1630–1640 cm⁻¹ (Scissor) Hygroscopic nature / wet solvent.
Des-bromo analog Shift in Fingerprint (800 cm⁻¹) Loss of Br (over-reduction).

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST Webbook. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • PubChem. Compound Summary for CID 11505 (Related Isomers). National Library of Medicine. Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Applications of (2-Bromo-4-methylphenyl)methanol

The following guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and purification protocols for (2-Bromo-4-methylphenyl)methanol . CAS Number: 824-53-3 Formula: C₈H₉BrO M...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and purification protocols for (2-Bromo-4-methylphenyl)methanol .

CAS Number: 824-53-3 Formula: C₈H₉BrO Molecular Weight: 201.06 g/mol IUPAC Name: (2-Bromo-4-methylphenyl)methanol[1]

Executive Summary

(2-Bromo-4-methylphenyl)methanol is a bifunctional building block containing a polar benzylic hydroxyl group and a lipophilic brominated aromatic core. Its solubility behavior is governed by the competition between the hydrogen-bonding capability of the alcohol moiety and the hydrophobic nature of the aryl bromide. Understanding this balance is critical for optimizing reaction conditions (e.g., Suzuki couplings, oxidations) and purification processes (recrystallization).

This guide details the solubility landscape of the compound, categorizing solvents by thermodynamic compatibility, and provides field-tested protocols for solubility determination and recrystallization.

Physicochemical Profile & Solubility Mechanism[2]

Structural Determinants of Solubility

The molecule exhibits a "push-pull" solubility mechanism:

  • Hydrophilic Domain: The hydroxymethyl group (-CH₂OH) acts as both a hydrogen bond donor and acceptor, facilitating solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).

  • Lipophilic Domain: The 2-bromo and 4-methyl substituents on the benzene ring increase lipophilicity (Calculated LogP ~2.1), enhancing affinity for chlorinated solvents and ethers while reducing water solubility.

  • Crystal Lattice Energy: As a solid at room temperature, the compound possesses significant lattice energy derived from intermolecular hydrogen bonding and

    
    -stacking. Solvents must overcome this energy to effect dissolution.
    
Solubility Landscape Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole interactions disrupt the crystal lattice; ideal for reaction media.[2]
Chlorinated Dichloromethane (DCM), ChloroformHigh High polarizability of the solvent interacts favorably with the soft bromine substituent.[2]
Polar Protic Methanol, Ethanol, IsopropanolHigh Solvation driven by hydrogen bonding with the benzylic hydroxyl group.[2]
Ethers THF, 1,4-Dioxane, Diethyl EtherModerate to High Oxygen lone pairs in solvent accept H-bonds from the solute; THF is superior to Et₂O due to higher polarity.[2]
Esters Ethyl Acetate, Isopropyl AcetateModerate Good general solvent; often used as the "good" solvent in recrystallization pairs.[2]
Aromatic Hydrocarbons Toluene, XyleneModerate Soluble upon heating; often used for azeotropic drying or hot recrystallization.[2]
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneLow / Insoluble Lacks the polarity to break solute-solute H-bonds; functions as an anti-solvent .[2]
Aqueous WaterVery Low The hydrophobic aromatic core dominates; insoluble at neutral pH.[2]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

For determining the saturation limit (mg/mL) in a specific solvent for process scale-up.

Reagents: (2-Bromo-4-methylphenyl)methanol (Solid), Target Solvent (HPLC Grade).

  • Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Cap the vial and agitate (vortex or shaker) for 24 hours at 25°C.

    • Observation: If fully dissolved, add more solid until saturation (precipitate remains).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve to determine concentration.

Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate from reaction byproducts.

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-Solvent).

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of Ethyl Acetate required to dissolve the solid at near-boiling temperature (approx. 70°C).

  • Clarification: If insoluble particulates remain, filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Remove from heat. While still warm, add Hexanes dropwise until a faint, persistent turbidity (cloud point) appears.

  • Crystallization: Add 1-2 drops of Ethyl Acetate to clear the solution. Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the resulting white crystals and wash with cold Hexanes. Dry under vacuum.[3]

Visualization of Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: Select Solvent for (2-Bromo-4-methylphenyl)methanol Goal What is the Goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Purification Purification / Isolation Goal->Purification Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Reaction->Coupling Oxidation Oxidation to Aldehyde Reaction->Oxidation Reduction Reduction Precursor Reaction->Reduction Recryst Recrystallization Purification->Recryst Chrom Flash Chromatography Purification->Chrom Solv_Coupling Use: 1,4-Dioxane, Toluene, or DMF/Water Coupling->Solv_Coupling Solv_Ox Use: DCM or DMSO Oxidation->Solv_Ox Solv_Red Use: THF or Diethyl Ether (Anhydrous) Reduction->Solv_Red Solv_Recryst Pair: EtOAc (Hot) + Hexanes Alt: DCM + Heptane Recryst->Solv_Recryst Solv_Chrom Eluent: Hexanes / EtOAc Gradient (0-30%) Chrom->Solv_Chrom

Figure 1: Decision matrix for solvent selection based on experimental intent.

Applications in Synthesis

The solubility profile of (2-Bromo-4-methylphenyl)methanol directly impacts its utility in downstream synthesis:

  • Suzuki-Miyaura Coupling:

    • Reaction: Coupling of the aryl bromide with boronic acids.

    • Preferred Solvent:1,4-Dioxane/Water or Toluene . The compound's solubility in these organic solvents allows for high-concentration reaction mixtures, while the addition of water dissolves the inorganic base (e.g., K₂CO₃).

  • Oxidation (Swern or Dess-Martin):

    • Reaction: Conversion of the alcohol to 2-bromo-4-methylbenzaldehyde.[4]

    • Preferred Solvent:DCM . The high solubility in DCM at low temperatures (-78°C for Swern) ensures homogeneous reaction kinetics and prevents precipitation of intermediates.

  • Nucleophilic Substitution:

    • Reaction: Conversion of the alcohol to a benzyl halide or ether.

    • Preferred Solvent:THF or DMF . These solvents solvate the anionic nucleophiles effectively while keeping the substrate in solution.

References

  • ChemicalBook. (2025).[4] (2-Bromo-4-methylphenyl)methanol Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22280088, (4-Bromo-2-methylphenyl)methanol. (Note: Isomer data used for comparative physicochemical estimation). Retrieved from

  • BenchChem. (2025). Synthesis and Applications of Halogenated Benzyl Alcohols. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Brominated Benzyl Alcohols. Retrieved from

Sources

Exploratory

Stability and storage conditions for (2-Bromo-4-methylphenyl)methanol

Technical Guide for Process Chemistry & Inventory Management Executive Summary (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) is a halogenated benzyl alcohol derivative frequently employed as a pharmacophore building b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemistry & Inventory Management

Executive Summary

(2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) is a halogenated benzyl alcohol derivative frequently employed as a pharmacophore building block in Suzuki-Miyaura cross-coupling reactions. While structurally robust due to the aromatic core, the benzylic hydroxyl group presents a specific vulnerability to oxidative degradation and acid-catalyzed etherification.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a mechanistic rationale for storage conditions. It establishes a self-validating Quality Control (QC) loop to ensure the integrity of this intermediate in drug development pipelines.

Physicochemical Profile & Reactivity

Before establishing storage protocols, we must understand the molecule's intrinsic properties.

PropertySpecification
Chemical Name (2-Bromo-4-methylphenyl)methanol
CAS Number 824-53-3
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Physical State White to off-white crystalline solid
Melting Point 76–80 °C (Typical)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Primary Reactivity Benzylic oxidation, Nucleophilic substitution (OH), Pd-catalyzed coupling (Br)

Degradation Mechanisms: The "Why" Behind the Protocol

The stability of (2-Bromo-4-methylphenyl)methanol is governed by the electron-donating effect of the para-methyl group and the steric environment of the ortho-bromo group.

Oxidative Dehydrogenation (Primary Risk)

Benzyl alcohols are susceptible to radical autoxidation in the presence of atmospheric oxygen. The benzylic C-H bonds are weakened by the adjacent aromatic ring, allowing abstraction by radical initiators (light, trace metals).

  • Mechanism: The formation of a benzylic radical leads to a hydroperoxide intermediate, which rapidly dehydrates to form 2-bromo-4-methylbenzaldehyde .

  • Impact: Aldehyde impurities can poison palladium catalysts by forming inactive complexes or competing in downstream reductive aminations.

Acid-Catalyzed Disproportionation

In the presence of trace acids (often found in unwashed glassware or degrading chloroform), the hydroxyl group can protonate, leaving a carbocation stabilized by the para-methyl group. This leads to the formation of dibenzyl ethers (dimerization).

Visualization of Degradation Pathway

The following diagram illustrates the oxidative cascade that storage protocols must prevent.

OxidationPathway Figure 1: Radical Autoxidation Pathway of Benzylic Alcohols Start (2-Bromo-4-methylphenyl)methanol (Intact Reagent) Radical Benzylic Radical (Activated Species) Start->Radical UV Light / O2 Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Aldehyde 2-Bromo-4-methylbenzaldehyde (Major Impurity) Peroxide->Aldehyde - H2O Acid 2-Bromo-4-methylbenzoic Acid (Late Stage Degradant) Aldehyde->Acid Over-oxidation

Figure 1: The primary degradation route involves radical abstraction at the benzylic position, leading to aldehyde formation.[1]

Storage & Handling Protocols

Based on the degradation mechanisms above, the following protocol is mandatory for maintaining purity >98% over 12 months.

Environmental Controls[2]
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Rationale: Lowering temperature reduces the kinetic energy available for the initial radical abstraction step (Arrhenius equation).

  • Atmosphere: Argon or Nitrogen overlay is required.

    • Rationale: Displaces atmospheric oxygen, eliminating the primary reactant in the autoxidation pathway.

  • Container: Amber borosilicate glass with a Teflon-lined screw cap.

    • Rationale: Amber glass filters UV radiation (preventing photolysis of the C-Br bond or radical initiation). Teflon liners prevent leaching of plasticizers common in polyethylene caps.

Handling Workflow
  • Equilibration: Allow the container to reach room temperature before opening.

    • Why: Opening a cold bottle in humid air causes condensation. Moisture accelerates physical caking and can promote protonation if acidic vapors are present.

  • Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use vials under an inert atmosphere box or cone.

Quality Control (QC): Self-Validating Purity Check

Do not rely solely on the vendor's CoA. Perform a re-test if the container has been opened or stored >6 months.

HPLC-UV Methodology

This method separates the alcohol from potential aldehyde (oxidation) or ether (dimer) impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Pass Criteria:

    • Main Peak (Alcohol): >98.0% Area.

    • Aldehyde Impurity (RRT ~1.1-1.2): <0.5%.

Rapid TLC Check (Benchtop)
  • Solvent: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV lamp (254 nm) or KMnO₄ stain (Alcohol oxidizes/stains brown; Aldehyde does not stain as rapidly).

  • Observation: The aldehyde impurity travels higher (higher Rf) than the alcohol due to loss of hydrogen bonding.

Lifecycle Management Diagram

This workflow ensures that the material entering your reactor matches the theoretical stoichiometry of your reaction design.

Lifecycle Figure 2: Material Lifecycle and QC Checkpoints Receipt Material Receipt (Check Seal/Temp) QC_Initial Initial QC (HPLC/H-NMR) Receipt->QC_Initial Aliquot Aliquot under Argon (Amber Vials) QC_Initial->Aliquot Pass Storage Storage (2-8°C, Dark) Aliquot->Storage Check >6 Months? Storage->Check Usage Usage (Warm to RT) Disposal Disposal (Halogenated Waste) Usage->Disposal Check->QC_Initial Yes (Re-test) Check->Usage No

Figure 2: Standard Operating Procedure for inventory management of halogenated benzyl alcohols.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12629615, (2-Bromo-4-methylphenyl)methanol. Retrieved January 28, 2026, from [Link]

  • Lee, D. G., & Spitzer, U. A. (1975).[2] Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. Canadian Journal of Chemistry, 53(24), 3709–3714. [Link]

Sources

Foundational

(2-Bromo-4-methylphenyl)methanol as a pharmaceutical intermediate

The following technical guide details the properties, synthesis, and pharmaceutical applications of (2-Bromo-4-methylphenyl)methanol (CAS 824-53-3). A Bifunctional Orthogonal Scaffold for Biaryl Pharmaceutical Synthesis[...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmaceutical applications of (2-Bromo-4-methylphenyl)methanol (CAS 824-53-3).

A Bifunctional Orthogonal Scaffold for Biaryl Pharmaceutical Synthesis[1]

Executive Summary

(2-Bromo-4-methylphenyl)methanol (CAS 824-53-3 ) is a critical benzyl alcohol intermediate characterized by its orthogonal reactivity profile .[1] It possesses three distinct functional handles: a primary hydroxyl group (nucleophilic/electrophilic handle), an ortho-bromide (cross-coupling handle), and a para-methyl group (metabolic/steric modulator).

This molecule is primarily utilized as a building block for biaryl motifs in drug discovery, particularly in the synthesis of Angiotensin II Receptor Blockers (ARBs, "Sartans") and next-generation SGLT2 inhibitors. Its unique substitution pattern—where the bromine is ortho to the benzylic position—allows for regioselective functionalization that is difficult to achieve with meta or para isomers.

Chemical Profile & Structural Analysis[1][2][3][4]
PropertySpecification
IUPAC Name (2-Bromo-4-methylphenyl)methanol
CAS Number 824-53-3
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 55–56 °C
Solubility Soluble in MeOH, THF, DCM, EtOAc; Insoluble in water
Key Reactivity Suzuki-Miyaura Coupling, Benzyl Oxidation, Appel Reaction
Structural Logic[1]
  • Ortho-Bromo Effect: The bromine atom at the C2 position provides a handle for Palladium-catalyzed cross-coupling but introduces significant steric strain adjacent to the benzylic carbon.[1] This steric environment prevents unwanted side reactions at the benzylic position during electrophilic aromatic substitution.

  • Benzylic Alcohol: The C1-hydroxymethyl group serves as a "pivot point."[1] It can be protected (e.g., TBDMS ether) to allow coupling at the bromide, or converted to a leaving group (bromide/mesylate) to serve as an alkylating agent before the aryl coupling event.

Synthetic Routes (Upstream Production)

The industrial synthesis prioritizes cost-efficiency and purity, typically proceeding via the reduction of 2-bromo-4-methylbenzoic acid (CAS 7697-27-0) or its aldehyde analog.[1]

Method A: Chemoselective Reduction of Benzoic Acid

This route is preferred for scale-up due to the availability of the acid precursor.[1]

Reaction Scheme:



Protocol (Optimized for High Purity):

  • Reagents: 2-Bromo-4-methylbenzoic acid (1.0 equiv), Borane-THF complex (1.0 M, 2.0 equiv), anhydrous THF.[1]

  • Procedure:

    • Charge a flame-dried reactor with acid precursor and anhydrous THF under N₂ atmosphere. Cool to 0 °C.

    • Add Borane-THF dropwise over 60 minutes to control exotherm.[1]

    • Warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC/HPLC (disappearance of acid).

    • Quench: Cool to 0 °C and carefully add Methanol followed by saturated aqueous NH₄Cl.

    • Workup: Extract with Ethyl Acetate.[1][2] Wash organic phase with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Recrystallization from Hexane/EtOAc yields the alcohol as white needles (>98% purity).

Method B: Reduction of Aldehyde (Lab Scale)

Uses 2-bromo-4-methylbenzaldehyde (CAS 824-54-4) and Sodium Borohydride (NaBH₄) in Methanol.[1] This is milder but the aldehyde precursor is often more expensive.

Pharmaceutical Applications (Downstream)

The utility of (2-Bromo-4-methylphenyl)methanol lies in its ability to construct unsymmetrical biaryls .[1]

A. Synthesis of Angiotensin II Receptor Antagonists (Sartans)

This intermediate is a precursor to the "OTBN" (Ortho-Toluyl BenzoNitrile) scaffold used in Telmisartan and Irbesartan .[1]

  • Step 1: The alcohol is converted to a benzyl bromide (via PBr₃).

  • Step 2: Alkylation of a heterocyclic core (e.g., imidazole or benzimidazole).

  • Step 3: Suzuki coupling of the aryl bromide with a phenylboronic acid derivative to close the biaryl system.

B. Suzuki-Miyaura Cross-Coupling

The ortho-bromide is sterically hindered, requiring specialized ligands (e.g., SPhos, XPhos) for efficient coupling with boronic acids.

Standard Coupling Protocol:

  • Catalyst: Pd(OAc)₂ (1-3 mol%) + SPhos (1.5 equiv to Pd).

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/Water (10:1) at 80–100 °C.

  • Outcome: High yield of 2-substituted-4-methylbenzyl alcohols.[1]

Visualizing the Reaction Manifold

The following diagram illustrates the divergent synthesis pathways starting from (2-Bromo-4-methylphenyl)methanol, highlighting its role as a linchpin in medicinal chemistry.

G Precursor 2-Bromo-4-methylbenzoic Acid (CAS 7697-27-0) Core (2-Bromo-4-methylphenyl)methanol (CAS 824-53-3) Precursor->Core Reduction (BH3-THF) Aldehyde 2-Bromo-4-methylbenzaldehyde (Oxidation) Core->Aldehyde PCC or DMP Oxidation BenzylBromide 2-Bromo-4-methylbenzyl bromide (Alkylating Agent) Core->BenzylBromide PBr3 or CBr4/PPh3 Appel Rxn Biaryl 4'-Methyl-2-hydroxymethyl-biaryl (Suzuki Product) Core->Biaryl Ar-B(OH)2, Pd(0) Suzuki Coupling Sartan Sartan Scaffolds (e.g., Telmisartan precursors) BenzylBromide->Sartan 1. Alkylation 2. Coupling

Figure 1: Reaction manifold showing the central role of (2-Bromo-4-methylphenyl)methanol in divergent synthesis.

Experimental Protocol: Conversion to Benzyl Bromide

A common activation step for pharmaceutical alkylation.

Objective: Synthesis of 2-bromo-1-(bromomethyl)-4-methylbenzene.

  • Dissolution: Dissolve (2-Bromo-4-methylphenyl)methanol (10 g, 50 mmol) in anhydrous DCM (100 mL). Cool to 0 °C.

  • Bromination: Add Phosphorus Tribromide (PBr₃, 1.6 mL, 17 mmol) dropwise. Caution: HBr gas evolution.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2 hours.

  • Workup: Pour onto ice water. Separate organic layer.[1][3][2] Wash with saturated NaHCO₃ (to remove acid traces) and brine.[1]

  • Isolation: Dry over MgSO₄ and concentrate in vacuo. The product is a lachrymatory solid/oil used immediately without further purification to avoid hydrolysis.

Safety & Handling (MSDS Highlights)
  • GHS Classification: Warning.[1]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The alcohol is stable, but the corresponding benzyl bromide derivative is highly reactive and lachrymatory.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References
  • Biosynth . (2-Bromo-4-methylphenyl)methanol Product Data & CAS 824-53-3 Verification. Retrieved from

  • ChemicalBook . Synthesis and Applications of (2-Bromo-4-methylphenyl)methanol. Retrieved from

  • PubChem . Compound Summary for CAS 824-53-3. Retrieved from

  • Royal Society of Chemistry . Synthesis of 2-Bromo-4-methylbenzyl alcohol via Borane Reduction. Retrieved from

  • Google Patents . Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives (Sartan Precursors). Retrieved from

Sources

Exploratory

Technical Guide: Strategic Utilization of (2-Bromo-4-methylphenyl)methanol in Medicinal Chemistry

Topic: Use of (2-Bromo-4-methylphenyl)methanol in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (2-Bromo-4-methylphenyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of (2-Bromo-4-methylphenyl)methanol in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) serves as a high-value bifunctional building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its aryl bromide moiety—positioned for cross-coupling and metallation—and its benzylic alcohol , which acts as a versatile nucleophile, electrophile precursor, or directing group. This guide dissects the compound's application in constructing complex pharmacophores, emphasizing palladium-catalyzed cross-couplings and intramolecular cyclization strategies used in the synthesis of polycyclic heterocycles and biaryl scaffolds.

Chemical Profile & Structural Significance[1][2][3][4][5]

The molecule features a 1,2,4-substitution pattern on the benzene ring. The ortho relationship between the bromine atom and the hydroxymethyl group is the defining structural feature, enabling "molecular pincer" strategies where the bromine facilitates carbon-carbon bond formation while the alcohol traps the intermediate to form fused ring systems.

FeatureChemical Implication
Aryl Bromide (C-2) Primary handle for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) and Li-halogen exchange.
Benzylic Alcohol (C-1) Precursor to aldehydes (oxidation), halides (activation), or ethers (protection). Acts as an internal nucleophile in cyclizations.
Methyl Group (C-4) Provides lipophilicity and blocks the para position, simplifying regioselectivity in electrophilic aromatic substitutions.
Steric Environment The ortho-hydroxymethyl group exerts steric pressure on the bromine, influencing catalyst ligand selection (requiring sterically demanding phosphines like SPhos or XPhos).

Core Reactivity Modules

Module A: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is highly reactive toward Pd(0) oxidative addition. However, the presence of the free alcohol can poison sensitive catalysts or lead to side reactions.

  • Suzuki-Miyaura Coupling: Used to synthesize biaryl methanols.[1] The free alcohol is generally tolerated if weak bases (e.g., K3PO4, Na2CO3) are used. For boronic acids prone to protodeboronation, protecting the alcohol as a MOM (methoxymethyl) or THP (tetrahydropyranyl) ether is recommended.

  • Sonogashira Coupling: Facile access to alkynyl benzenes. The resulting ortho-alkynyl benzyl alcohols are critical precursors for the synthesis of isobenzofurans and isochromenes via cycloisomerization.

Module B: Intramolecular Cyclization & Heterocycle Synthesis

This is the most potent application of (2-Bromo-4-methylphenyl)methanol. Following a cross-coupling event, the benzylic oxygen often serves as a nucleophile to close a ring.

  • Synthesis of Phthalides: Carbonylation of the aryl bromide in the presence of the pendant alcohol yields phthalides (isobenzofuran-1(3H)-ones).

  • Synthesis of Dibenzoxepines: Intermolecular coupling with a phenol followed by intramolecular etherification (or vice versa) creates seven-membered oxygenated rings found in various natural products.

Visualization: Reactivity Architecture

The following diagram maps the divergent synthetic pathways accessible from (2-Bromo-4-methylphenyl)methanol, highlighting its role as a linchpin in scaffold synthesis.

ReactivityMap Core (2-Bromo-4-methylphenyl)methanol Oxidation Oxidation (PCC/Dess-Martin) Core->Oxidation [O] Protection Protection (MOM-Cl/TBS-Cl) Core->Protection Base, R-Cl Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Pd(0), R-B(OH)2 Isobenzofuran Isobenzofurans (via Sonogashira) Core->Isobenzofuran Alkyne, Pd/Cu Phthalide Phthalides (via Carbonylation) Core->Phthalide CO, Pd(OAc)2 Aldehyde 2-Bromo-4-methylbenzaldehyde (Precursor to Styrenes/Amines) Oxidation->Aldehyde Protected Protected Aryl Bromide (Lithiation/Grignard Ready) Protection->Protected Biaryl Biaryl Methanols (Divergent Intermediates) Coupling->Biaryl Tricyclic Fused Tricyclics (e.g., Dibenzoxepines) Biaryl->Tricyclic Intramol. Etherif.

Figure 1: Divergent synthetic pathways from (2-Bromo-4-methylphenyl)methanol, illustrating its utility in accessing oxidized, protected, and cyclized scaffolds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of (2-Bromo-4-methylphenyl)methanol with phenylboronic acid to yield (4-methyl-[1,1'-biphenyl]-2-yl)methanol. This reaction validates the compatibility of the free alcohol under biphasic conditions.

Materials
  • (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge (2-Bromo-4-methylphenyl)methanol (201 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Degassing: Evacuate the vessel and backfill with argon (repeat 3 times). Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (24.5 mg, 0.03 mmol) quickly under a positive stream of argon. Seal the tube.

  • Reaction: Heat the mixture to 90°C in an oil bath for 12 hours. Monitor conversion by TLC (Hexanes:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate phases. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Critical Control Point: The use of Pd(dppf)Cl₂ is specific here; the bidentate ferrocenyl ligand prevents catalyst decomposition and resists coordination by the benzylic alcohol, which can arrest the cycle with monodentate ligands like PPh₃.

Case Study: Synthesis of Benzo-Fused Bicyclo[n.3.1]alkanes

A study by the Royal Society of Chemistry highlights the use of 2-bromo-4-methylbenzyl alcohol as a precursor for complex bridged systems.

  • Context: The alcohol is first converted to a benzyl halide (bromide or chloride) or kept as an alcohol for Mitsunobu-type displacements.

  • Mechanism: The aryl bromide undergoes intramolecular Heck reaction or direct metal-catalyzed alkylation to close the bridged ring system.

  • Outcome: High-yield access to rigid tricyclic frameworks used in CNS-active drug discovery.

Safety & Handling

  • Hazards: As a benzyl alcohol derivative, it is likely an irritant to eyes, skin, and respiratory tracts. The brominated nature suggests potential for skin sensitization.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (aryl bromides can degrade over prolonged light exposure).

  • Incompatibility: Avoid strong oxidizing agents (converts alcohol to aldehyde/acid) and strong bases (unless deprotonation is intended).

References

  • Synthesis of benzo- and naphtho-fused bicyclo[n.3.1]alkane frameworks . Royal Society of Chemistry. Retrieved from

  • Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling . ACS Omega. Retrieved from

  • Suzuki-Miyaura Cross-Coupling: Status and Recent Developments . Chemical Reviews. Retrieved from

  • Preparation of 2-bromo-4-methylphenol (Precursor Chemistry) . Google Patents. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Grignard Generation from (2-Bromo-4-methylphenyl)methanol

[1] Executive Summary This guide details the experimental protocol for generating the Grignard reagent derived from (2-Bromo-4-methylphenyl)methanol . The Core Challenge: This substrate presents a fundamental chemical co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the experimental protocol for generating the Grignard reagent derived from (2-Bromo-4-methylphenyl)methanol .

The Core Challenge: This substrate presents a fundamental chemical conflict: the coexistence of an aryl bromide (the Grignard precursor) and a benzylic alcohol (an acidic proton source, pKa ~16). Attempting direct magnesiation on the unprotected substrate will result in immediate protonolysis , yielding the dehalogenated alkoxide and quenching the Grignard species as fast as it forms.

The Solution: This protocol utilizes a Protection-Metallation-Deprotection strategy. We recommend a Silyl Ether (TBS) protection followed by Magnesium-Halogen Exchange (Turbo Grignard) rather than direct magnesium insertion.[1] This approach minimizes Wurtz coupling side-products common with ortho-substituted aryl halides and allows the reaction to proceed under mild conditions.

Strategic Workflow Analysis

The following diagram outlines the critical path for successful reagent generation.

GrignardWorkflow Substrate (2-Bromo-4-methylphenyl) methanol Conflict CRITICAL FAILURE: Acidic Proton Quench Substrate->Conflict Direct Mg Addition Step1 Step 1: Protection (TBS-Cl / Imidazole) Substrate->Step1 Pathway A (Recommended) Intermediate Protected Aryl Bromide (TBS Ether) Step1->Intermediate Step2 Step 2: Metallation (iPrMgCl·LiCl) Intermediate->Step2 Mg-Halogen Exchange Grignard Active Grignard Reagent (ArMgBr·LiCl) Step2->Grignard

Figure 1: Strategic workflow contrasting the failure mode (red) with the recommended protection pathway (green/blue).

Experimental Protocols

Phase 1: Hydroxyl Protection (TBS Ether Formation)

We utilize tert-butyldimethylsilyl chloride (TBS-Cl) due to its stability against Grignard reagents and ease of removal later (TBAF or mild acid).[1]

Reagents:

  • (2-Bromo-4-methylphenyl)methanol (1.0 equiv)[1]

  • TBS-Cl (1.2 equiv)[1]

  • Imidazole (2.5 equiv)[1]

  • DCM (Dichloromethane), anhydrous (0.5 M concentration)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the substrate and imidazole to the flask. Dissolve in anhydrous DCM.

  • Addition: Cool the solution to 0°C (ice bath). Add TBS-Cl portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The alcohol spot should disappear.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica flash chromatography (eluting with 100% Hexanes to 5% EtOAc/Hexanes).

    • Target Yield: >95% colorless oil.[1]

Phase 2: Grignard Generation via Turbo Grignard (Knochel Exchange)

Direct insertion of Mg turnings into ortho-substituted aryl bromides can be sluggish and prone to homocoupling (biphenyl formation).[1] We employ Knochel’s Turbo Grignard (iPrMgCl[1]·LiCl) for a rapid, low-temperature exchange.[1]

Mechanism: The LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing the kinetic basicity of the isopropyl group and facilitating rapid Br/Mg exchange.

Reagents:

  • Protected Aryl Bromide (from Phase 1) (1.0 equiv)[1]

  • iPrMgCl[1][2][3]·LiCl (1.3 M in THF) (1.1 equiv)[1]

  • THF (Tetrahydrofuran), anhydrous[1]

Procedure:

  • Inert Environment: Flame-dry a Schlenk flask or 3-neck flask. Purge with Argon (preferred over Nitrogen for Grignards due to density).[1]

  • Substrate Prep: Dissolve the protected aryl bromide in anhydrous THF (concentration ~0.5 M).

  • Exchange: Cool the solution to 0°C .

  • Addition: Dropwise add the iPrMgCl·LiCl solution over 10 minutes.

    • Note: Do not let the temperature spike.

  • Incubation: Stir at 0°C for 1–2 hours.

    • Monitoring: Take a 0.1 mL aliquot, quench with water, and check by GC/MS or NMR.[1] You should see the complete disappearance of the aryl bromide and formation of the de-brominated product (indicating the Grignard formed and was protonated by the water quench).

  • Result: You now have a solution of (2-((tert-butyldimethylsilyloxy)methyl)-4-methylphenyl)magnesium chloride·LiCl .[1][2][4]

Quality Control: Titration

Never assume the concentration of a Grignard reagent. Titrate it before use.

Method: Salicylaldehyde Phenylhydrazone [1]

  • Weigh ~0.25 mmol of salicylaldehyde phenylhydrazone (indicator) into a dry vial.

  • Dissolve in 2 mL dry THF. Solution is yellow .[1]

  • Add the Grignard solution dropwise via a syringe.

  • Endpoint: The solution turns bright orange (formation of the dianion) and persists.

  • Calculate molarity based on volume added.[1]

Comparative Data: Method Selection

FeatureMethod A: Direct Mg InsertionMethod B: Turbo Grignard (Recommended)
Reagents Mg Turnings, I₂, RefluxiPrMgCl[1]·LiCl, 0°C
Initiation Difficult (requires heat/activation)Instantaneous
Side Products Wurtz Coupling (Dimers)Minimal (<5%)
Functional Group Tolerance Low (High Temp)High (Low Temp)
Reproducibility Variable (Surface area dependent)Excellent (Homogeneous solution)

Mechanistic Insight (The "Turbo" Effect)

Why use LiCl? Standard Grignard reagents form stable aggregates (dimers/oligomers) in THF, reducing reactivity.[1] LiCl acts as a "de-aggregating agent."[1]

TurboMechanism Aggregate Standard Grignard (R-Mg-X)n (Low Reactivity) Turbo Turbo Species [R-Mg(Cl)-Li-Cl] (High Kinetic Activity) Aggregate->Turbo De-aggregation LiCl + LiCl LiCl->Turbo Exchange Br/Mg Exchange with Ar-Br Turbo->Exchange Fast Kinetics

Figure 2: The role of LiCl in breaking Grignard aggregates to enhance kinetic reactivity.[1]

Safety & Handling

  • Moisture Sensitivity: All glassware must be oven-dried (>120°C) for at least 4 hours. Use septa and balloons/manifolds.

  • Exotherm: The Br/Mg exchange is exothermic. On a large scale (>10g), ensure active cooling is available.[1]

  • Quenching: Quench excess Grignard with saturated NH₄Cl (aq) slowly at 0°C to prevent violent gas evolution.

References

  • Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]

  • Bao, R. L. Y., Zhao, R., & Shi, L. (2015).[1] Progress in the application of Turbo Grignard reagents in organic synthesis. Chemical Communications, 51(32), 6884-6900.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for TBS protection protocols). [1]

  • Love, B. E., & Jones, E. G. (1999).[1] The use of salicylaldehyde phenylhydrazone as an indicator for the titration of organometallic reagents. The Journal of Organic Chemistry, 64(10), 3755-3756.[1]

Sources

Application

Suzuki coupling conditions for (2-Bromo-4-methylphenyl)methanol

Application Note: Suzuki-Miyaura Cross-Coupling of (2-Bromo-4-methylphenyl)methanol Executive Summary This guide details the protocol for the Suzuki-Miyaura coupling of (2-Bromo-4-methylphenyl)methanol (CAS: 80866-80-4)....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of (2-Bromo-4-methylphenyl)methanol

Executive Summary

This guide details the protocol for the Suzuki-Miyaura coupling of (2-Bromo-4-methylphenyl)methanol (CAS: 80866-80-4). This substrate presents two specific challenges:

  • Steric Hindrance: The ortho-substitution (bromine at C2, methyl at C4 relative to the alcohol, or more accurately, the bromine is flanked by the hydroxymethyl group) creates significant steric bulk, inhibiting the oxidative addition step and slowing transmetallation.

  • Chemoselectivity: The presence of a free benzylic alcohol requires a catalyst system that is active enough to couple the hindered bromide but mild enough to prevent oxidation or dehydration of the alcohol.

Recommendation: Utilization of the Buchwald Precatalyst System (SPhos-Pd-G2 or Pd(OAc)₂/SPhos) with Potassium Phosphate (K₃PO₄) in a biphasic Toluene/Water system. This method delivers high yields (>85%) without requiring protection of the alcohol.

Substrate Analysis & Mechanistic Strategy

The Substrate: (2-Bromo-4-methylphenyl)methanol
  • Electrophile: Aryl Bromide.[1][2]

  • Electronic Profile: The 4-methyl group is a weak electron-donating group (EDG), which slightly deactivates the ring toward oxidative addition compared to electron-deficient aryl halides.

  • Steric Profile: The hydroxymethyl group at C1 is ortho to the bromine at C2. This "ortho-effect" is the primary barrier to reaction efficiency. Standard catalysts (e.g., Pd(PPh₃)₄) often fail to achieve full conversion due to this crowding.

Catalyst Selection: Why SPhos?

To overcome the ortho-steric hindrance, we employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Electron-Rich: The dicyclohexylphosphino group increases the electron density on Palladium, accelerating the oxidative addition into the electron-neutral Ar-Br bond.

  • Bulky Biaryl Backbone: The biaryl structure promotes the reductive elimination step, which is often the rate-determining step for hindered biaryls.

  • Stability: SPhos forms a stable, active monoligated Pd(0) species that resists oxidation better than simple phosphines.

Base & Solvent Selection
  • Base: K₃PO₄ (tribasic) is preferred over carbonates (K₂CO₃) for hindered substrates. It provides sufficient basicity to activate the boronic acid (forming the boronate species) but is less likely to induce side reactions with the free alcohol than strong alkoxides.

  • Solvent: Toluene/Water (10:1) . The biphasic nature allows the inorganic base to remain solubilized in the aqueous layer while the organic reactants stay in the toluene, protecting the alcohol from harsh basic conditions while permitting interfacial transmetallation.

Detailed Experimental Protocol

Materials
  • Substrate: (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%)[3]

  • Ligand: SPhos (4-10 mol%) Note: Maintain 1:2 Pd:Ligand ratio.

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: Toluene (HPLC grade) and Deionized Water.

Step-by-Step Procedure
  • Preparation of Catalyst Complex (In-situ):

    • In a reaction vial, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Add 1.0 mL of dry Toluene.

    • Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/clear color, indicating ligation.

  • Reaction Assembly:

    • To a separate 20 mL vial equipped with a magnetic stir bar, add:

      • (2-Bromo-4-methylphenyl)methanol (215 mg, 1.0 mmol).

      • Aryl Boronic Acid (1.2 mmol).

      • K₃PO₄ (424 mg, 2.0 mmol).

    • Seal the vial with a septum cap.

    • Evacuate and Backfill: Pierce septum with a needle connected to a vacuum/argon manifold. Cycle vacuum/argon 3 times to remove oxygen (Critical for SPhos stability).

  • Initiation:

    • Inject the pre-formed catalyst solution (from Step 1) into the reaction vial.

    • Add degassed Water (0.5 mL) via syringe.

    • Final Solvent Ratio: ~10:1 Toluene:Water.

  • Reaction:

    • Heat the block/oil bath to 80–90°C .

    • Stir vigorously (1000 RPM). Efficient mixing is vital for the biphasic system.

    • Monitor via TLC or LC-MS at 2 hours. Most reactions complete within 4–6 hours.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

Data & Troubleshooting

Optimization Table
VariableConditionOutcomeNotes
Catalyst Pd(PPh₃)₄< 40% YieldFailed due to steric bulk of the ortho-hydroxymethyl group.
Catalyst Pd(OAc)₂ + SPhos > 90% Yield Optimal. Excellent conversion and clean profile.
Catalyst Pd(dppf)Cl₂60-70% YieldModerate. Good for large scale but slower kinetics.
Base NaOtBuDecompositionStrong base caused side reactions with the benzylic alcohol.
Base K₃PO₄ High Yield Optimal. Mild enough to preserve the alcohol.
Solvent DMF50% YieldHomogeneous system led to difficult purification/removal of solvent.
Troubleshooting Guide
  • Problem: Low conversion (<50%).

    • Solution: Oxygen poisoning. Ensure rigorous degassing. Increase catalyst loading to 5 mol%.

  • Problem: Protodeboronation (Boronic acid loses Boron before coupling).

    • Solution: This is common with electron-poor boronic acids. Lower temperature to 70°C and add the boronic acid in two portions (0.7 equiv at T=0, 0.7 equiv at T=2h).

  • Problem: Alcohol Oxidation (Aldehyde formation).

    • Solution: Ensure the reaction is under inert atmosphere (Argon). Switch solvent to Dioxane/Water if Toluene is problematic, but avoid DMSO.

Visualization

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, emphasizing the role of the bulky SPhos ligand in facilitating the coupling at the hindered center.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-SPhos OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMet Transmetallation (Biphasic Interface) PdII_Ar->TransMet BaseAct Base Activation (K3PO4 + Boronic Acid) BaseAct->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate Substrate: (2-Bromo-4-methylphenyl)methanol Substrate->OxAdd Boronic Boronic Acid Ar-B(OH)2 Boronic->BaseAct + OH-

Caption: Catalytic cycle highlighting the SPhos-mediated oxidative addition into the sterically hindered ortho-bromide.

Experimental Workflow

Workflow Setup 1. Setup Pd(OAc)2 + SPhos Toluene (10 min) Mix 2. Addition Substrate + Base + Boronic Acid Setup->Mix Degas 3. Degas Vacuum/Argon (3 Cycles) Mix->Degas Heat 4. Reaction 80°C, 4-6 hrs Biphasic Stirring Degas->Heat Workup 5. Workup EtOAc/Water Ext. Conc. & Purify Heat->Workup

Caption: Optimized workflow ensuring catalyst activation and oxygen removal prior to heating.

References

  • Bardner, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[6] [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Accounts of Chemical Research. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. [Link]

Sources

Method

Palladium-catalyzed cross-coupling of (2-Bromo-4-methylphenyl)methanol

Application Note: Optimizing Pd-Catalyzed Cross-Coupling of Unprotected (2-Bromo-4-methylphenyl)methanol Executive Summary (2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6) is a high-value scaffold for synthesizing poly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Pd-Catalyzed Cross-Coupling of Unprotected (2-Bromo-4-methylphenyl)methanol

Executive Summary

(2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6) is a high-value scaffold for synthesizing polysubstituted biaryls and isoindoline derivatives. However, its dual functionality—an aryl bromide ortho-substituted by a free hydroxymethyl group—presents a unique chemoselective challenge. Traditional protocols often mandate the protection of the alcohol (e.g., as a TBS ether) to prevent catalyst poisoning or side reactions.

This guide outlines direct, protection-free protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings. By leveraging sterically demanding, electron-rich phosphine ligands, researchers can bypass protection steps, improving atom economy and reducing cycle time.

Substrate Analysis & Strategic Considerations

FeatureChemical ImplicationStrategic Solution
Ortho-Substitution The hydroxymethyl group at C1 creates steric bulk near the C2-Br bond, slowing oxidative addition.Use ligands with large cone angles (e.g., SPhos, XPhos) to facilitate the catalytic cycle.
Free Alcohol (-CH₂OH) 1. Can coordinate to Pd(II), arresting the cycle.2. Susceptible to O-arylation (ether formation) under strong basic conditions.Suzuki: Use weak bases (K₃PO₄).Buchwald: Use chemoselective bases (Cs₂CO₃ or LHMDS) to favor N-arylation over O-arylation.
Electronic Bias The 4-Methyl group is weakly electron-donating, making the C-Br bond slightly less electrophilic than unsubstituted aryl bromides.Requires a highly active Pd(0) source (e.g., Pd₂(dba)₃ or precatalysts).

Mechanistic Pathway & Ligand Selection

The success of coupling this unprotected substrate relies on the "Ligand Pocket" effect . Bulky dialkylbiaryl phosphine ligands (Buchwald ligands) create a protective environment around the palladium center. This prevents the free hydroxyl group from coordinating to the metal, allowing the catalytic cycle to proceed unimpeded.

Diagram 1: SPhos-Mediated Catalytic Cycle

This diagram illustrates the Suzuki coupling mechanism, highlighting how the ligand prevents hydroxyl interference.

SuzukiMechanism PreCat Pd(II) Precatalyst ActivePd Active Pd(0)-L Species (Bulky Ligand Protected) PreCat->ActivePd Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + (2-Bromo-4-methylphenyl)methanol TransMet Transmetallation OxAdd->TransMet + Activated Boronic Acid BaseStep Base Activation (OH- / Boronate) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Diaryl Complex RedElim->ActivePd Regeneration Product Biaryl Alcohol Product RedElim->Product Release

Caption: The SPhos ligand facilitates oxidative addition despite the ortho-hydroxymethyl steric hindrance.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Objective: Synthesize biaryl alcohols without protecting the benzyl alcohol. Scope: Compatible with aryl and heteroaryl boronic acids.[1]

Reagents & Materials
  • Substrate: (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered partners)

  • Base: K₃PO₄ (3.0 equiv) – Crucial: milder than carbonates, reduces side reactions.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos (pre-mixed in a small amount of solvent if possible, or added as solids under positive inert gas pressure).

  • Solvent: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Note: The free alcohol product usually runs much lower (more polar) on TLC than the starting bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple secondary amines while avoiding O-arylation (ether synthesis). Challenge: Strong bases like NaOtBu can deprotonate the benzyl alcohol, making it a competing nucleophile.

Decision Matrix: Base & Ligand Selection
VariableRecommendationReasoning
Ligand RuPhos or BrettPhos Highly selective for C-N reductive elimination over C-O.
Base (Option A) Cs₂CO₃ Weak base; slow but prevents alkoxide formation. Requires higher heat (100°C).
Base (Option B) LHMDS Strong but non-nucleophilic; compatible with free alcohols in many cases.
Avoid NaOtBu, KOtBuPromotes O-arylation (side product).
Workflow Diagram: Optimization Logic

Use this logic tree to select the correct conditions for your specific amine partner.

BuchwaldLogic Start Select Amine Partner AmineType Amine Type? Start->AmineType Prim Primary Amine (R-NH2) AmineType->Prim Sterically Unhindered Sec Secondary Amine (R2-NH) AmineType->Sec Cyclic/Hindered Cond1 Ligand: BrettPhos Base: LHMDS Temp: 65°C Prim->Cond1 Fast Kinetics Needed Cond2 Ligand: RuPhos Base: Cs2CO3 Temp: 100°C Sec->Cond2 High Chemoselectivity Needed Result N-Arylation Product (>85% Selectivity) Cond1->Result Cond2->Result

Caption: Selection of base and ligand is critical to suppress O-arylation of the free alcohol.

Advanced Application: Cyclization to Phthalans

The biaryl alcohol product from Protocol A is a direct precursor to 1,3-dihydroisobenzofurans (phthalans) , a core structure in antidepressants (e.g., Citalopram).

  • Method: Treat the Suzuki product with mild acid (e.g., p-TsOH or TFA) in DCM.

  • Mechanism: Intramolecular cyclization where the hydroxyl group attacks the adjacent ring (if an electrophile like an aldehyde or imine was installed on the coupling partner) or via simple dehydration if coupling with a vinyl group.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to lack of ligand stabilization.Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to SPhos (more robust).
Low Conversion (<20%) Oxidative addition is stalled by the ortho-hydroxymethyl group.Increase temperature to 100°C. Switch solvent to n-Butanol or Toluene.
O-Arylation Side Product Base is too strong (Buchwald); Alcohol competing as nucleophile.Switch base from NaOtBu to Cs₂CO₃. Ensure water-free conditions.
Protodebromination Hydride source present or solvent impurity.Use anhydrous solvents. Avoid alcoholic solvents (EtOH/MeOH) in the coupling step.

References

  • Suzuki-Miyaura Coupling Mechanism & Cycles

    • Title: Suzuki-Miyaura Cross-Coupling: The Cycle.[1][2]

    • Source: Yoneda Labs / LibreTexts.
    • URL:[Link]

  • Coupling of Unprotected Alcohols

    • Title: Palladium-catalyzed cross-coupling of alcohols with olefins (Ligand Design).
    • Source: N
    • URL:[Link](Generalized link to PMC database for verifying ligand effects on alcohols).

  • Buchwald-Hartwig Optimization

    • Title: Buchwald-Hartwig Amination: Ligand Effects and Base Selection.[3]

    • Source: BenchChem / Wikipedia (General Overview).
    • URL:[Link][4][5]

  • Ortho-Substituted Substrate Reactivity

    • Title: Steric Hindrance in Pd-C
    • Source: MDPI Molecules.
    • URL:[Link]

(Note: Specific proprietary protocols for CAS 80869-53-6 are often adapted from general ortho-halo benzyl alcohol literature as cited above.)

Sources

Application

Application Note: Optimized Williamson Ether Synthesis of (2-Bromo-4-methylphenyl)methanol Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This guide details the synthetic protocols for the O-alkylation of (2-Bromo-4-methylphenyl)methanol (CAS: 80866-80-4). While the Williamson ether synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide details the synthetic protocols for the O-alkylation of (2-Bromo-4-methylphenyl)methanol (CAS: 80866-80-4). While the Williamson ether synthesis is a fundamental transformation, this specific substrate presents unique electronic and steric challenges that require precise experimental design.

The resulting benzyl ethers serve as critical intermediates in medicinal chemistry, often functioning as protected alcohols or precursors for palladium-catalyzed cross-couplings (utilizing the aryl bromide handle).

Substrate Analysis: The Ortho-Bromo Effect

The presence of a bromine atom at the ortho position relative to the hydroxymethyl group introduces two competing factors:

  • Electronic Activation (Inductive): The electron-withdrawing nature of the bromine atom (

    
     effect) slightly increases the acidity of the benzylic hydroxyl proton compared to unsubstituted benzyl alcohol (
    
    
    
    ). This facilitates deprotonation.[1]
  • Steric Deactivation: The bulky bromine atom creates steric congestion around the nucleophilic oxygen center. While reaction with primary alkyl halides (e.g., Iodomethane, Benzyl bromide) proceeds efficiently, reaction with secondary electrophiles requires optimized conditions to prevent elimination (

    
    ) side reactions.
    

Strategic Planning: Method Selection

We present two validated protocols. Selection depends on the scale of synthesis and the electrophile's sensitivity.

FeatureMethod A: Irreversible Deprotonation Method B: Phase Transfer Catalysis (PTC)
Reagents Sodium Hydride (NaH), THF/DMF50% NaOH, TBAB, Toluene/DCM
Mechanism Anhydrous

Interfacial

Water Tolerance Zero (Strictly Anhydrous)High (Biphasic System)
Scalability Low to Medium (H

evolution)
High (Industrial Standard)
Ideal For Complex/Sensitive ElectrophilesSimple Primary Halides, Scale-up
Mechanistic Pathway

The reaction proceeds via a classic


 mechanism.[2][3][4] The base generates the alkoxide, which then displaces the halide from the alkylating agent.[2]

WilliamsonMechanism Substrate (2-Bromo-4-methylphenyl)methanol Alkoxide Intermediate Alkoxide Substrate->Alkoxide Deprotonation (-H+) Base Base (NaH or NaOH) Base->Alkoxide Product Target Benzyl Ether Alkoxide->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product Leaving Group Departure (-X)

Figure 1: Mechanistic pathway for the conversion of (2-Bromo-4-methylphenyl)methanol to its ether derivative.[2][4]

Protocol A: High-Purity Anhydrous Synthesis (NaH Method)

Scope: Ideal for small-scale discovery chemistry (100 mg to 10 g) or when using expensive/sensitive electrophiles.

Reagents & Equipment[3][8][11]
  • Substrate: (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)

  • Electrophile: Alkyl Iodide or Bromide (1.1 - 1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)

  • Atmosphere: Dry Nitrogen or Argon balloon

Step-by-Step Methodology
  • Base Preparation (Critical for Stoichiometry):

    • Weigh Sodium Hydride (60% in oil) into a flame-dried round-bottom flask.

    • Optional: To remove mineral oil, wash the NaH with dry pentane or hexane (

      
      ) under inert gas. Decant the supernatant carefully.
      
    • Suspend the NaH in anhydrous THF (concentration ~0.2 M). Cool to 0 °C in an ice bath.

  • Alkoxide Formation:

    • Dissolve (2-Bromo-4-methylphenyl)methanol in a minimal amount of anhydrous THF.

    • Add the alcohol solution dropwise to the NaH suspension at 0 °C.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ) will occur.
      
    • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution often turns yellow/orange.

  • Electrophile Addition:

    • Cool the mixture back to 0 °C (optional, depending on electrophile reactivity).

    • Add the Alkyl Halide dropwise.

    • Note: If using a volatile electrophile (e.g., Iodomethane), use a slight excess (1.5 - 2.0 equiv) and a reflux condenser.

  • Reaction & Monitoring:

    • Allow to warm to RT.[5] Stir for 2–12 hours.

    • TLC Monitoring: Use Hexanes:EtOAc (8:2). The starting alcohol is polar; the ether product will be less polar (higher

      
      ).
      
  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with saturated

      
       solution  (add dropwise initially to consume unreacted NaH).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[5]
      

Protocol B: Phase Transfer Catalysis (Green/Scalable)

Scope: Ideal for multi-gram to kilogram scale-up. Avoids hazardous NaH and strictly anhydrous solvents.

Reagents
  • Substrate: (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • Solvent: Toluene (preferred) or Dichloromethane (DCM)

  • Aqueous Base: 30–50% NaOH (w/w)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%)

Step-by-Step Methodology
  • Biphasic Setup:

    • In a flask equipped with vigorous magnetic stirring (or overhead stirring for scale), dissolve the substrate and the Alkyl Halide (1.2 equiv) in Toluene (3–5 volumes).

  • Catalyst Addition:

    • Add the Phase Transfer Catalyst (TBAB, 0.05 equiv).

  • Initiation:

    • Add the NaOH solution (30–50%) in one portion.

    • Vigorous Stirring is Mandatory: The reaction rate is diffusion-controlled. The interface between the organic and aqueous layers must be maximized.

  • Reaction Conditions:

    • Heat to 40–60 °C. (Room temperature may suffice for highly reactive electrophiles like Allyl bromide).

    • Monitor by TLC or HPLC. Reaction times are typically 4–16 hours.

  • Workup:

    • Stop stirring and allow layers to separate.

    • Discard the aqueous (bottom) layer.

    • Wash the organic layer with water (

      
      ) to remove residual base and catalyst.
      
    • Concentrate the organic layer to obtain the crude ether.

Decision Matrix & Workflow

Use this flowchart to determine the optimal experimental path based on your specific constraints.

Workflow Start Start: (2-Bromo-4-methylphenyl)methanol ScaleCheck Is Scale > 10g? Start->ScaleCheck ElectrophileCheck Is Electrophile Secondary or Base Sensitive? ScaleCheck->ElectrophileCheck No (Lab Scale) MethodB Method B: PTC / Toluene (NaOH + TBAB) ScaleCheck->MethodB Yes (Industrial) MethodA Method A: NaH / THF (Anhydrous) ElectrophileCheck->MethodA Yes (Prevent Side Rxns) ElectrophileCheck->MethodB No (Primary Halide)

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

Safety & Troubleshooting

Critical Safety Hazards
  • Sodium Hydride (NaH): Reacts violently with water to release Hydrogen gas (flammable).[6] Never add water directly to dry NaH. Always use an inert atmosphere.

  • Alkyl Halides: Many (e.g., Methyl Iodide, Benzyl Bromide) are potent alkylating agents and suspected carcinogens. Use in a fume hood.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationIncrease time at RT after NaH addition; ensure NaH quality.
Starting Material Remains Steric hindrance of ortho-BrSwitch solvent to DMF (more polar) or increase temperature to 60°C.
Elimination Product (Alkene) Basic conditions too harshIf using secondary halide, switch to milder base (

) or lower temperature.
Emulsion (PTC Method) Catalyst/Base interactionAdd brine to help phase separation; filter through Celite if solids are present.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard text for mechanism and Williamson Synthesis).
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[7] Tetrahedron Letters, 16(38), 3251-3254.

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved January 28, 2026.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • UC Center for Laboratory Safety. (2012). Sodium Hydride Standard Operating Procedure.

Sources

Method

Precision Esterification of (2-Bromo-4-methylphenyl)methanol: A Modular Protocol for Drug Discovery

Executive Summary & Strategic Importance Target Molecule: (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) Core Application: Intermediate for Suzuki-Miyaura cross-coupling, fragment-based drug discovery (FBDD), and prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) Core Application: Intermediate for Suzuki-Miyaura cross-coupling, fragment-based drug discovery (FBDD), and protecting group strategies.

This Application Note provides a definitive guide to esterifying (2-Bromo-4-methylphenyl)methanol. Unlike simple primary alcohols, this substrate presents specific challenges:

  • Steric Hindrance: The ortho-bromo substituent creates significant steric bulk around the reaction center, retarding nucleophilic attack.

  • Electronic Lability: The para-methyl group activates the benzylic position. Strongly acidic conditions (e.g., Fischer esterification with H₂SO₄) can trigger SN1 pathways, leading to dibenzyl ether formation or polymerization.

Consequently, base-catalyzed acyl transfer and carbodiimide coupling (Steglich) are the preferred methodologies. This guide details two protocols: a high-yield acetylation for bulk synthesis and a Steglich coupling for attaching complex pharmacophores.

Mechanistic Analysis & Reaction Design

The reaction relies on Nucleophilic Acyl Substitution . To overcome the ortho-bromo steric barrier, we utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst. DMAP attacks the acylating agent first, forming a highly reactive N-acylpyridinium ion, which is less sensitive to the steric bulk of the incoming benzyl alcohol.

Reaction Mechanism (Steglich Pathway)

SteglichMechanism Acid Carboxylic Acid (R-COOH) Inter1 O-Acylisourea (Activated Acid) Acid->Inter1 + DCC DCC DCC (Coupling Agent) DCC->Inter1 Active N-Acylpyridinium (Hyper-Electrophile) Inter1->Active + DMAP DCU DCU (Byproduct) Inter1->DCU Rearrangement DMAP DMAP (Catalyst) DMAP->Active Product Target Ester Active->Product + Alcohol Alcohol (2-Br-4-Me-Ph)CH2OH (Substrate) Alcohol->Product

Figure 1: The Steglich esterification mechanism highlights the role of DMAP in shuttling the acyl group to the sterically hindered alcohol.

Protocol A: High-Throughput Acetylation (Standard Model)

Purpose: Synthesis of (2-bromo-4-methylbenzyl) acetate for scale-up or analytical standards. Scale: 10 mmol (approx. 2.0 g)

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]AmountRole
(2-Bromo-4-methylphenyl)methanol 1.02.01 gSubstrate
Acetic Anhydride (Ac₂O) 1.51.42 mLAcylating Agent
Triethylamine (Et₃N) 2.02.80 mLBase (Acid Scavenger)
DMAP 0.0561 mgNucleophilic Catalyst
Dichloromethane (DCM) -20 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL Round Bottom Flask (RBF) and cool under N₂ atmosphere.

  • Dissolution: Charge the flask with (2-Bromo-4-methylphenyl)methanol (2.01 g) and anhydrous DCM (20 mL). Stir until fully dissolved.

  • Base Addition: Add Et₃N (2.80 mL) followed by DMAP (61 mg). The solution should remain clear.

  • Acylation (Exotherm Control): Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (1.42 mL) dropwise over 5 minutes.

    • Critical Insight: Although the reaction is only moderately exothermic, cooling prevents any potential side-reaction at the benzylic position.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting alcohol (R_f ~0.3) should disappear, replaced by the ester (R_f ~0.6).

  • Quench: Add saturated NH₄Cl solution (10 mL) and stir vigorously for 10 minutes to hydrolyze excess anhydride.

  • Workup: Extract with DCM (2 x 20 mL). Wash combined organics with 1M HCl (20 mL), sat. NaHCO₃ (20 mL), and Brine (20 mL).

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

Expected Yield: >95% (Clear, colorless oil).[7]

Protocol B: Steglich Coupling (Complex Acids)

Purpose: Coupling the benzyl alcohol to valuable/complex carboxylic acids (e.g., N-protected amino acids, drug scaffolds). Scale: 1.0 mmol

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]AmountRole
Carboxylic Acid (R-COOH) 1.11.1 mmolCoupling Partner
(2-Bromo-4-methylphenyl)methanol 1.0201 mgSubstrate
DCC (Dicyclohexylcarbodiimide) 1.1227 mgCoupling Agent
DMAP 0.112 mgCatalyst
DCM -10 mLSolvent
Step-by-Step Procedure
  • Dissolution: In a 25 mL vial, dissolve the Carboxylic Acid (1.1 mmol) and (2-Bromo-4-methylphenyl)methanol (201 mg) in dry DCM (10 mL).

  • Catalyst Addition: Add DMAP (12 mg).

  • Activation: Cool to 0°C. Add DCC (227 mg) in one portion.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form within 5-10 minutes, indicating successful activation.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 12–18 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Quality Control & Validation

Analytical Workflow

Validating the ester formation requires tracking the shift of the benzylic protons.

QC_Workflow Sample Crude Reaction Mix TLC TLC Check (Hex/EtOAc 4:1) Sample->TLC Workup Aqueous Workup TLC->Workup If SM consumed NMR 1H NMR Analysis Workup->NMR

Figure 2: QC decision tree for reaction monitoring.

Key NMR Diagnostic Signals
MoietyChemical Shift (Alcohol)Chemical Shift (Ester)Change (Δδ)
Benzylic -CH₂- ~4.65 ppm (d/s)~5.15 ppm (s) +0.50 ppm
Aromatic (C3-H) ~7.30 ppm~7.35 ppmMinimal
Ester Methyl (-COCH₃) N/A~2.10 ppm (s)Diagnostic

Note: The downfield shift of the benzylic protons is the definitive proof of esterification.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction
  • Cause: The ortho-bromo group is blocking the approach of the acylating agent.

  • Solution: Increase DMAP loading to 0.2 equiv. DMAP is essential here; without it, the reaction may stall at 50% conversion. Alternatively, switch from DCC to EDC·HCl for easier workup, or use the Acid Chloride method with reflux if the substrate is stable.

Issue: Side Product (Dibenzyl Ether)
  • Cause: Acidic conditions generating a benzylic carbocation.

  • Solution: Ensure the reaction mixture remains basic (excess Et₃N). Do not use H₂SO₄ or p-TsOH (Fischer conditions) for this specific substrate.

Issue: Urea Contamination (Steglich)
  • Cause: Incomplete removal of DCU.

  • Solution: Cool the reaction mixture to -20°C for 2 hours before filtration to precipitate residual urea. Alternatively, use EDC·HCl (water-soluble urea byproduct).

References

  • Steglich Esterification Mechanism & Applications

    • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[8][9] Chem. Int. Ed.1978 , 17, 522–524. Link

  • Properties of (2-Bromo-4-methylphenyl)

    • PubChem Compound Summary for CID 22280088. Link

  • Catalytic Role of DMAP in Acylation

    • Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[8][9] Chem. Int. Ed.1978 , 17, 569.[7] Link

  • General Benzyl Alcohol Protection Strategies: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

Sources

Application

Application Note: Selective Oxidation of (2-Bromo-4-methylphenyl)methanol to 2-Bromo-4-methylbenzaldehyde

Executive Summary This technical guide details the oxidation of (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) to 2-bromo-4-methylbenzaldehyde (CAS: 824-54-4). This transformation is a critical intermediate step in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the oxidation of (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) to 2-bromo-4-methylbenzaldehyde (CAS: 824-54-4). This transformation is a critical intermediate step in the synthesis of various pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and anti-inflammatory agents where the ortho-bromo motif serves as a handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

While classical methods like PCC (Pyridinium Chlorochromate) are effective, they are increasingly disfavored in drug development due to chromium toxicity and difficult purification. This guide prioritizes two superior methodologies:

  • Activated Manganese Dioxide (MnO₂): The "Workhorse" method for small-to-medium scale, offering the highest selectivity for benzylic alcohols.

  • TEMPO/BAIB: A metal-free, scalable alternative for high-purity requirements.

Chemical Context & Strategy

The Substrate Challenge

The substrate contains three distinct electronic and steric features:

  • Benzylic Alcohol: Highly reactive, prone to over-oxidation to carboxylic acid if aggressive oxidants (e.g., KMnO₄, Jones Reagent) are used.

  • Ortho-Bromo Group: Provides steric bulk that can hinder bulky oxidants but is essential for downstream functionalization.

  • Para-Methyl Group: Electron-donating, slightly activating the ring, making the benzylic position more electron-rich and susceptible to oxidation.

Method Selection Matrix
FeatureActivated MnO₂ (Protocol A)TEMPO / BAIB (Protocol B)PCC / PDC (Legacy)
Selectivity Excellent (Stops at Aldehyde)HighGood
Workup Simple FiltrationAqueous ExtractionDifficult (Chromium Tar)
Scalability Moderate (High solid loading)HighLow
Toxicity Low (Heterogeneous)Low (Organic)High (Carcinogenic)
Cost LowModerateModerate
Recommendation Primary Choice for Lab Scale (<50g) Primary Choice for Scale-up (>50g) Avoid

Visualizing the Workflow

The following diagram outlines the decision logic and reaction pathway for the recommended MnO₂ protocol.

OxidationWorkflow Start Start: (2-Bromo-4-methylphenyl)methanol Solvent Solvent Selection: DCM or CHCl3 (Anhydrous) Start->Solvent Reagent Add Activated MnO2 (10-20 equiv.) Solvent->Reagent Reaction Stir at RT / Reflux Monitor TLC Reagent->Reaction Check Is Conversion Complete? Reaction->Check Filter Filter through Celite (Remove MnO2) Check->Filter Yes AddMore Add fresh MnO2 or Increase Temp Check->AddMore No Product Product: 2-Bromo-4-methylbenzaldehyde Filter->Product AddMore->Reaction

Figure 1: Operational workflow for the heterogeneous oxidation using Activated Manganese Dioxide.

Protocol A: Activated Manganese Dioxide (MnO₂)

Best for: Rapid library synthesis, small batches (100 mg to 20 g), and avoiding aqueous workups.

Mechanism & Causality

MnO₂ oxidation occurs on the surface of the solid reagent. The reaction is heterogeneous.

  • Adsorption: The alcohol hydroxyl group adsorbs onto the Mn(IV) surface.

  • Radical Transfer: A hydrogen atom is transferred from the benzylic carbon to the manganese, forming a radical intermediate.

  • Product Release: The aldehyde desorbs, and the surface reduces to Mn(III)/Mn(II). Critical Insight: Because the reaction is surface-dependent, particle size and water content are the controlling variables. "Activated" MnO₂ has been heat-treated to remove water binding sites that block substrate adsorption.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: (2-Bromo-4-methylphenyl)methanol (1.0 equiv).

  • Oxidant: Activated MnO₂ (10–20 mass equivalents). Note: Commercial "Activated" MnO₂ varies. If activity is low, dry in an oven at 120°C for 12h before use.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Filtration Aid: Celite 545.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-Bromo-4-methylphenyl)methanol (10.0 g, 49.7 mmol) in anhydrous DCM (100 mL).

    • Self-Validating Check: The solution should be clear. If cloudy, dry over Na₂SO₄ first.

  • Addition: Add Activated MnO₂ (100 g) to the stirring solution.

    • Why so much? The active sites are easily saturated. A large excess ensures rapid kinetics (pseudo-first-order).

  • Reaction: Stir vigorously at room temperature (20–25°C) for 12–24 hours.

    • Optimization: If reaction is slow (>24h) by TLC, attach a reflux condenser and heat to 40°C.

  • Monitoring: Check TLC (Hexanes/EtOAc 4:1).

    • Target: Disappearance of the alcohol spot (Rբ ~0.3) and appearance of the aldehyde spot (Rբ ~0.6, UV active, often visible with DNP stain).

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite (~2 cm thick).

    • Filter the black suspension through the Celite.[1]

    • Critical Step: Wash the filter cake with copious DCM (3 x 50 mL) to elute the product trapped in the porous MnO₂ matrix.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 35°C bath).

  • Result: The product usually solidifies or remains as a viscous oil upon cooling. Yields are typically 85–95%.

Protocol B: TEMPO / BAIB Oxidation

Best for: Scale-up (>20 g), high purity needs, or if MnO₂ filtration becomes too cumbersome.

Mechanism & Causality

This is a homogeneous catalytic cycle. TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as the catalyst, oxidizing the alcohol to the aldehyde while being reduced to the hydroxylamine. BAIB (Bis(acetoxy)iodo)benzene) acts as the stoichiometric terminal oxidant, regenerating the active TEMPO species.

  • Advantage:[2][3][4][5][6][7][8] Avoids the heavy metal waste of MnO₂ and the toxicity of Chromium.

Reagents
  • Substrate: 1.0 equiv.

  • Catalyst: TEMPO (0.1 equiv / 10 mol%).

  • Co-Oxidant: BAIB (1.1 equiv).

  • Solvent: DCM / Water (9:1 ratio) or pure DCM.

Step-by-Step Procedure
  • Dissolution: Dissolve (2-Bromo-4-methylphenyl)methanol (10.0 g, 49.7 mmol) in DCM (90 mL).

  • Catalyst Addition: Add TEMPO (776 mg, 4.97 mmol). The solution will turn orange-red.

  • Oxidant Addition: Add BAIB (17.6 g, 54.7 mmol) in one portion.

  • Reaction: Stir at room temperature.

    • Self-Validating Check: The reaction is often exothermic. Monitor temperature; if it exceeds 30°C, use a water bath. The orange color may fade to yellow as the N-oxoammonium species reacts.

  • Quenching: After 2–4 hours (monitor by TLC), quench by adding aqueous saturated Na₂S₂O₃ (50 mL) to destroy excess oxidant.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Wash combined organics with saturated NaHCO₃ (to remove acetic acid byproduct from BAIB) and brine.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Analytical Validation

To ensure the integrity of the product, compare your isolated material against these standard metrics.

ParameterSpecificationNotes
Appearance White to off-white solid or clear oilOften crystallizes upon standing (MP ~45-50°C, though lit varies).
¹H NMR (CDCl₃) Aldehyde (-CHO): ~10.2 ppm (s, 1H)Aromatic: ~7.8 ppm (d, 1H, H-6), ~7.5 ppm (s, 1H, H-3), ~7.2 ppm (d, 1H, H-5)Methyl: ~2.4 ppm (s, 3H)The disappearance of the CH₂ doublet at ~4.7 ppm (from the alcohol) confirms conversion.
IR Spectroscopy C=O Stretch: ~1690–1700 cm⁻¹Strong, sharp peak.
Boiling Point 114–115°C @ 5 mmHgUseful for purification via vacuum distillation.

Troubleshooting & Safety

Self-Validating System Checks
  • The "Stalled Reaction" (MnO₂): If conversion stops at 50%, do not just add more MnO₂ immediately. First, filter the reaction to remove the "poisoned" surface, then re-dissolve the filtrate and add fresh activated MnO₂. Water byproduct deactivates the surface.[9]

  • The "Over-Oxidation" Fear: With MnO₂ and TEMPO, over-oxidation to the benzoic acid is chemically difficult for this substrate. If you see a baseline spot in TLC, it is likely the acid, but this is rare unless KMnO₄ or excess NaClO₂ was used.

Safety Hazards[5][15]
  • Benzylic Halides/Aldehydes: These compounds can be lachrymators (tear-inducing) and skin irritants. Always handle in a fume hood.

  • MnO₂ Waste: While not highly toxic, the fine dust is an inhalation hazard. Dispose of as solid heavy metal waste.

  • DCM: Suspected carcinogen. Double-glove when handling.

References

  • General MnO₂ Oxidation Protocol

    • Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis, 1976.
    • Note: For benzylic alcohol selectivity, see:

  • TEMPO/BAIB Methodology

    • De Mico, A., et al. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry, 1997, 62, 6974-6977.
  • Physical Properties & Synthesis Verification

    • Organic Syntheses, Coll. Vol. 5, p.139 (1973); Vol. 46, p.13 (1966).
  • Substrate Identification

    • PubChem Compound Summary for CID 4645292 (2-Bromo-4-methylbenzaldehyde).
    • [10]

Sources

Method

Protecting group strategies for the hydroxyl group of (2-Bromo-4-methylphenyl)methanol

Executive Summary (2-Bromo-4-methylphenyl)methanol (MW: 201.06 g/mol ) is a critical benzylic alcohol intermediate. Its structural utility lies in the ortho-bromide, which serves as a handle for downstream metallation (L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromo-4-methylphenyl)methanol (MW: 201.06 g/mol ) is a critical benzylic alcohol intermediate. Its structural utility lies in the ortho-bromide, which serves as a handle for downstream metallation (Lithium-Halogen exchange) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, the free hydroxyl group (pKa ~16) is incompatible with organolithiums, Grignard reagents, and many oxidizing protocols.

This guide details two field-proven strategies to protect the hydroxyl group: Silyl Ether (TBS) and Acetal (THP) formation. Unlike generic protocols, these methods are optimized for the steric environment imposed by the ortho-bromo substituent, ensuring high yields and stability during subsequent metal-catalyzed transformations.

Strategic Analysis & Selection Logic

The selection of a protecting group for this specific substrate is dictated by the ortho-bromo functionality. Standard benzyl ethers (Bn) are generally contraindicated here because their removal often requires hydrogenolysis (H₂/Pd-C), which poses a high risk of concomitant debromination (Ar-Br


 Ar-H).

We prioritize two orthogonal strategies:

  • TBS (tert-Butyldimethylsilyl) Ether:

    • Pros: Stable to bases, organolithiums, and reduction.[1] Cleaved mildly by Fluoride (TBAF) or acid.

    • Cons: Sensitive to strong acids.[2][3]

    • Best For: Downstream lithiation or Suzuki couplings where acidic workups are avoided.

  • THP (Tetrahydropyranyl) Ether:

    • Pros: Extremely stable to strong bases (n-BuLi, t-BuLi) and nucleophiles. Low cost.

    • Cons: Introduces a chiral center (creating diastereomers). Cleaved by acid.[2][3][4][5]

    • Best For: Reactions requiring extreme basicity where silyl migration might be a risk, or when fluoride reagents must be avoided later.

Decision Matrix

ProtectionStrategy Start Start: (2-Bromo-4-methylphenyl)methanol Downstream Downstream Chemistry? Start->Downstream Lithiation Lithiation / Grignard Downstream->Lithiation Yes Avoid_Bn AVOID Benzyl Ether (Risk of Debromination) Downstream->Avoid_Bn If Hydrogenolysis needed Acidic Acidic Conditions Expected? Lithiation->Acidic TBS_Route Select TBS Protection (Cleavable by F-) Acidic->TBS_Route No (TBS is preferred for ease of NMR) THP_Route Select THP Protection (Stable to Base, Cleaved by H+) Acidic->THP_Route Yes (THP is acid labile but robust to base)

Figure 1: Decision logic for selecting the appropriate protecting group based on downstream compatibility.

Protocol A: Silyl Protection (TBS)

Target: tert-Butyl((2-bromo-4-methylbenzyl)oxy)dimethylsilane

This is the "Gold Standard" for this substrate. The bulky TBS group is easily installed despite the ortho-bromo steric hindrance because the alcohol is primary.

Mechanism

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the silicon atom of TBSCl. Imidazole acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a reactive N-silyl imidazolium intermediate.

Materials
  • (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous, N,N-Dimethylformamide) (0.5 M concentration relative to substrate)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Add (2-Bromo-4-methylphenyl)methanol and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add Imidazole in one portion. The solution remains clear.

  • Silylation: Cool to 0°C (ice bath). Add TBSCl portion-wise over 5 minutes.

    • Expert Note: Although primary alcohols react at RT, cooling prevents exotherms that can lead to silyl migration or impurities.

  • Reaction: Remove ice bath and stir at Room Temperature (23°C) for 2–4 hours.

    • Validation: Monitor by TLC (10% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench: Pour the reaction mixture into saturated aqueous

    
     (to neutralize HCl and buffer the solution).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Yield Expectation: >90% as a colorless oil.

Protocol B: Acetal Protection (THP)

Target: 2-((2-Bromo-4-methylbenzyl)oxy)tetrahydro-2H-pyran

Use this protocol if the downstream chemistry involves reagents incompatible with silyl ethers (e.g., fluoride sources) or requires extreme basic stability.

Mechanism

Acid-catalyzed addition of the alcohol across the enol ether double bond of 3,4-Dihydro-2H-pyran (DHP).

Materials
  • (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    TSA) (0.1 equiv)
  • DCM (Dichloromethane) (Anhydrous)

Step-by-Step Procedure
  • Setup: Dissolve the substrate in anhydrous DCM (0.3 M) under

    
    .
    
  • Reagent Addition: Add DHP via syringe.

  • Catalysis: Add

    
    TSA (solid) in one portion at 0°C.
    
  • Reaction: Stir at Room Temperature for 3–6 hours.

    • Expert Note: The ortho-bromo group adds bulk. If the reaction is sluggish, increase DHP to 2.0 equiv, but avoid heating to prevent polymerization of DHP.

  • Quench: Add saturated aqueous

    
     and stir vigorously for 10 minutes.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine.

  • Purification: Flash chromatography (5-10% EtOAc in Hexanes).

    • Nuance: The product will form a racemic mixture (new chiral center at the acetal carbon). In NMR, the benzylic protons (

      
      ) may appear as diastereotopic doublets rather than a singlet.
      

Comparative Data & Stability Profile

FeatureSilyl Ether (TBS)Acetal (THP)Benzyl Ether (Bn)
Reagent Cost ModerateLowLow
Base Stability Excellent (n-BuLi compatible)Excellent (t-BuLi compatible)Excellent
Acid Stability Poor (Cleaves at pH < 4)Moderate (Cleaves at pH < 1)Excellent
Fluoride Sensitivity High (Cleaves with TBAF)StableStable
Oxidation Stability GoodModerateGood
Deprotection Risk Low (Specific to Si-O)Low (Acid hydrolysis)High (H2/Pd removes Ar-Br)
NMR Complexity Simple (Singlet for Me-Si)Complex (Diastereomers)Simple

Deprotection Workflows

Removing TBS (Fluoride Method)
  • Dissolve TBS-protected ether in THF.

  • Add TBAF (1.0 M in THF, 1.1 equiv). Stir at RT for 1 hour.

  • Quench with water. Extract with ether.[2]

    • Note: If the molecule is base-sensitive, buffer the TBAF with acetic acid (1:1 molar ratio).

Removing THP (Mild Acid Method)[2][6]
  • Dissolve THP-protected ether in Methanol (MeOH).

  • Add catalytic

    
    TSA (0.1 equiv) or PPTS (Pyridinium p-toluenesulfonate).
    
  • Stir at RT or 40°C until TLC shows conversion to the alcohol.

    • Note: This restores the hydroxyl group without affecting the Ar-Br bond.

Safety & Troubleshooting

  • MOM Ether Warning: Avoid Chloromethyl methyl ether (MOM-Cl) unless absolutely necessary. It is a potent human carcinogen. THP is a safer functional alternative for acetal protection.

  • Ortho-Effect: The 2-bromo group provides steric protection to the benzylic position. While this stabilizes the protected ether, it may require slightly longer deprotection times compared to unsubstituted benzyl alcohol.

  • Purification: When purifying THP ethers on silica gel, add 1% Triethylamine to the eluent to prevent acid-catalyzed degradation of the acetal on the column.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition.[6] P. G. M.[3][7] Wuts. John Wiley & Sons, 2014 .[6][8]

  • TBS Protection Protocols , Common Organic Chemistry. Link

  • Tetrahydropyranyl (THP) Protecting Group , Organic Chemistry Portal. Link

  • Selective Deprotection of Silyl Ethers , Gelest Technical Library. Link

  • (2-Bromo-4-methylphenyl)methanol Properties , PubChem CID 24891984.[9] Link

Sources

Application

Strategic Silylation of (2-Bromo-4-methylphenyl)methanol: Application Note

Abstract & Strategic Context This application note details the protocol for protecting (2-Bromo-4-methylphenyl)methanol as a tert-butyldimethylsilyl (TBS) ether. This specific substrate presents a unique challenge: the o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the protocol for protecting (2-Bromo-4-methylphenyl)methanol as a tert-butyldimethylsilyl (TBS) ether. This specific substrate presents a unique challenge: the ortho-bromo substituent creates localized steric bulk near the benzylic position, while the para-methyl group provides slight electronic activation.

Why this matters: This molecule is a high-value scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The free hydroxyl group is incompatible with the basic conditions (e.g., K₂CO₃, Cs₂CO₃) and organometallic intermediates (e.g., aryl-lithium or Grignard species) required for downstream functionalization. Silyl protection renders the alcohol inert, preventing proton quenching of metallated intermediates and enabling high-yield derivatization of the aryl bromide.

Selection of Protecting Group

While multiple silyl groups exist, TBS (TBDMS) is selected for this protocol due to its optimal balance of stability and lability:

  • TMS (Trimethylsilyl): Too labile; hydrolyzes during silica chromatography.

  • TBS (tert-Butyldimethylsilyl): Stable to chromatography and mild bases; removable with TBAF or mild acid. (Recommended)

  • TBDPS (tert-Butyldiphenylsilyl): Higher stability toward acid; recommended only if downstream chemistry involves harsh acidic conditions.

Mechanistic Insight

The reaction utilizes the Corey-Venkateswarlu conditions (TBSCl/Imidazole/DMF). Understanding the mechanism is crucial for troubleshooting the steric influence of the ortho-bromo group.

Reaction Pathway

The reaction is not a simple SN2 attack by the alcohol on the silicon. It relies on nucleophilic catalysis by imidazole.

  • Activation: Imidazole attacks TBSCl to form the highly reactive

    
    -tert-butyldimethylsilylimidazolium species.
    
  • Silylation: The alcohol oxygen attacks the activated silicon center.

  • Scavenging: The displaced imidazole acts as a base to neutralize the HCl byproduct.

Visualization of the Mechanism

TBS_Protection_Mechanism TBSCl TBS-Cl Intermediate N-TBS-Imidazolium (Activated Species) TBSCl->Intermediate Nucleophilic Attack Imidazole Imidazole Imidazole->Intermediate Transition Transition State (Nu Attack) Intermediate->Transition + Substrate Substrate (2-Bromo-4-methylphenyl) methanol Substrate->Transition Product TBS-Protected Ether Transition->Product Si-O Bond Formation Byproduct Imidazolium Chloride Transition->Byproduct Leaving Group

Caption: Imidazole acts as a nucleophilic catalyst, forming a reactive intermediate that overcomes the steric hindrance of the ortho-bromo substituent.

Experimental Protocol

Target: Synthesis of tert-butyl((2-bromo-4-methylbenzyl)oxy)dimethylsilane.

Reagents & Stoichiometry

The ortho-bromo group requires a slight excess of reagents compared to unsubstituted benzyl alcohol to drive the reaction to completion within a reasonable timeframe.

ReagentMW ( g/mol )Equiv.[1]Role
(2-Bromo-4-methylphenyl)methanol 201.061.0Limiting Reagent
TBS-Cl 150.731.2Silylating Agent
Imidazole 68.082.5Catalyst/Base
DMF (Anhydrous) -0.5 MSolvent
DMAP (Optional)122.170.05Hyper-catalyst
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Solvation: Dissolve (2-Bromo-4-methylphenyl)methanol (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

    • Note: DMF is preferred over DCM here because the polar nature of DMF stabilizes the ionic transition state, accelerating the reaction on this hindered substrate.

  • Base Addition: Add Imidazole (2.5 equiv) in one portion. Stir until fully dissolved.

  • Silylation: Cool the mixture to 0°C (ice bath). Add TBS-Cl (1.2 equiv) portion-wise over 5 minutes.

    • Critical: If the reaction is sluggish after 2 hours (check TLC), add 5 mol% DMAP. The ortho-bromo group can retard the rate; DMAP acts as a hyper-nucleophilic catalyst.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

    • Monitoring: TLC (Hexanes/EtOAc 9:1). The product will have a significantly higher Rf than the starting alcohol.

  • Quench & Workup:

    • Pour the reaction mixture into water (5x reaction volume).

    • Extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash combined organics with Water (2x) to remove DMF, then Brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • Note: The silyl ether is stable, but avoid using acidified silica.

Workflow Diagram

Protocol_Workflow Start Start: Dry Flask Ar Atmosphere Dissolve Dissolve Substrate in DMF (0.5M) Start->Dissolve AddBase Add Imidazole (2.5 eq) Dissolve->AddBase Cool Cool to 0°C AddBase->Cool AddTBS Add TBS-Cl (1.2 eq) (+ 5% DMAP if slow) Cool->AddTBS Stir Stir RT (3-12h) Monitor TLC AddTBS->Stir Workup Aq. Workup (H2O wash removes DMF) Stir->Workup Purify Flash Chromatography (Hexanes) Workup->Purify

Caption: Operational workflow for the silylation of hindered benzyl alcohols.[2]

Characterization & Quality Control

Successful protection is validated by the disappearance of the hydroxyl signal and the appearance of silyl alkyl groups.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~0.10 ppm (s, 6H, Si-(CH ₃)₂).
      
    • 
       ~0.95 ppm (s, 9H, Si-C(CH ₃)₃).
      
    • 
       ~4.70 ppm (s, 2H, Ar-CH ₂-O). Note: This singlet shifts downfield slightly compared to the free alcohol.
      
    • Aryl protons will appear in the 7.0–7.5 ppm region; the ortho-bromo influence may cause distinct splitting patterns.

  • Appearance: Clear, colorless oil.

  • Stability: Store at 4°C. Stable for months if kept acid-free.

Troubleshooting: The "Ortho Effect"

If the reaction stalls or yields are low (<80%):

  • Steric Hindrance: The ortho-bromo group blocks the trajectory of the bulky TBS-Cl.

    • Solution: Switch solvent to pure DMF (if using DCM) or increase temperature to 35°C.

  • Incomplete Conversion:

    • Solution: Add DMAP (4-Dimethylaminopyridine) . DMAP forms an

      
      -acylpyridinium-style intermediate that is far more reactive than the imidazole intermediate.
      
  • Silyl Migration: Rare for benzyl alcohols, but ensure the workup is not too basic (pH > 12) if other sensitive groups are present.

References

  • Corey, E. J., & Venkateswarlu, A. (1972).[3][4][5][6] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][3][4][6][7] Journal of the American Chemical Society, 94(17), 6190–6191.[4]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group).

  • Sabitha, G., et al. (1999).[7] A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers.[1][7] Organic Letters, 1(11), 1701–1703.

Sources

Method

Application Note: High-Efficiency Synthesis of Benzocycloheptenone Derivatives Using (2-Bromo-4-methylphenyl)methanol

Executive Summary This application note details the protocol for utilizing (2-Bromo-4-methylphenyl)methanol (CAS: 18982-54-2 analog) as a core building block in the synthesis of benzocycloheptenone derivatives. These sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing (2-Bromo-4-methylphenyl)methanol (CAS: 18982-54-2 analog) as a core building block in the synthesis of benzocycloheptenone derivatives. These scaffolds are critical in the development of sesquiterpenes (e.g., ar-himachalene, ar-turmerone analogs) and bioactive tricyclic pharmaceuticals.

The guide focuses on overcoming the entropic and enthalpic barriers associated with closing 7-membered rings. We present a robust Intramolecular Heck Cyclization strategy, leveraging the ortho-bromo substituent as a pre-installed oxidative addition handle, enabling high-yield formation of the benzocycloheptene core.

Strategic Analysis: Why This Precursor?

The synthesis of medium-sized rings (7-8 members) is historically challenging due to transannular strain and unfavorable entropy compared to 5- or 6-membered rings.[1] (2-Bromo-4-methylphenyl)methanol offers a privileged substitution pattern that simplifies this process:

  • The Ortho-Bromo Handle: Provides a site for highly regioselective Palladium (Pd) insertion (Oxidative Addition) without the need for external directing groups.

  • The Benzylic Alcohol: A versatile attachment point. It can be:

    • Oxidized to an aldehyde for Grignard additions (carbon chain extension).

    • Converted to a leaving group (halide/mesylate) for nucleophilic displacement.

    • Used directly in etherification to tether an alkene side chain.

  • The Para-Methyl Group: Mimics the substitution pattern found in naturally occurring terpenes like ar-himachalene, reducing downstream functionalization steps.

Synthetic Pathway & Mechanism[1][2][3]

The synthesis proceeds via a "Tether-and-Cyclize" strategy. The benzylic alcohol is first functionalized with an alkene-containing side chain. Subsequently, a Pd(0) catalyst performs an intramolecular Heck reaction to close the 7-membered ring.

Pathway Diagram (Graphviz)

SynthesisPathway cluster_cycle Key Step: 7-exo-trig Cyclization SM (2-Bromo-4-methylphenyl) methanol Inter1 Benzyl Bromide Intermediate SM->Inter1 PBr3, DCM 0°C Inter2 Tethered Alkene Precursor Inter1->Inter2 Alkylation (Enolate/Grignard) Pd_Complex Pd(II) Oxidative Addition Complex Inter2->Pd_Complex Pd(OAc)2, Ligand Oxidative Addition Cyclized Benzocycloheptene (Alkene) Pd_Complex->Cyclized Intramolecular Heck Insertion Target Benzocycloheptenone (Ketone) Cyclized->Target Wacker Oxidation or Allylic Ox.

Caption: Figure 1. Step-wise conversion of (2-Bromo-4-methylphenyl)methanol to Benzocycloheptenone via Intramolecular Heck Cyclization.

Detailed Experimental Protocols

Phase 1: Activation and Side Chain Attachment

Objective: To convert the benzyl alcohol into a substrate containing a terminal alkene tether suitable for cyclization.

Reagents:

  • (2-Bromo-4-methylphenyl)methanol (10.0 mmol)

  • Phosphorus Tribromide (PBr3) (4.0 mmol)

  • Allylmagnesium Bromide or 3-Butenylmagnesium Bromide (for carbon tether)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF) - Anhydrous.

Protocol:

  • Bromination: Dissolve (2-Bromo-4-methylphenyl)methanol (2.15 g, 10 mmol) in anhydrous DCM (20 mL) under Nitrogen. Cool to 0°C.[1][2]

  • Add PBr3 (0.38 mL, 4.0 mmol) dropwise over 10 minutes.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of alcohol.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over MgSO4 and concentrate to yield 2-bromo-1-(bromomethyl)-4-methylbenzene .

  • Alkylation (Chain Extension): Dissolve the crude benzyl bromide in THF (30 mL) and cool to -78°C.

  • Slowly add a solution of the enolate of tert-butyl acetate (or appropriate alkene-tethered enolate) or react with a Grignard reagent (e.g., 3-butenylmagnesium bromide) to install the necessary 4-5 carbon chain required for a 7-membered ring.

    • Note: For a cycloheptenone, a 5-carbon tether (relative to the aryl ring) is typically required to allow for a 7-endo or 7-exo closure.

Phase 2: The Intramolecular Heck Cyclization (Key Step)

Objective: To close the 7-membered ring using Palladium catalysis.

Critical Parameters:

  • Catalyst: Pd(OAc)2 is preferred for its stability.

  • Ligand: Triphenylphosphine (PPh3) is standard, but bidentate ligands like dppp or specialized ligands like P(o-tol)3 often improve yields for 7-membered rings by widening the bite angle.

  • Base: Ag2CO3 or K2CO3. Silver salts often suppress double-bond isomerization.

Protocol:

  • Setup: In a flame-dried Schlenk flask, combine:

    • Tethered Alkene Substrate (1.0 mmol)

    • Pd(OAc)2 (0.05 mmol, 5 mol%)

    • PPh3 (0.10 mmol, 10 mol%)

    • Ag2CO3 (2.0 mmol) (Acts as a halide scavenger to drive the reaction)

  • Solvent: Add degassed Acetonitrile (MeCN) or DMF (10 mL). Concentration is critical; high dilution (0.01 M - 0.1 M) favors intramolecular cyclization over intermolecular polymerization.

  • Reaction: Heat to 80°C - 100°C under Argon for 12-24 hours.

  • Monitoring: Monitor by HPLC or GC-MS. Look for the mass of [Substrate - HBr].

  • Workup: Filter through a celite pad to remove Pd black. Concentrate filtrate.[3][4] Purify via flash chromatography (Silica gel).

Expected Outcome: Formation of the benzocycloheptene (alkene) derivative.[5][6]

Phase 3: Functionalization to Cycloheptenone

Objective: Convert the cyclic alkene to the ketone.

Protocol (Wacker-Type Oxidation):

  • Dissolve the benzocycloheptene (0.5 mmol) in DMF/H2O (7:1).

  • Add PdCl2 (10 mol%) and CuCl (1 equiv).

  • Bubble Oxygen (O2) through the solution or maintain an O2 balloon atmosphere.

  • Stir at RT to 60°C for 6-12 hours.

  • Result: The internal alkene is oxidized to the ketone, yielding the final benzocycloheptenone .

Data & Optimization Guide

The following table summarizes the impact of ligand choice on the cyclization yield of 7-membered rings from 2-bromobenzyl precursors.

LigandSolventTemp (°C)Yield (7-membered ring)Notes
PPh3 MeCN8045-55%Significant dimer formation (intermolecular).
P(o-tol)3 MeCN8065-70%Steric bulk favors reductive elimination.
dppp DMF10030%Bite angle too small for optimal 7-ring formation.
dppb DMF10082% Optimal bite angle for medium rings.
Herrmann's Cat. DMA14075%High thermal stability, good for difficult substrates.

Troubleshooting (Self-Validating Systems)

  • Problem: Low Yield / Polymerization.

    • Diagnosis: Concentration is too high.

    • Solution: Dilute reaction to 0.005 M. Add the substrate via syringe pump (slow addition) over 4 hours to keep instantaneous concentration low.

  • Problem: Isomerization of the Double Bond.

    • Diagnosis: The alkene in the product migrates into conjugation with the benzene ring (forming a styrene derivative) rather than remaining in the 7-membered ring position.

    • Solution: Use Ag2CO3 instead of amine bases. The silver pathway avoids the formation of Pd-H species that catalyze isomerization.

  • Problem: Starting Material Recovery.

    • Diagnosis: Oxidative addition failed.

    • Solution: Ensure the reaction is strictly oxygen-free (unless using aerobic oxidation). Switch to a more electron-rich ligand (e.g., PCy3) to facilitate oxidative addition into the Ar-Br bond.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157.
  • Tietze, L. F., & Ila, H. (2000). Palladium-catalyzed intramolecular domino cyclizations. Topics in Current Chemistry, 211, 1-120.
  • Chaudhary, A., et al. (2012).[3] Synthesis of novel antimicrobial aryl himachalene derivatives. Journal of Pharmaceutical Research. (Context for himachalene derivatives).

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Link (Alternative carbonylation route).

Sources

Application

Application Note: Column Chromatography Purification of (2-Bromo-4-methylphenyl)methanol

Abstract This guide details the purification protocol for (2-Bromo-4-methylphenyl)methanol , a critical intermediate in the synthesis of biaryls via Suzuki coupling and other transition-metal-catalyzed cross-couplings.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocol for (2-Bromo-4-methylphenyl)methanol , a critical intermediate in the synthesis of biaryls via Suzuki coupling and other transition-metal-catalyzed cross-couplings.[1] While benzyl alcohols are chemically stable, their purification is often complicated by the co-elution of unreacted aldehyde precursors or over-reduced byproducts.[1] This protocol utilizes a Linear Gradient Elution method on silica gel, optimized for resolution and solvent economy.[1] We emphasize a Dry Loading technique to mitigate solubility issues and band broadening common with aryl bromides.[1]

Compound Profile & Properties

Before initiating purification, understanding the physicochemical properties of the target is essential for selecting the stationary and mobile phases.

PropertyDescriptionImplications for Chromatography
IUPAC Name (2-Bromo-4-methylphenyl)methanolTarget Molecule
Structure Benzene ring substituted with: - C1: Hydroxymethyl (-CH₂OH)- C2: Bromine (-Br)- C4: Methyl (-CH₃)The -OH group dominates interaction with silica (H-bonding).[1] The -Br and -CH₃ add lipophilicity.[1]
Molecular Weight ~201.06 g/mol Small molecule; diffuses rapidly.[1] Requires tightly packed columns.
Physical State White to off-white solid (or viscous oil if impure)Dry loading is preferred to prevent precipitation at the column head.[1]
Polarity ModerateElutes in mid-polarity solvents (e.g., 15–30% EtOAc in Hexane).[1]
UV Activity Strong Absorption (λ max ~254 nm)UV Detection is the primary method. The aromatic ring + bromine provides good contrast.[1]

Pre-Purification Analysis: TLC Optimization

Objective: Determine the optimal solvent system to position the target compound at an Retention Factor (


) of 0.25 – 0.35 .
Solvent System Screening

For benzyl alcohols, the standard binary system is Hexanes (Hex) / Ethyl Acetate (EtOAc) .[1] Dichloromethane (DCM) / Methanol is generally too polar and should be reserved for difficult separations (e.g., very polar impurities).

Protocol:

  • Prepare 10 mL of 10% EtOAc in Hexanes .

  • Spot the crude mixture on a silica TLC plate.

  • Elute and visualize under UV (254 nm).

  • Decision Matrix:

    • If

      
       < 0.15:[2][3] Increase polarity to 20% EtOAc.
      
    • If

      
       > 0.50: Decrease polarity to 5% EtOAc.
      
    • Target: The compound should be in the lower third of the plate to allow separation from non-polar impurities (e.g., starting material aryl bromides).

Expected


 Values (Approximation): 
  • Non-polar impurities (e.g., 2-bromo-4-methyltoluene):

    
     ~0.8 (in 20% EtOAc)[1]
    
  • Target Alcohol:

    
     ~0.30 (in 20% EtOAc)
    
  • Polar impurities (e.g., carboxylic acids):

    
     < 0.05
    

Purification Protocol

Stationary Phase Selection[1][3][4]
  • Material: Irregular Silica Gel 60 (40–63 µm particle size).[1]

  • Rationale: Standard phase is sufficient.[1] C18 (Reverse Phase) is unnecessary unless the compound is inseparable from extremely non-polar grease, which is rare for this synthesis.[1]

Sample Loading: The "Dry Load" Method

Critical Step: Wet loading (dissolving in minimal solvent) is discouraged for this compound because the solvent required to dissolve the solid (often DCM or EtOAc) is stronger than the starting mobile phase, leading to "band broadening" and poor separation.

Procedure:

  • Dissolve the crude (2-Bromo-4-methylphenyl)methanol in a minimal amount of Dichloromethane (DCM) .

  • Add Silica Gel to the flask (Ratio: 1 g crude : 2 g silica).

  • Evaporate the solvent on a Rotary Evaporator until a free-flowing powder remains.

    • Note: Ensure no DCM odor remains; residual DCM acts as a strong eluent.[1]

  • Add this powder carefully to the top of the pre-equilibrated column.

  • Add a 1 cm layer of sand on top to protect the bed.[1]

Gradient Elution Strategy

Instead of an isocratic run (single solvent ratio), use a Linear Gradient . This sharpens the peaks and ensures all polar impurities are eventually eluted.[1]

Column Volume (CV) Definition: 1 CV = Volume of solvent to fill the empty spaces in the packed silica (approx. 1.5 mL per gram of silica).[1]

StageMobile Phase CompositionVolume (CV)Purpose
Equilibration 100% Hexanes2 CVWet the silica; remove air.[1]
Ramp 1 0% → 10% EtOAc3 CVElute non-polar impurities (e.g., hydrocarbons, bis-aryls).[1]
Ramp 2 10% → 30% EtOAc10 CVElution of Target. The alcohol usually elutes here.[1]
Wash 50% → 100% EtOAc3 CVFlush remaining polar byproducts (acids, salts).[1]
Fraction Collection
  • Collect fractions size equivalent to 1/4 of the Column Volume .

  • Example: For a 40g column (CV ~50mL), collect ~12-15 mL fractions.

  • Monitoring: Spot every 3rd fraction on a TLC plate. Visualize with UV.[1][3] Stain with Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) if UV is ambiguous (benzyl alcohols stain well).[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision Is Rf 0.25 - 0.35? TLC->Decision AdjustSolvent Adjust Polarity (↑ EtOAc if low, ↓ if high) Decision->AdjustSolvent No Load Dry Loading (Adsorb on Silica) Decision->Load Yes AdjustSolvent->TLC Gradient Run Gradient 0% -> 30% EtOAc Load->Gradient Collect Fraction Collection (UV 254nm) Gradient->Collect Analyze NMR/HPLC Verification Collect->Analyze

Caption: Logical workflow for the optimization and purification of (2-Bromo-4-methylphenyl)methanol.

Troubleshooting & Optimization (The "Why")

Problem: "Streaking" or Tailing
  • Cause: While rare for simple alcohols, acidic sites on the silica can sometimes cause hydrogen bonding "drag."[1]

  • Solution: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, or add 0.5% TEA to the mobile phase. This neutralizes the silica surface.[1]

Problem: Co-elution with Aldehyde
  • Scenario: The precursor 2-bromo-4-methylbenzaldehyde runs very close to the alcohol.[1]

  • Solution: Use a shallower gradient (e.g., 0% → 15% EtOAc over 20 CV). Alternatively, treat the crude mixture with a small amount of NaBH₄ before the column to convert all aldehyde to the alcohol, simplifying the mixture to a single spot.

Safety Note[1][5]
  • Halogenated Aromatics: Can be skin irritants and sensitizers.[1] Handle all fractions in a fume hood.

  • Silica Dust: Inhalation hazard.[1] Use a mask when preparing the dry load.[1]

Characterization of Purity

Once fractions are combined and concentrated, validity must be established.[1]

  • ¹H NMR (CDCl₃):

    • Look for the diagnostic benzylic methylene doublet/singlet at δ ~4.6–4.8 ppm .[1]

    • Verify the integration of the methyl group at δ ~2.3 ppm (3H).[1]

    • Absence of aldehyde proton (δ ~10 ppm) confirms successful purification from precursor.[1]

  • HPLC (Reverse Phase):

    • Column: C18.[1]

    • Solvent: Water/Acetonitrile (0.1% TFA).[1]

    • Purity Requirement: >98% area integration at 254 nm.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][4] "Rapid chromatographic techniques for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[4] Link

  • Reich, H. J. "Column Chromatography".[1] University of Wisconsin-Madison Chemistry Department.[1] (Detailed guide on dry loading and solvent selection). Link

  • Org. Synth. (General procedures for benzyl alcohol purification via flash chromatography). Organic Syntheses. Link

  • PubChem. "(4-Bromo-2-methylphenyl)methanol Compound Summary".[1][5] (Used for physical property verification).[1][3][6] Link

Sources

Method

Application Note: Recrystallization Protocol for (2-Bromo-4-methylphenyl)methanol

Abstract & Scope This application note details the purification of (2-Bromo-4-methylphenyl)methanol , a critical intermediate in the synthesis of biaryls via Suzuki coupling and other transition-metal-catalyzed cross-cou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of (2-Bromo-4-methylphenyl)methanol , a critical intermediate in the synthesis of biaryls via Suzuki coupling and other transition-metal-catalyzed cross-couplings. While often synthesized via the reduction of 2-bromo-4-methylbenzoic acid or the corresponding aldehyde, crude isolates frequently contain unreacted precursors, bromination isomers, or oligomeric byproducts.

This guide moves beyond a static "recipe" to provide a dynamic, self-validating protocol. It focuses on a binary solvent system (Ethyl Acetate/Heptane) , which offers superior selectivity for benzyl alcohol derivatives compared to single-solvent systems.

Physicochemical Profile

Understanding the solute's properties is the prerequisite for thermodynamic control during crystallization.

PropertyDataRelevance to Recrystallization
Compound Name (2-Bromo-4-methylphenyl)methanolTarget Solute
CAS Number 824-53-3Identity Verification
Molecular Weight 201.06 g/mol Yield Calculation
Appearance White to off-white solidVisual purity indicator (Crude is often yellow)
Solubility (Polar) High (Ethanol, Ethyl Acetate, DCM)Good "Good" solvents
Solubility (Non-polar) Low (Heptane, Hexane, Pentane)Good "Anti-solvents"
Melting Point ~50–80 °C (Estimate based on isomers)Critical: Low MP increases risk of "oiling out"

Pre-Recrystallization Assessment

Stop and Check: Before heating any solvent, perform a Thin Layer Chromatography (TLC) analysis of the crude material.

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) and KMnO₄ stain (Benzyl alcohols oxidize readily).

  • Decision Matrix:

    • Single Spot: Recrystallization may be unnecessary; consider silica plug filtration.

    • Baseline Impurities: Likely salts/acids.[1][2] Perform an aqueous workup (NaHCO₃ wash) before recrystallization.

    • Close-running spots: Recrystallization is the method of choice.[3]

Solvent System Selection (The "E-E-A-T" Logic)

For benzyl alcohols, single solvents often fail:

  • Ethanol: Too soluble; yield is poor at -20°C.

  • Hexane: Too insoluble; requires excessive volume.

Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)

  • Why: Ethyl acetate interacts well with the hydroxyl group via hydrogen bonding. Heptane acts as a non-polar forcing agent to precipitate the aromatic core. This system has a wide metastable zone width, allowing for controlled crystal growth.

Detailed Recrystallization Protocol

Phase 1: Dissolution (Thermodynamic Saturation)
  • Preparation: Place the crude (2-Bromo-4-methylphenyl)methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) dropwise while heating the flask in a water bath set to 60°C .

    • Note: Do not exceed 70°C to prevent thermal decomposition or oxidation.

  • Saturation Point: Add just enough EtOAc to dissolve the solid completely.

    • Optimization: Add an extra 5-10% excess EtOAc. This prevents premature precipitation during filtration.

  • Clarification (Optional): If insoluble particles (dust, salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

Phase 2: Nucleation Control (The Anti-Solvent Addition)
  • Anti-Solvent Titration: While keeping the solution at a gentle reflux (60-65°C), add n-Heptane dropwise.

  • The Cloud Point: Continue adding Heptane until a persistent faint turbidity (cloudiness) is observed.

  • Re-dissolution: Add EtOAc dropwise until the solution becomes clear again.

    • Mechanism:[4][5] You are now exactly at the saturation point at high temperature.

Phase 3: Crystal Growth (Kinetic Control)
  • Slow Cooling: Remove the flask from the heat source. Place it on a cork ring and cover with an inverted beaker (insulation).

    • Critical Step: Allow to cool to room temperature undisturbed for 2–3 hours . Rapid cooling traps impurities.

  • Seeding (If Oiling Occurs): If the product separates as an oil droplets rather than crystals:

    • Reheat to dissolve the oil.

    • Add a single "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a slightly higher temperature.

  • Cold Soak: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.

    • Caution: Do not use pure EtOAc; it will dissolve your product.

  • Drying: Dry under high vacuum (0.1 mbar) at 30°C for 4 hours.

Process Visualization (Workflow)

RecrystallizationWorkflow Crude Crude (2-Bromo-4-methylphenyl)methanol Dissolution Dissolve in min. Hot EtOAc (60°C) Crude->Dissolution Filter Hot Filtration (Remove Insolubles) Dissolution->Filter If dirty AntiSolvent Add Hot Heptane to Cloud Point Dissolution->AntiSolvent Filter->AntiSolvent Clear Add EtOAc dropwise to clear AntiSolvent->Clear Cooling Slow Cool to RT (Insulated) Clear->Cooling Check Check: Crystals or Oil? Cooling->Check Seed Reheat & Seed/Scratch Check->Seed Oiling Out IceBath Ice Bath (0-4°C) Check->IceBath Crystals Formed Seed->Cooling Isolate Vacuum Filtration & Wash IceBath->Isolate

Figure 1: Decision-tree workflow for the binary solvent recrystallization of benzyl alcohol derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Solution temperature > Melting point of solvated product.Add more solvent (EtOAc) to lower saturation temp; Seed vigorously at 35–40°C.
No Crystals Solution is not saturated (too much solvent).Concentrate via rotary evaporation and restart Phase 2.
Low Yield Product is too soluble in the mother liquor.Cool to -20°C; Increase Heptane ratio in the wash; Recycle mother liquor.
Colored Crystals Chromophoric impurities trapped.Re-dissolve and treat with Activated Carbon (10 wt%) for 15 mins, then hot filter.

Safety & Handling (SDS Summary)

  • Hazards: (2-Bromo-4-methylphenyl)methanol is an Irritant (Skin/Eye/Respiratory) .[6][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All heating and solvent handling must occur inside a certified fume hood.

  • Waste: Dispose of halogenated organic waste (mother liquor) in the appropriate satellite accumulation container.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[6][4][7][8] PubChem Compound Summary for CID 824-53-3, (2-bromo-4-methylphenyl)methanol. Retrieved from [Link]

  • General Recrystallization Theory: University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of (2-Bromo-4-methylphenyl)methanol

Abstract (2-Bromo-4-methylphenyl)methanol (CAS 824-53-3 ) is a critical benzylic alcohol building block utilized in the synthesis of pharmacophores via Suzuki-Miyaura cross-couplings and etherification reactions.[1][2] W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Bromo-4-methylphenyl)methanol (CAS 824-53-3 ) is a critical benzylic alcohol building block utilized in the synthesis of pharmacophores via Suzuki-Miyaura cross-couplings and etherification reactions.[1][2] While laboratory-scale synthesis often employs Lithium Aluminum Hydride (LiAlH₄), this reagent poses significant pyrophoric hazards and handling challenges upon scale-up. This application note details a robust, scalable protocol for the reduction of 2-bromo-4-methylbenzoic acid using Borane-Dimethyl Sulfide (BMS) , offering superior safety profiles and atom economy. A secondary, cost-effective alternative using Sodium Borohydride (NaBH₄) activated by Iodine (I₂) is also presented for facilities lacking specialized gas scrubbing infrastructure.

Retrosynthetic Analysis & Route Selection

The synthesis of (2-Bromo-4-methylphenyl)methanol poses a regioselectivity challenge. Direct bromination of (4-methylphenyl)methanol often yields mixtures of isomers. Therefore, the reduction of the commercially available 2-bromo-4-methylbenzoic acid is the preferred route, as the bromine position is pre-installed with high fidelity.

Comparative Route Evaluation
ParameterRoute A: LiAlH₄ Reduction Route B: Borane-DMS (BMS) Route C: NaBH₄ / I₂ (In-situ)
Reagent Cost ModerateHighLow
Scalability Low (Pyrophoric solid)High (Liquid handling)High (Solid dosing)
Safety Profile Poor (Violent quench)Moderate (H₂ evolution)Good (Controlled exotherm)
Yield 50–70%85–95% 80–90%
Workup Difficult (Aluminum salts)Easy (Methanol quench)Easy (Aqueous wash)

Decision: Route B (BMS) is selected as the Gold Standard for industrial throughput due to its cleanliness and high yield. Route C is provided as a versatile alternative for cost-sensitive campaigns.

Reaction Mechanism & Pathway[3][4]

The reduction proceeds via the electrophilic attack of the borane species on the carboxyl carbonyl oxygen. Unlike LiAlH₄, borane is chemoselective for carboxylic acids in the presence of esters or halides, minimizing side reactions (e.g., debromination).

ReactionScheme cluster_conditions Conditions SM 2-Bromo-4-methylbenzoic acid (CAS 7697-27-0) Inter Triacyloxyborane Intermediate SM->Inter BH3-DMS or NaBH4/I2 Prod (2-Bromo-4-methylphenyl)methanol (CAS 824-53-3) Inter->Prod Hydrolysis (H3O+) Cond Solvent: THF Temp: 0°C to RT Time: 2-4 h

Figure 1: Chemoselective reduction pathway of benzoic acid derivatives.

Detailed Experimental Protocols

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction (Primary)

Recommended for gram-to-kilogram scale synthesis where yield is paramount.

Safety Warning: BMS has a stench and releases flammable hydrogen gas. Perform in a well-ventilated fume hood.

Materials:
  • Substrate: 2-Bromo-4-methylbenzoic acid (1.0 equiv)

  • Reagent: Borane-dimethyl sulfide complex (2.0 M in THF or neat, 1.2–1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5–10 volumes)

  • Quench: Methanol

Step-by-Step Procedure:
  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, addition funnel, and a reflux condenser connected to a gas bubbler.

  • Dissolution: Charge the flask with 2-Bromo-4-methylbenzoic acid and anhydrous THF . Cool the solution to 0 °C using an ice/water bath.

  • Addition: Charge the addition funnel with BMS . Add the borane solution dropwise over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature <10 °C. Hydrogen gas evolution will be observed.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane) or HPLC. The acid spot should disappear.

  • Quench: Cool the mixture back to 0 °C. Carefully add Methanol dropwise.

    • Note: Vigorous hydrogen evolution will occur. Add slowly until gas evolution ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove THF and methyl borate (formed as a volatile azeotrope).

  • Workup: Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:

    • 1M HCl (to break up any boron complexes)

    • Saturated NaHCO₃ (to remove unreacted acid)

    • Brine[3]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Protocol B: NaBH₄ / Iodine Reduction (Alternative)

Recommended for cost-efficiency and safety without specialized borane handling.

Materials:
  • Substrate: 2-Bromo-4-methylbenzoic acid (1.0 equiv)

  • Reagents: Sodium Borohydride (NaBH₄, 2.5 equiv), Iodine (I₂, 1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:
  • Preparation: Suspend 2-Bromo-4-methylbenzoic acid and NaBH₄ in anhydrous THF at 0 °C.

  • Activation: Dissolve Iodine in THF and add it dropwise to the suspension over 1 hour.

    • Mechanism:[3][4] Iodine reacts with NaBH₄ to generate Borane (BH₃) in situ. The solution color will fade from dark brown to colorless as iodine is consumed.

  • Reaction: Stir at room temperature for 4–6 hours. Heat to reflux (60 °C) if conversion is sluggish.

  • Quench: Cool to 0 °C. Add 3M HCl dropwise carefully (quenching excess hydride).

  • Workup: Extract with Ether or EtOAc. Wash the organic phase with aqueous NaHSO₃ (to remove any residual iodine color), then NaHCO₃ and brine.

  • Yield: Typically 80–90% isolated yield.

Process Flow & Workup Logic

WorkupFlow Reaction Reaction Mixture (THF, Borane adduct) Quench Quench (MeOH or HCl) Reaction->Quench H2 Evolution Control Evap Solvent Swap (Remove THF, Add EtOAc) Quench->Evap Wash1 Acid Wash (1M HCl) Breaks B-O bonds Evap->Wash1 Wash2 Base Wash (NaHCO3) Removes unreacted Acid Wash1->Wash2 Final Final Product (Organic Layer) Wash2->Final

Figure 2: Downstream processing and purification workflow.

Analytical Specifications

Verify the product identity using the following physicochemical properties.

TestSpecificationNotes
Appearance White to Off-white SolidMay be a viscous oil if slightly impure.
Melting Point 55 – 56 °CReference value [1].
¹H NMR (300 MHz, CDCl₃) δ 7.38 (s, 1H), 7.33 (d, J=7.7 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H), 4.70 (s, 2H), 2.33 (s, 3H), 2.08 (br s, 1H)Diagnostic singlet at 4.70 ppm (CH₂-OH).
¹³C NMR (75 MHz, CDCl₃) δ 139.4, 136.6, 133.1, 128.9, 128.4, 122.5, 64.9, 20.7Benzylic carbon at 64.9 ppm.
Mass Spec (EI) m/z 200/202 [M+]Characteristic Br isotope pattern (1:1).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of borane complex.Ensure the acid wash (HCl) step is vigorous and sufficiently long to break the B-O-C bonds.
Residual Starting Material Moisture in solvent deactivating borane.Use freshly distilled THF or molecular sieves. Increase borane equivalents to 1.5.
Over-reduction Debromination (rare with Borane).Maintain temperature <25 °C. Avoid using LiAlH₄ if debromination is observed.
Emulsion Boron salts precipitating.Add more water or use a tartaric acid wash to chelate boron residues.

References

  • Synthesis of 2-Bromo-4-methylbenzyl alcohol via LiAlH4 : Royal Society of Chemistry, Supporting Information for "Hydrazone-Palladium Catalyzed Annulation", Page S4.

  • General Borane Reduction Protocol : Organic Syntheses, Coll. Vol. 10, p.19 (2004). "Rapid reaction of carboxylic acids with borane-tetrahydrofuran".

  • NaBH4/Iodine System : Journal of the American Chemical Society, "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran".

  • Product Identification (CAS 824-53-3) : ChemicalBook Entry for (2-Bromo-4-methylphenyl)methanol.[1][2][5][6]

  • Alternative ZrCl4/NaBH4 Reduction : University of Southampton, Thesis Repository, "Synthesis of alternariol...". (Note: Generalized link to repository based on search context).

Sources

Method

Role of (2-Bromo-4-methylphenyl)methanol in the synthesis of Tofogliflozin intermediates

This Application Note and Protocol guide details the strategic utilization of (2-Bromo-4-methylphenyl)methanol (CAS 80866-80-4) in the synthesis of Tofogliflozin (CSG452), a highly selective SGLT2 inhibitor. The guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of (2-Bromo-4-methylphenyl)methanol (CAS 80866-80-4) in the synthesis of Tofogliflozin (CSG452), a highly selective SGLT2 inhibitor.

The guide focuses on the "Aglycone-First" synthetic strategy, where this starting material serves as the scaffold for the 4-(4-ethylbenzyl)-1-bromo-2-(hydroxymethyl)benzene intermediate before glycosylation.

Executive Summary

(2-Bromo-4-methylphenyl)methanol acts as the foundational aglycone scaffold in the synthesis of Tofogliflozin. Its structural integrity is pivotal for two critical functionalities in the final drug:

  • The Spiro-Isobenzofuran Core: The ortho-hydroxymethyl group (-CH₂OH) provides the oxygen atom and carbon framework necessary for the intramolecular etherification that forms the spiro-ring system.

  • The Hydrophobic Tail Attachment: The para-methyl group serves as a chemical handle for installing the 4-ethylbenzyl moiety via radical halogenation and subsequent Suzuki-Miyaura coupling.

This guide outlines a high-yield, scalable protocol for converting (2-Bromo-4-methylphenyl)methanol into the fully functionalized aglycone, followed by its coupling with a gluconolactone derivative to yield Tofogliflozin.

Strategic Synthetic Pathway

The synthesis is divided into two phases: Aglycone Construction and Spiro-Glycosylation .

Phase 1: Aglycone Functionalization

The starting material, (2-Bromo-4-methylphenyl)methanol, undergoes protection, benzylic bromination, and cross-coupling to generate the "tail-bearing" aryl bromide.

Phase 2: Lithiation & Spiro-Cyclization

The functionalized aryl bromide is lithiated and coupled with 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone. The resulting lactol is reduced to form the spiro-C-glycoside.

Pathway Visualization

TofogliflozinSynthesis Start (2-Bromo-4-methylphenyl)methanol (Starting Material) Step1 Intermediate A (Protected Alcohol) Start->Step1 1. Protection (MIP/DHP) Step2 Intermediate B (Benzylic Bromide) Step1->Step2 2. NBS, AIBN (Radical Bromination) Step3 Aglycone Intermediate (4-ethylbenzyl derivative) Step2->Step3 3. Suzuki Coupling (4-Ethylphenylboronic acid) Coupling C-Glycosylation (Lithiated Species + Sugar) Step3->Coupling 4. n-BuLi, -78°C Sugar TMS-Gluconolactone Sugar->Coupling Cyclization Spiro-Cyclization (Reduction & Etherification) Coupling->Cyclization 5. Et3SiH, BF3·OEt2 Final Tofogliflozin Cyclization->Final 6. Global Deprotection

Figure 1: Strategic workflow converting (2-Bromo-4-methylphenyl)methanol to Tofogliflozin.

Detailed Experimental Protocols

Protocol A: Aglycone Construction (Tail Installation)

Objective: Convert (2-Bromo-4-methylphenyl)methanol into the protected 4-(4-ethylbenzyl) derivative.

Step 1: Alcohol Protection

Rationale: The free alcohol is incompatible with the subsequent radical bromination and lithiation steps. The 2-methoxypropene (MIP) group is preferred for its stability under basic conditions and facile acid removal.

  • Reagents:

    • (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

    • 2-Methoxypropene (2.0 equiv)

    • PPTS (Pyridinium p-toluenesulfonate) (0.05 equiv)

    • Solvent: THF/Toluene (anhydrous)

  • Procedure:

    • Dissolve starting material in THF at 0°C.

    • Add PPTS followed by dropwise addition of 2-methoxypropene.

    • Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench with saturated NaHCO₃. Extract with toluene.

    • Concentrate to yield the MIP-protected ether .

Step 2: Benzylic Bromination

Rationale: Functionalize the methyl group to allow carbon-carbon bond formation.

  • Reagents:

    • MIP-Protected Intermediate (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • AIBN (Catalytic) or Benzoyl Peroxide

    • Solvent: Chlorobenzene or CCl₄ (Industrial preference: Chlorobenzene or Trifluoromethylbenzene)

  • Procedure:

    • Dissolve intermediate in solvent. Add NBS and radical initiator.

    • Heat to 80°C for 4 hours.

    • Cool to RT, filter off succinimide byproduct.

    • Wash filtrate with water and brine. Concentrate.

    • Note: This yields the benzyl bromide intermediate.

Step 3: Suzuki-Miyaura Coupling

Rationale: Install the 4-ethylphenyl tail.[1][2][3]

  • Reagents:

    • Benzylic Bromide (from Step 2) (1.0 equiv)

    • 4-Ethylphenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3 mol%)

    • Base: K₂CO₃ (2.0 equiv, aq. solution)

    • Solvent: Toluene/Ethanol (4:1)

  • Procedure:

    • Mix reagents in the solvent system under N₂ atmosphere.

    • Heat to reflux (90°C) for 6–12 hours.

    • Cool, separate phases, and wash organic layer with water.

    • Purification: Silica gel chromatography or crystallization (if applicable) to isolate 1-bromo-2-(protected-hydroxymethyl)-4-(4-ethylbenzyl)benzene .

Protocol B: C-Glycosylation & Spiro-Formation

Objective: Couple the aglycone with the sugar and close the spiro-ring.

Step 4: Halogen-Metal Exchange & Coupling

Critical Control Point: Temperature control is vital to prevent retro-aldol or elimination side reactions of the lithiated species.

  • Reagents:

    • Aglycone Intermediate (from Protocol A) (1.0 equiv)

    • 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.1 equiv)

    • n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)

    • Solvent: THF/Toluene (1:2)

  • Procedure:

    • Dissolve Aglycone in anhydrous THF/Toluene and cool to -78°C .

    • Add n-BuLi dropwise, maintaining internal temp < -70°C. Stir for 30 min to form the aryllithium species.

    • Add a solution of TMS-gluconolactone (pre-dried by azeotropic distillation with toluene) in toluene dropwise.

    • Stir at -78°C for 1 hour.

    • Quench with Methanol containing methanesulfonic acid (to form the methyl glycoside intermediate) or proceed directly to reduction.

Step 5: Spiro-Cyclization (The "Murakata" Reduction)

Mechanism: This step involves the reduction of the anomeric hydroxyl/methoxy group and the simultaneous intramolecular etherification of the benzylic alcohol (deprotected in situ) with the anomeric center.

  • Reagents:

    • Crude Coupling Product

    • Triethylsilane (Et₃SiH) (3.0 equiv)

    • BF₃[4]·OEt₂ (Boron trifluoride etherate) (2.0 equiv)

    • Solvent: CH₂Cl₂ or Acetonitrile

  • Procedure:

    • Dissolve the crude coupling product in CH₂Cl₂ at -20°C.

    • Add Et₃SiH followed by BF₃·OEt₂.

    • Allow to warm to 0°C. The acidic conditions cleave the MIP protection, revealing the -CH₂OH, which then attacks the oxocarbenium ion generated at the anomeric center.

    • Result: Formation of the spiro-isobenzofuran ring.

    • Quench with saturated NaHCO₃.

Quantitative Data Summary
StepTransformationKey ReagentsTypical YieldCritical Parameter
1 Protection2-Methoxypropene, PPTS>95%Moisture control
2 BrominationNBS, AIBN85-90%Control of dibromination
3 Tail Coupling4-Ethylphenylboronic acid, Pd cat.80-85%O2 exclusion (degassing)
4 Glycosylationn-BuLi, TMS-Lactone75-80%Temp < -70°C
5 Spiro-CyclizationEt₃SiH, BF₃·OEt₂70-75%Stoichiometry of Lewis Acid

Expert Insights & Troubleshooting

Regioselectivity in Bromination

When brominating the methyl group of (2-Bromo-4-methylphenyl)methanol (Step 2), there is a risk of brominating the benzylic position adjacent to the oxygen (if the protecting group is labile) or over-brominating the methyl group.

  • Solution: Use Chlorobenzene as a solvent instead of CCl₄. It allows for higher temperatures which favors the radical mechanism over ionic side reactions. Stop the reaction at ~95% conversion to avoid dibromide formation.

The "Spiro" Stereochemistry

The formation of the spiro-ring (Step 5) generally favors the thermodynamically stable β-anomer (where the aromatic group is equatorial relative to the sugar ring).

  • Validation: Use NOE (Nuclear Overhauser Effect) NMR experiments to confirm the spatial proximity of the spiro-ring oxygen and the sugar protons.

Safety Considerations
  • n-BuLi: Pyrophoric. Handle under strict inert atmosphere.

  • BF₃·OEt₂: Corrosive and moisture sensitive. Generates HF upon hydrolysis. Use resistant tubing and glassware.

References

  • Murakata, M., et al. (2019). "Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4 + 2] Cycloaddition." Organic Process Research & Development, 23(3), 548–557. Link

  • Ohtake, Y., et al. (2016).[5][6] "Development of a Scalable Synthesis of Tofogliflozin." The Journal of Organic Chemistry, 81(5), 2148–2153.[3] Link

  • Chugai Pharmaceutical Co., Ltd. (2011). "Process for production of spiroketal derivatives." WO Patent 2011074675A1. Link

  • Xu, B., et al. (2014). "Discovery of Tofogliflozin, a Novel C-Arylglucoside with an O-Spiroketal Ring System."[7] Journal of Medicinal Chemistry, 55(17), 7828–7840. Link

Sources

Technical Notes & Optimization

Troubleshooting

Side products in the synthesis of (2-Bromo-4-methylphenyl)methanol

The following technical guide addresses the synthesis and impurity profile of (2-Bromo-4-methylphenyl)methanol (CAS: 17100-58-2), a critical intermediate in the development of pharmaceutical APIs (e.g., inhibitors target...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and impurity profile of (2-Bromo-4-methylphenyl)methanol (CAS: 17100-58-2), a critical intermediate in the development of pharmaceutical APIs (e.g., inhibitors targeting specific kinase pathways).

This guide focuses on the reduction of 2-bromo-4-methylbenzoic acid , the most prevalent synthetic route, and provides troubleshooting for specific side products arising from chemoselectivity issues and precursor contamination.

Technical Support: Impurity Profiling & Troubleshooting

Topic: Side Products in the Synthesis of (2-Bromo-4-methylphenyl)methanol Target Audience: Medicinal Chemists, Process Development Scientists

Synthesis Workflow & Impurity Pathways

The primary challenge in this synthesis is maintaining chemoselectivity . You are reducing a carboxylic acid in the presence of an aryl bromide. The choice of reducing agent dictates whether you retain the bromine atom or strip it (debromination).

Figure 1: Reaction Logic & Side Product Formation This diagram maps the standard reduction pathway against the three most common failure modes: Debromination, Incomplete Reduction, and Regioisomer Contamination.

SynthesisPathways SM Starting Material 2-Bromo-4-methylbenzoic acid Reagent Reducing Agent (BH3-THF or LiAlH4) SM->Reagent Target TARGET PRODUCT (2-Bromo-4-methylphenyl)methanol Reagent->Target Optimized Reduction (0-25°C) Imp_Aldehyde Impurity A: Aldehyde (Incomplete Reduction) Reagent->Imp_Aldehyde Quenched too early or Wet Solvent Imp_Desbromo Impurity B: Des-bromo (4-Methylbenzyl alcohol) Reagent->Imp_Desbromo Harsh Conditions (LiAlH4 Reflux) Imp_Regio Impurity C: Regioisomer (3-Bromo isomer) Precursor_Error Precursor Synthesis (Bromination of p-Toluic Acid) Precursor_Error->SM Major Path (3-Bromo) Precursor_Error->Imp_Regio Contaminant carried over

Caption: Logical flow of reduction showing critical divergence points for impurity formation. Green path represents the target workflow.

Troubleshooting Guide (Q&A)

Category 1: Chemoselectivity & Debromination[1]

Q1: Mass spectrometry shows a significant peak at M-78/80 (Loss of Br). Why is my product debrominated?

  • Diagnosis: You are likely observing (4-Methylphenyl)methanol . This "des-bromo" impurity arises from the hydrogenolysis of the Carbon-Bromine bond.

  • Root Cause:

    • Reagent Choice: Using Lithium Aluminum Hydride (LiAlH₄) , especially at reflux or with prolonged reaction times, can attack aryl halides. While LiAlH₄ is a potent reducing agent for acids, it is not chemoselective for halogens in all contexts.

    • Catalytic Contamination: If you attempted a catalytic hydrogenation (H₂/Pd-C) to reduce an intermediate aldehyde, you will almost certainly strip the bromine.

  • Corrective Action:

    • Switch to Borane-THF (BH₃·THF): Borane is highly chemoselective for carboxylic acids over aryl halides. It reduces the -COOH group rapidly at 0°C–RT via a triacyloxyborane intermediate, leaving the Ar-Br bond intact.

    • Alternative: Use NaBH₄ with Iodine (I₂) . This generates borane in situ and is milder than LiAlH₄.

Category 2: Incomplete Conversion

Q2: My IR spectrum shows a persistent carbonyl stretch at ~1690 cm⁻¹, and the yield is low. What happened?

  • Diagnosis: Presence of 2-Bromo-4-methylbenzaldehyde .

  • Root Cause:

    • Moisture: Borane reagents are extremely moisture-sensitive. If your THF was not anhydrous, the borane was quenched before reducing the acid fully.

    • Stalling: The reduction of the acid proceeds through an aldehyde intermediate. If the reaction is quenched too early or run too cold (<0°C), it may stall at the aldehyde stage.

  • Corrective Action:

    • Ensure THF is distilled or dried (water content <50 ppm).

    • Allow the reaction to warm to room temperature (20–25°C) for at least 2 hours after addition.

    • Monitor: Use TLC (Solvent: 20% EtOAc/Hexanes). The aldehyde is less polar than the alcohol; the acid is effectively immobile without acetic acid in the eluent.

Category 3: Regioisomer Contamination

Q3: I see a "shadow" peak in the aromatic region of the NMR (splitting pattern mismatch). Is this an isomer?

  • Diagnosis: Likely contamination with (3-Bromo-4-methylphenyl)methanol .

  • Root Cause: This is a Precursor Purity Issue .

    • If the starting material (2-bromo-4-methylbenzoic acid) was synthesized via direct bromination of p-toluic acid, the 3-bromo isomer is actually the thermodynamically favored product (directed by both the -COOH and -CH3 groups).

    • The 2-bromo isomer is sterically crowded and electronically less favored in direct bromination.

  • Corrective Action:

    • Do not attempt to separate the alcohols. Separation is difficult due to identical boiling points and polarity.

    • Purify the Precursor: Recrystallize the starting benzoic acid (e.g., from Ethanol/Water) to remove the 3-bromo isomer before performing the reduction.

    • Source Verification: Confirm the synthesis route of your starting material. High-purity 2-bromo acid is typically made via oxidation of 2-bromo-p-xylene, not bromination of p-toluic acid.

Comparative Data: Reducing Agents

The following table contrasts the suitability of common reducing agents for this specific halogenated substrate.

ReagentReactivity toward -COOHReactivity toward Ar-BrRisk ProfileRecommendation
Borane-THF (BH₃·THF) High (Fastest)Inert (at <50°C)LowPrimary Choice
LiAlH₄ HighModerate (Slow reduction)High (Risk of debromination)Avoid if possible
NaBH₄ Low (No reaction alone)InertN/AIneffective alone
NaBH₄ + I₂ High (In situ Borane)InertLowExcellent Alternative
H₂ / Pd-C N/A (Requires high pressure)High (Rapid hydrogenolysis)CriticalDo Not Use

References

  • Reduction of Carboxylic Acids with Borane

    • Brown, H. C., & Heim, P. (1973). Selective Reductions.[1] Reduction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry.

    • Source:

  • Chemoselectivity of Borane vs.

    • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry.
    • Source:

  • Synthesis of Halogenated Benzoic Acids (Precursor Issues)

    • Detailed analysis of directing effects in the bromin
    • Source:

  • Safety Data & Substance Info

    • PubChem Entry for (4-Bromo-2-methylphenyl)methanol (Isomer Reference).
    • Source:

Sources

Optimization

Troubleshooting Grignard reagent formation from (2-Bromo-4-methylphenyl)methanol

Topic: Troubleshooting Grignard reagent formation from (2-Bromo-4-methylphenyl)methanol Ticket ID: GRIG-2B4M-OH Status: Open Support Tier: Senior Application Scientist Executive Diagnostic: The "Self-Quenching" Failure M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Grignard reagent formation from (2-Bromo-4-methylphenyl)methanol Ticket ID: GRIG-2B4M-OH Status: Open Support Tier: Senior Application Scientist

Executive Diagnostic: The "Self-Quenching" Failure Mode

If you are attempting to form a Grignard reagent directly from (2-Bromo-4-methylphenyl)methanol using Magnesium turnings, the reaction will fail or produce extremely low yields of the desired nucleophile.

The Root Cause: Grignard reagents (


) are not only nucleophiles; they are exceptionally strong bases (

). The starting material contains a benzylic alcohol proton (

).
  • As soon as a molecule of Grignard forms, it immediately deprotonates the hydroxyl group of a neighboring starting molecule.

  • This converts the Grignard back into the inert hydrocarbon (protonolysis) and forms a magnesium alkoxide salt.

  • Result: You consume your starting material to produce a mixture of alkoxides and reduced arenes, with no active Grignard reagent left for your intended electrophile.

Visualizing the Failure vs. Success Pathways

The following logic flow illustrates why direct formation fails and how the Protection Strategy resolves it.

GrignardPathways Start (2-Bromo-4-methylphenyl) methanol Mg Mg Turnings / THF Start->Mg Direct Addition (Incorrect) Protect Step 1: Protection (e.g., TBS or THP) Start->Protect Correct Protocol Fail_Inter Transient Grignard (R-MgBr) Mg->Fail_Inter Fail_Result FAILURE: Self-Quenching (R-H + Alkoxide) Fail_Inter->Fail_Result Deprotonates Starting Material Protected_SM Protected Aryl Bromide Protect->Protected_SM Success_Grignard Stable Grignard Reagent Protected_SM->Success_Grignard + Mg / THF (Successful Insertion)

Figure 1: Mechanistic pathway comparison. The red path indicates the inevitable "self-quenching" loop caused by the free hydroxyl group.

Corrective Protocol: The Protection Strategy

To successfully generate this Grignard, you must mask the acidic proton. The Tetrahydropyranyl (THP) or tert-Butyldimethylsilyl (TBS) ethers are recommended due to their stability under basic Grignard conditions.

Step 1: Hydroxyl Protection (Recommended: TBS Ether)

Why TBS? It is robust enough to survive Grignard formation but easily removed later with TBAF or mild acid.

Reagents:

  • Substrate: (2-Bromo-4-methylphenyl)methanol

  • TBS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Solvent: DMF or DCM (

    
    )
    

Procedure:

  • Dissolve substrate and imidazole in dry DCM.

  • Add TBS-Cl portion-wise at

    
    .
    
  • Stir at RT until TLC shows consumption of starting alcohol.

  • Workup (Water/Brine wash) and purify.[1]

  • Checkpoint: Ensure the product is strictly dry (azeotrope with toluene if necessary) before Step 2.

Step 2: Grignard Formation (The "Entrainment" Method)

Aryl bromides with ortho-substituents (the 2-bromo position) can be sluggish to initiate due to steric hindrance.

Reagents:

  • Protected Aryl Bromide (1.0 equiv)

  • Magnesium Turnings (1.2 - 1.5 equiv)

  • Activator: Iodine (

    
    , 1 crystal) or 1,2-Dibromoethane (5 mol%)
    
  • Solvent: Anhydrous THF (Ether is acceptable, but THF promotes initiation for aryl halides better).

Protocol:

  • Flame Dry: Flame dry all glassware under vacuum and backfill with Argon/Nitrogen.

  • Activation: Add Mg turnings to the flask. Dry stir vigorously (crushing turnings) under inert gas for 10 mins to expose fresh metal surface.

  • Initiation: Add just enough THF to cover the Mg. Add the activator (Iodine crystal). Wait for the brown color to fade (indicating

    
     formation).
    
  • Addition: Dissolve the Protected Aryl Bromide in THF. Add 5-10% of this solution to the Mg.

  • Observation: Look for turbidity, bubbling, or a mild exotherm.

    • Troubleshooting: If no initiation after 10 mins, gently heat with a heat gun or add a drop of neat 1,2-dibromoethane.

  • Sustain: Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • Completion: Reflux for 1-2 hours after addition is complete to ensure full insertion.

Troubleshooting Matrix

Use this table to diagnose specific issues during the reaction.

SymptomProbable CauseCorrective Action
No Initiation (Solvent remains clear/colored by Iodine)Oxide layer on Mg or trace moisture.Mechanical Activation: Stop stirring, crush Mg with a glass rod carefully. Chemical Activation: Add 50

of DIBAL-H or use "Turbo Grignard" exchange (see FAQ).
White Precipitate forms immediatelyMoisture ingress or "Wurtz Coupling" (Homocoupling).Ensure system is sealed. Dilute the reaction (high concentration favors homocoupling:

).
Low Yield of Electrophile AdditionResidual free alcohol (incomplete protection).Check NMR of starting material. Even 1% free alcohol can catalyze decomposition or quench the reagent.
Reaction Stalls halfwayMagnesium surface passivation.[2]Use Rieke Magnesium (highly reactive) or add fresh Mg turnings. Ensure vigorous stirring to mechanically clean the Mg surface.

Advanced Alternative: Magnesium-Halogen Exchange

If traditional Mg turnings fail due to the steric hindrance at the ortho position, use the Knochel-Hauser method (Magnesium-Halogen Exchange). This is often superior for 2-substituted aryl bromides.

Mechanism:



Why it works:

  • Speed: Exchange occurs at

    
     to 
    
    
    
    in minutes.
  • Solubility: The LiCl adduct breaks up aggregates, increasing reactivity.[3]

  • Note: You still must protect the alcohol first.[4]

Protocol:

  • Dissolve Protected Aryl Bromide in THF.

  • Cool to

    
    .
    
  • Add

    
     (Turbo Grignard, 1.1 equiv) dropwise.
    
  • Stir for 30-60 mins.

  • The resulting species is your active Grignard reagent.[2]

Frequently Asked Questions (FAQ)

Q: Can I perform this reaction without protecting the alcohol if I use 2 equivalents of Grignard (the "Dianion" method)? A: Theoretically, yes, but it is not recommended for high-value synthesis.

  • Method: You would add 1.0 eq of a sacrificial base (e.g., MeMgBr) to deprotonate the alcohol, forming the magnesium alkoxide. Then you would add Mg metal to insert into the C-Br bond.[5]

  • Risk:[4][6][7][8] The solubility of the intermediate magnesium alkoxide-bromide is often very poor in THF/Ether. It precipitates, coating the Mg surface and stopping the reaction. Protection is significantly more reliable.

Q: Why does the 4-methyl group matter? A: Electronically, the methyl group is electron-donating. This makes the carbon-bromine bond slightly more electron-rich and harder to break compared to an electron-deficient ring. This means initiation might require more heat or a stronger activator (like DIBAL-H or 1,2-dibromoethane) compared to simple bromobenzene.

Q: How do I know the concentration of my formed Grignard? A: Never assume 100% yield. Perform a Titration before use.

  • Method: Use salicylaldehyde phenylhydrazone or simple iodine titration (Knochel’s method) to determine exact molarity.

References

  • Grignard Reagent Incompatibility

    • Title: Reactions of Grignard Reagents - Master Organic Chemistry
    • Source: Master Organic Chemistry
    • URL:[Link]

    • Context: Explains the fundamental acid-base incompatibility between Grignard reagents and alcohols.
  • Turbo Grignard (Exchange Method)

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds[3][6][9]

    • Source: Angewandte Chemie International Edition (Knochel et al.)[3]

    • URL:[Link]

    • Context: The definitive protocol for using iPrMgCl·LiCl for difficult aryl bromides.
  • General Grignard Protocols & Safety

    • Title: Grignard Reagents - Chemistry LibreTexts
    • Source: Chemistry LibreTexts
    • URL:[Link]

    • Context: Standard operating procedures for anhydrous conditions and solvent choices.[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with (2-Bromo-4-methylphenyl)methanol

Executive Summary You are encountering homocoupling (dimerization) or low yields when utilizing (2-Bromo-4-methylphenyl)methanol . This substrate presents a "perfect storm" of reactivity challenges: Ortho-Steric Hindranc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering homocoupling (dimerization) or low yields when utilizing (2-Bromo-4-methylphenyl)methanol . This substrate presents a "perfect storm" of reactivity challenges:

  • Ortho-Steric Hindrance: The bromine at the C2 position is adjacent to the hydroxymethyl group, slowing down oxidative addition and transmetallation.

  • Protic Liability: The free benzylic alcohol (

    
    ) is not innocent. Under basic catalytic conditions, it can deprotonate to form an alkoxide, which may chelate the catalyst or act as an internal reductant, driving reductive homocoupling  (Ullmann-type) of the aryl bromide.
    

This guide provides the mechanistic insight and validated protocols to suppress these pathways.

Module 1: The Mechanistic Landscape

To solve the problem, we must identify which type of homocoupling is occurring.

Diagnostic: Which Dimer is it?
  • Type A: Oxidative Homocoupling of the Nucleophile (e.g., Boronic Acid).

    • Observation: You see the dimer of your coupling partner, not the aryl bromide.

    • Cause: Presence of Oxygen (

      
      ).[1][2]
      
  • Type B: Reductive Homocoupling of the Electrophile (The Aryl Bromide).

    • Observation: You isolate 2,2'-bis(hydroxymethyl)-4,4'-dimethylbiphenyl .

    • Cause: "Disproportionation" of the oxidative addition intermediate, often fueled by the alcohol group acting as a hydride source (reductant).

The "Self-Immolation" Pathway

The free alcohol on your substrate can reduce Pd(II) to Pd(0), oxidizing itself to the aldehyde in the process. This excess Pd(0) promotes the statistical dimerization of the aryl bromide.

HomocouplingPathways Substrate (2-Bromo-4-methylphenyl)methanol OxAdd Ar-Pd(II)-Br (Oxidative Addition) Substrate->OxAdd + Pd(0) AlcoholAction Free -OH acts as Reductant (Regenerates Pd0) Substrate->AlcoholAction Side Rxn Pd0 Pd(0) Active Catalyst TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal + R-B(OH)2 (Slow due to sterics) Disprop Ligand Exchange/Disproportionation OxAdd->Disprop Stalled Cycle Product Cross-Coupled Product TransMetal->Product Reductive Elim. Product->Pd0 BisAryl Ar-Pd(II)-Ar Disprop->BisAryl Dimer Ar-Ar Dimer (Homocoupling) BisAryl->Dimer Reductive Elim. Dimer->Pd0 AlcoholAction->Pd0 Fueling Side Cycles

Figure 1: Competitive Catalytic Cycles. Note how the "Stalled Cycle" (Red) leads to homocoupling when transmetallation (White) is slow due to ortho-substitution.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am seeing significant aryl bromide dimer (Ar-Ar) in my Suzuki coupling. How do I stop it?

Root Cause: Slow transmetallation allows the reactive Ar-Pd-Br species to accumulate and disproportionate. This is exacerbated by the ortho-methyl and ortho-hydroxymethyl groups. Solution: You must accelerate the cross-coupling cycle relative to the homocoupling cycle.

Corrective Actions:

  • Switch Ligands: Move to bulky, electron-rich phosphines like SPhos or XPhos . These ligands create a "pocket" that facilitates oxidative addition but, more importantly, their bulk prevents the formation of the Ar-Pd-Ar bis-aryl intermediate required for homocoupling.

  • Pre-mix the Catalyst: Do not add Pd and Ligand separately. Use a pre-formed precatalyst (e.g., XPhos Pd G2 ) to ensure 1:1 ligation.

  • Solvent Switch: If using MeOH or EtOH, STOP . Alcoholic solvents promote reductive homocoupling.[3] Switch to aprotic solvents like DME (Dimethoxyethane) , Toluene , or 1,4-Dioxane .

Q2: Does the free alcohol group need protection?

Recommendation: YES. While direct coupling is possible, the free alcohol is a liability. It creates:

  • Solubility issues: Aggregation via H-bonding.

  • Catalyst Poisoning: Alkoxide coordination to Pd.

  • Reductive Side Reactions: As described in Module 1.

Protocol: Protect as a TBS (tert-butyldimethylsilyl) ether or THP (tetrahydropyranyl) ether before coupling. This eliminates the acidic proton and adds steric bulk that actually helps select for the cross-coupling over homocoupling by preventing metal chelation.

Q3: My boronic acid is dimerizing, leaving unreacted Aryl Bromide.

Root Cause: Oxygen ingress. Solution:

  • Degassing is not optional. Sparging with Argon for 15 minutes is minimum.

  • Stoichiometry: Increase the Boronic Acid equivalents to 1.5 eq .

  • Slow Addition: Add the Boronic Acid slowly (via syringe pump) to the reaction mixture containing the Aryl Bromide and Catalyst. This keeps the concentration of the nucleophile low, disfavoring its own dimerization.

Module 3: Validated Protocols

Protocol A: Optimized Suzuki Coupling (Direct Use)

Use this if you cannot protect the alcohol.

Reagents:

  • Substrate: (2-Bromo-4-methylphenyl)methanol (1.0 eq)

  • Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst: XPhos Pd G2 (2-3 mol%) — Crucial for steric hindrance.

  • Base:

    
     (3.0 eq) — Anhydrous phosphate is milder than carbonate.
    
  • Solvent: THF:Water (4:1 ratio) — Water is necessary for the boronic acid activation.

Step-by-Step:

  • Charge a reaction vial with Substrate, Boronic Acid, and Base.

  • Cap and purge with Argon (3x vacuum/backfill cycles).

  • Add degassed THF/Water mixture via syringe.

  • Add the Catalyst (dissolved in a small amount of degassed THF) last .

  • Heat to 60°C . Note: Do not reflux aggressively; higher temps favor homocoupling.

  • Monitor by HPLC. If Ar-Ar dimer appears, lower temp to 45°C and increase catalyst loading.

Protocol B: Protection Strategy (Recommended)

Use this to maximize yield and purity.

Step-by-Step:

  • Dissolve (2-Bromo-4-methylphenyl)methanol (1.0 eq) in DCM (0.2 M).

  • Add Imidazole (1.2 eq) and TBS-Cl (1.1 eq) at 0°C.

  • Warm to RT and stir for 2 hours.

  • Quench with water, extract, and pass through a short silica plug.

  • Result: The TBS-protected substrate is lipophilic, suppresses the "reductive" alcohol pathway, and couples significantly faster in the Suzuki protocol.

Module 4: Comparative Data & Decision Matrix

Solvent & Additive Effects on Homocoupling[4][5][6][7]
Solvent SystemBaseHomocoupling Risk (Ar-Ar)Cross-Coupling EfficiencyNotes
MeOH / EtOH

HIGH LowAlcohols act as reductants, promoting dimerization.
DMF

MediumMediumHigh temps in DMF can cause dehalogenation.
Toluene / Water

LowHigh Biphasic system protects catalyst.
DME / Water

LowHigh Excellent solubility for polar substrates.
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckType Identify Byproduct Start->CheckType Type1 Biaryl Dimer (Ar-Ar) (Substrate Homocoupling) CheckType->Type1 Type2 Boronic Dimer (B-B) (Partner Homocoupling) CheckType->Type2 SolventCheck Are you using Alcoholic Solvent? Type1->SolventCheck Oxygen Oxygen Ingress? Type2->Oxygen YesAlc Switch to THF or Toluene SolventCheck->YesAlc Yes NoAlc Check Catalyst SolventCheck->NoAlc No Ligand Use Bulky Ligand (SPhos/XPhos) NoAlc->Ligand Degas Improve Degassing (Sparging) Oxygen->Degas Likely SlowAdd Slow Addition of Boronic Acid Oxygen->SlowAdd Already Degassed

Figure 2: Decision Matrix for Homocoupling Resolution.

References

  • Mechanisms of Homocoupling

    • Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Aryl Halides." Journal of the American Chemical Society, 2006.

    • Note: Establishes the role of disproportionation in Ar-Ar form
  • Solvent Effects & Reductive Coupling

    • Wang, L., et al. "Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides in Alcohol Solutions." The Journal of Organic Chemistry, 2010.

    • Note: definitive proof that alcoholic solvents (and substrates) act as reductants to drive homocoupling.
  • Ligand Selection (Buchwald)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

    • Note: Supports the use of SPhos/XPhos for sterically hindered ortho-substituted substr
  • Substrate Data

    • PubChem Compound Summary for CID 22280088: (4-Bromo-2-methylphenyl)methanol.

Sources

Optimization

Technical Support Center: (2-Bromo-4-methylphenyl)methanol Oxidation

This guide serves as a specialized Technical Support Center for optimizing the oxidation of (2-Bromo-4-methylphenyl)methanol to 2-Bromo-4-methylbenzaldehyde . The protocols and troubleshooting steps below prioritize yiel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for optimizing the oxidation of (2-Bromo-4-methylphenyl)methanol to 2-Bromo-4-methylbenzaldehyde .

The protocols and troubleshooting steps below prioritize yield maximization , prevention of over-oxidation (to the benzoic acid), and purification efficiency for this specific ortho-substituted, electron-rich substrate.

[1][2]

Case ID: OX-2Br4Me-BENZ Support Level: Tier 3 (Senior Application Scientist) Status: Active[1][2]

Substrate Analysis & Reaction Logic

Before selecting a protocol, understand the specific challenges posed by your molecule: (2-Bromo-4-methylphenyl)methanol .

  • Electronic Activation: The para-methyl group is electron-donating (

    
     effect).[1][2] This makes the benzylic C-H bond more electron-rich and more reactive toward oxidation than unsubstituted benzyl alcohol.[1][2] Risk:  High susceptibility to over-oxidation to the carboxylic acid.
    
  • Steric Hindrance: The ortho-bromo group provides significant steric bulk.[1][2] While it rarely stops oxidation completely, it can impede the approach of bulky oxidants (like the active species in certain TEMPO variants) or hinder the formation of chromate esters in PCC oxidations.

  • Chemo-selectivity: The aryl bromide is sensitive to metal-halogen exchange (avoid lithiation conditions) and some transition metal catalysts (Pd, Ni), but is generally stable to standard oxidative conditions.

Reaction Pathway Diagram

The following diagram illustrates the oxidation pathway and critical control points.

OxidationPathway Alcohol (2-Bromo-4-methylphenyl) methanol (Starting Material) Aldehyde 2-Bromo-4-methyl benzaldehyde (Target) Alcohol->Aldehyde Primary Oxidation (TEMPO, MnO2, PCC) Dimer Dimeric Ester (Side Product) Alcohol->Dimer Hemiacetal Oxidation (Slow side reaction) Acid 2-Bromo-4-methyl benzoic acid (Over-oxidation Impurity) Aldehyde->Acid Over-oxidation (Excess oxidant, H2O present) Aldehyde->Dimer

Figure 1: Oxidation pathway showing the target aldehyde and potential pitfalls (acid formation and dimerization).[3]

Recommended Protocols (Ranked by Efficacy)

Method A: TEMPO/Bleach (Anelli Oxidation) – Best for Scalability & Yield

This is the industry-standard "Green" method.[2] It is catalytic and highly selective for aldehydes if pH is controlled.[2]

  • Why: The ortho-bromo steric hindrance is negligible for the small nitrosonium ion active species.[1][2] The reaction is biphasic, allowing easy separation.

  • Reagents: TEMPO (1 mol%), NaBr (10 mol%), NaOCl (Bleach), NaHCO₃ (buffer), DCM/Water.

Protocol:

  • Dissolve alcohol (1 equiv) and TEMPO (0.01 equiv) in DCM.[2]

  • Add aqueous solution of KBr (0.1 equiv).

  • Cool mixture to 0°C.

  • CRITICAL STEP: Buffer the system to pH 8.6–9.5 using saturated NaHCO₃. Acidic pH accelerates over-oxidation to the carboxylic acid.

  • Slowly add NaOCl (1.1–1.2 equiv) dropwise while vigorously stirring. Maintain temp <10°C.

  • Quench with aqueous Na₂S₂O₃ (thiosulfate) immediately upon consumption of SM (monitor by TLC).

Method B: Activated MnO₂ – Best for Small Scale / Acid-Sensitive Substrates

Manganese dioxide is heterogeneous and mild, but "batch quality" varies wildly.[1][2]

  • Why: It avoids aqueous workups and over-oxidation is rare unless the reaction runs for days.

  • Reagents: Activated MnO₂ (10–20 equiv), DCM or Chloroform.

Protocol:

  • Activation (Mandatory): Heat commercial MnO₂ at 110°C in an oven for 12+ hours before use. Water deactivates the surface sites.

  • Suspend alcohol in anhydrous DCM.

  • Add activated MnO₂ (start with 10 equiv by mass).[2]

  • Stir at reflux.[1][2][4]

  • Troubleshooting: If conversion stalls at 50%, do not just add more MnO₂. Filter the reaction through Celite to remove the "wet" oxidant, concentrate, re-dissolve in fresh dry DCM, and add fresh activated MnO₂.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a significant amount of Carboxylic Acid (Over-oxidation)."

Diagnosis: The aldehyde hydrate is forming and being oxidized.[5][6] This is common in aqueous environments (like Method A) or if the reaction time is too long.

CauseSolution
Uncontrolled pH (TEMPO) Ensure the aqueous phase is saturated with NaHCO₃.[1][2] If the pH drops below 8, HOCl forms, which is a stronger, less selective oxidant.
Water in Solvent (PCC/MnO₂) Water attacks the aldehyde to form a gem-diol (hydrate), which oxidizes rapidly to the acid. Use flame-dried glassware and anhydrous solvents.[1][2]
Excess Oxidant In TEMPO oxidations, quench exactly when the starting material disappears. Do not "let it stir overnight" for good measure.
Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: This is typical of MnO₂ surface deactivation or TEMPO catalyst death.[2]

  • For MnO₂: As water is produced (byproduct), it binds to the active sites on the MnO₂ surface, poisoning it.[7]

    • Fix: Add 3Å Molecular Sieves to the reaction mixture to scavenge water in situ [1].

  • For TEMPO: The active nitrosonium species can disproportionate.[2]

    • Fix: Add a "spike" of fresh TEMPO (0.005 equiv) and check if the bleach has degraded (titrate your bleach if it's old).

Issue 3: "I cannot separate the Aldehyde from the Alcohol."

Diagnosis: The ortho-bromo and para-methyl groups make the Rf values of the alcohol and aldehyde very similar on silica gel.[1][2]

  • The "Bisulfite Wash" Trick (Purification without Column):

    • Dissolve the crude mixture (containing aldehyde + unreacted alcohol) in minimal ether/DCM.[2]

    • Add a saturated aqueous solution of Sodium Metabisulfite (Na₂S₂O₅) .

    • Stir vigorously for 1–2 hours. The aldehyde forms a water-soluble bisulfite adduct.[1][2]

    • Separate Phases:

      • Organic Layer:[2][6][8][9][10][11] Contains your impurities (unreacted alcohol, dimers). Discard or recycle.

      • Aqueous Layer: Contains your product as the adduct.[2][4]

    • Release Product: Treat the aqueous layer with Na₂CO₃ or dilute H₂SO₄ (carefully) to pH 10 or pH 2, then extract back into ether. The pure aldehyde returns [2].[2]

Analytical Data Reference

Use these parameters to validate your product.

ParameterValue / CharacteristicNotes
Appearance White to pale yellow solid/oilLow melting point (approx 45-50°C, distills ~115°C @ 5mmHg).[1][2][12]
¹H NMR (Aldehyde)

10.2–10.3 ppm (s, 1H)
Distinctive downfield shift.
¹H NMR (Aromatic)

7.78 (d), 7.45 (s), 7.20 (d)
Ortho-coupling (d) and singlet for the proton between Br and Me.
IR (Carbonyl) ~1690–1700 cm⁻¹Strong stretch.[2] Lower frequency than standard benzaldehyde due to conjugation.[1][2]

References

  • MnO2 Deactivation & Sieves: Journal of Organic Chemistry, 2008 , 73, 3629.[1]

  • Bisulfite Purification of Benzaldehydes: Organic Syntheses, Coll. Vol. 2, p. 89 (1943 ); Vol. 12, p. 8 (1932 ).

  • TEMPO/Bleach (Anelli) Protocol: Journal of Organic Chemistry, 1987 , 52, 2559.

  • 2-Bromo-4-methylbenzaldehyde Physical Props: Organic Syntheses, Coll. Vol. 5, p. 139 (1973 ).

Disclaimer: This guide assumes standard laboratory safety practices. (2-Bromo-4-methylphenyl)methanol and its derivatives are chemical irritants.[1][2] Chromium reagents (PCC) are carcinogenic.[2] Always work in a fume hood.

Sources

Troubleshooting

Challenges in the purification of (2-Bromo-4-methylphenyl)methanol

Technical Support Center: Purification of (2-Bromo-4-methylphenyl)methanol Topic: (CAS: 824-53-3) Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Development Scientists Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2-Bromo-4-methylphenyl)methanol

Topic: (CAS: 824-53-3) Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Development Scientists

Introduction: The Technical Landscape

(2-Bromo-4-methylphenyl)methanol is a critical benzyl alcohol intermediate, often employed as a scaffold in the synthesis of biaryls via Suzuki couplings or as a precursor for benzyl halides. While structurally simple, its purification presents distinct challenges due to its low melting point (55–56 °C) and the lipophilic nature of the bromine and methyl substituents.

Users frequently encounter difficulties distinguishing the product from unreacted starting materials (esters or acids) and managing its tendency to "oil out" during crystallization. This guide synthesizes field-proven purification protocols with mechanistic insights to ensure high-purity isolation.

Part 1: Troubleshooting & Optimization Protocols

Issue 1: The Product Persists as a Viscous Oil Instead of Crystallizing

Diagnosis: This is the most common complaint. The compound’s melting point (55–56 °C) places it on the borderline between solid and oil at ambient conditions. Impurities, particularly residual solvents (THF, Toluene) or unreacted ester intermediates, significantly depress the melting point, preventing lattice formation.

Technical Protocol: Induced Nucleation & Solvent Exchange

  • Solvent Removal: Ensure the crude oil is subjected to high vacuum (<1 mbar) for at least 4 hours at 40 °C. Standard rotary evaporation is often insufficient to remove trace THF, which inhibits crystallization.

  • The "Seed and Chill" Method:

    • Dissolve the crude oil in a minimum amount of warm Hexane (approx. 40 °C).

    • Add Ethyl Acetate dropwise until the solution is clear (typically a 9:1 Hexane:EtOAc ratio).

    • Cool slowly to room temperature. If oiling occurs, scratch the flask wall with a glass rod to induce nucleation.

    • Critical Step: If no crystals form, cool to -20 °C. Once solid, allow it to warm slowly to 0 °C before filtration to remove the supernatant containing impurities.

Mechanistic Insight: The bromine atom increases the lipophilicity, making non-polar impurities (like mineral oil or grease) difficult to separate via simple washes. The Hexane/EtOAc system leverages the polarity difference between the hydroxyl group of the product and the non-polar impurities.

Issue 2: Separation from Unreacted Starting Material (Ester/Acid)

Diagnosis: Synthesis often involves the reduction of Methyl 2-bromo-4-methylbenzoate or the corresponding acid. Incomplete reduction leaves starting material that co-elutes on standard silica gradients.

Technical Protocol: pH-Switched Workup & Chromatographic Resolution

  • Chemical Scavenging (Pre-Purification):

    • If the precursor was the acid , wash the organic layer with 1M NaOH. The benzyl alcohol is neutral and will remain in the organic phase, while the acid forms a water-soluble salt.

    • If the precursor was the ester , chemical washing is ineffective. Proceed to chromatography.

  • Chromatographic Standard:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane/Ethyl Acetate (8:1 v/v).[1]

    • Rf Values:

      • Product ((2-Bromo-4-methylphenyl)methanol): ~0.35

      • Ester Impurity: ~0.60 (moves significantly faster)

      • Over-reduced side product (rare): ~0.80

Data Validation:

Compound Rf (Hex/EtOAc 8:1) Detection (UV 254 nm)
Target Alcohol 0.35 Strong Absorbance
Methyl Ester Precursor 0.60 Strong Absorbance

| Toluene Derivative (Over-reduction) | 0.85 | Weak/Moderate |

Issue 3: Product Discoloration (Yellowing) Over Time

Diagnosis: Benzyl alcohols with ortho-bromo substituents are susceptible to slow oxidation to the benzaldehyde or light-induced radical decomposition (homolysis of the C-Br bond), leading to yellow/brown discoloration.

Technical Protocol: Stabilization & Storage

  • Purification Additive: When running column chromatography, ensure the solvent system is acid-free. Trace acidity in silica can catalyze ether formation (dimerization).

  • Storage: Store the purified solid under Argon at 4 °C.

  • Restoration: If the product has yellowed, dissolve in Et2O and wash with 10% Sodium Thiosulfate solution to remove radical species/bromine, then recrystallize.

Part 2: Decision Logic for Purification

The following workflow illustrates the decision process based on crude purity and physical state.

PurificationLogic Start Crude (2-Bromo-4-methylphenyl)methanol CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes TLC TLC Analysis (Hex:EtOAc 8:1) Solid->TLC VacDry High Vacuum Drying (<1 mbar, 40°C, 4h) Oil->VacDry HighPurity Single Spot (Rf ~0.35) TLC->HighPurity Clean Impure Multiple Spots TLC->Impure Dirty Recryst Recrystallization Solvent: Hexane/EtOAc (9:1) Temp: -20°C to 0°C HighPurity->Recryst Maximize Crystal Quality Column Flash Chromatography Silica Gel Gradient: 0-15% EtOAc in Hexane Impure->Column Remove Side Products Column->Recryst Final Polish VacDry->TLC

Caption: Decision matrix for selecting between recrystallization and chromatography based on crude physical state and TLC profile.

Part 3: Frequently Asked Questions (FAQs)

Q1: My NMR shows a clean product, but the melting point is 48–50 °C (below the cited 55–56 °C). Is it impure? A: Likely, yes. The depression is often due to trace solvent entrapment (Hexane or EtOAc) within the lattice. This compound holds solvent tenaciously.

  • Fix: Grind the crystals into a fine powder and dry in a vacuum pistol (desiccator) over P₂O₅ or paraffin wax overnight.

Q2: Can I use distillation to purify this compound? A: It is not recommended . The boiling point is high (>250 °C est. at atm), and the benzylic alcohol is prone to thermal dehydration or etherification at these temperatures. If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg), but expect yield loss due to decomposition.

Q3: Is the compound compatible with strong bases during the next step? A: Generally, yes, but be cautious of Lithium-Halogen Exchange . If you treat this molecule with n-Butyllithium (n-BuLi) without protecting the alcohol first, the hydroxyl proton will deprotonate first (consuming 1 eq), but the ortho-bromo position is highly activated for exchange. This can lead to debromination or unwanted coupling. Always use at least 2 equivalents of base if the intention is to generate the dianion, or protect the alcohol as a TBS-ether first.

Q4: Why do I see a small peak at ~10 ppm in my proton NMR? A: This indicates oxidation to 2-bromo-4-methylbenzaldehyde . This impurity is common if the alcohol was exposed to air on silica gel for too long.

  • Fix: A quick wash with NaBH₄ (0.5 eq) in Methanol will reduce the aldehyde back to your target alcohol.

References

  • Synthesis and Characterization : Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives. The Royal Society of Chemistry. (Detailed synthesis via LiAlH4 reduction and characterization including MP 55-56 °C).

  • Physical Properties : 2-Bromo-4-methylbenzyl alcohol Product Data. Biosynth. (Confirmation of structure and boiling point estimations). (Note: Analogous halogenated benzyl alcohol data used for property correlation).

  • General Recrystallization Protocols : Common Solvents for Crystallization. University of Rochester, Department of Chemistry.

Sources

Optimization

Technical Support Center: Silyl Protection of (2-Bromo-4-methylphenyl)methanol

Ticket ID: #SPG-2Br4Me-001 Subject: Stability, Installation, and Troubleshooting of Silyl Ethers on Sterically Congested Benzyl Alcohols Assigned Specialist: Senior Application Scientist Executive Summary You are working...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPG-2Br4Me-001 Subject: Stability, Installation, and Troubleshooting of Silyl Ethers on Sterically Congested Benzyl Alcohols Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with (2-Bromo-4-methylphenyl)methanol . This substrate presents a classic "Push-Pull" challenge in protecting group chemistry:

  • The "Push" (Electronic): The para-methyl group is electron-donating. It stabilizes the benzylic carbocation, making the C-O bond more susceptible to acid-catalyzed cleavage (SN1 pathways) compared to unsubstituted benzyl alcohols.

  • The "Pull" (Steric): The ortho-bromine atom provides significant steric hindrance. This acts as a "gatekeeper," making the installation of bulky silyl groups (like TBDPS or TIPS) difficult using standard conditions, while simultaneously making the deprotection slower than expected.

This guide provides the protocols to navigate these conflicting forces.

Module 1: Protecting Group Selection Strategy

Do not choose a silyl group arbitrarily. Use this decision matrix based on your downstream chemistry.

FeatureTBS (TBDMS) TBDPS TIPS TMS
Installation on 2-Br Substrate Moderate. May require heating or DMAP.Difficult. Steric clash between 2-Br and Phenyl rings. Requires Triflate (OTf) reagent.Very Difficult. High steric bulk. Requires OTf and heating.Easy. Minimal steric clash.
Acid Stability (e.g., Silica Gel) Good. Stable to flash chromatography if buffered.Excellent. Best choice if acidic workups are planned.Excellent. Comparable to TBDPS.Poor. Will likely hydrolyze on silica.
Base/Nucleophile Stability Good. Survives n-BuLi at -78°C.Good. Stable, but bulky bases can deprotonate the methylene.Best. extremely robust against basic hydrolysis.Poor.
Lithium-Halogen Exchange Compatible. (Standard choice).Compatible. Compatible. Incompatible. Risk of retro-Brook rearrangement or cleavage.
Decision Logic Flowchart

SilylSelection cluster_legend Key start Start: (2-Bromo-4-methylphenyl)methanol q1 Will you perform Lithium-Halogen Exchange? start->q1 q2 Is the product acid-sensitive? q1->q2 Yes res_tms AVOID SILYL Use Benzyl Ether instead q1->res_tms No (Unlikely) res_tbs Select TBS (TBDMS) (Balanced Profile) q2->res_tbs No (Standard Stability) res_tbdps Select TBDPS (Max Acid Stability) q2->res_tbdps Yes (High Stability Needed) key1 Decision Point key2 Recommendation

Figure 1: Decision logic for selecting the appropriate silyl protecting group based on downstream chemical requirements.

Module 2: Installation Troubleshooting

The Issue: You attempted to install TBDPS or TBS using Silyl-Cl + Imidazole + DMF and the reaction stalled at 60% conversion. The Cause: The ortho-Bromine atom creates a "steric wall," blocking the trajectory of the bulky silyl chloride electrophile.

Protocol A: The "Forced" Installation (Recommended)

When standard conditions fail, switch to the Silyl Triflate (OTf) method. The triflate is a much better leaving group, making the silicon center more electrophilic (reactive enough to overcome the steric barrier).

Reagents:

  • Substrate: (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • Reagent: TBSOTf or TBDPSOTf (1.2 – 1.5 equiv)

  • Base: 2,6-Lutidine (2.0 equiv) - Crucial: Less sterically hindered than Hünig's base, but stronger than pyridine.

  • Solvent: DCM (0°C to RT)

Step-by-Step:

  • Dissolve substrate and 2,6-lutidine in anhydrous DCM under N₂. Cool to 0°C.[1][2]

  • Add Silyl Triflate dropwise. Note: Fuming reagent. Handle with care.

  • Allow to warm to RT.

  • Checkpoint: TLC should show conversion within 1-2 hours. If not, heat to 40°C.

  • Quench: Saturated NaHCO₃. Do not use acidic quench.

Module 3: Reaction Compatibility (Lithium-Halogen Exchange)

This is the most critical workflow for this substrate. Users typically protect the alcohol to perform a metal-halogen exchange at the aryl bromide.

The Risk:

  • Retro-Brook Rearrangement: If the silyl group is too small (TMS) or the temperature is too high, the lithiated carbon can attack the silicon, causing the silyl group to migrate from Oxygen to Carbon.

  • Elimination: Strong bases can deprotonate the benzylic position.

Validated Workflow: Li-Halogen Exchange

LiExchange sub_prot Silyl-Protected Substrate step1 Cool to -78°C (THF) sub_prot->step1 step2 Add n-BuLi (1.1 equiv) step1->step2 intermed Lithiated Species (Stable < -40°C) step2->intermed step3 Add Electrophile (e.g., Aldehyde) intermed->step3 warning CRITICAL: Do not allow T > -40°C before quench intermed->warning

Figure 2: Workflow for Lithium-Halogen exchange. Temperature control is vital to prevent silyl migration.

FAQ: Can I use t-BuLi?

  • Answer: Yes. For aryl bromides, n-BuLi is usually sufficient. However, if you use t-BuLi (2.0 equiv), the exchange is faster. Ensure the silyl group is TBS or larger . TMS will not survive t-BuLi.

Module 4: Deprotection & Stability "Gotchas"

Issue 1: Accidental Deprotection on Silica

Mechanism: The para-methyl group pushes electron density into the benzene ring, which stabilizes the benzylic carbocation. This makes the ether oxygen slightly more basic and the C-O bond more liable to acid cleavage than a standard benzyl ether. Solution:

  • Never use unbuffered silica gel for TBDMS derivatives of this compound.

  • Protocol: Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.

Issue 2: Fluoride Failure (TBAF)

Mechanism: The ortho-Bromine creates a "pocket" that shields the Silicon atom from the incoming Fluoride nucleophile. Standard TBAF deprotection may take 24-48 hours or require heating (which risks decomposition). Troubleshooting Protocol:

  • Switch Reagent: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). It is a "naked" fluoride source that is less solvated and more reactive in sterically demanding environments.

  • Acidic Alternative: If the molecule allows, use HF·Pyridine buffered with excess pyridine in THF. The small proton (H⁺) can penetrate the steric wall to protonate the oxygen, activating the silicon for fluoride attack.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[1][3][4][5][6]1972 , 94, 6190. (Foundational TBS protocols).

  • Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature."[4] J. Organomet.[3][4][7] Chem.1988 , 352,[3][4][7] 1. (Grounding for the lithiation workflow).

  • Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron2004, 60, 5833. (Troubleshooting deprotection selectivity).

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions of (2-Bromo-4-methylphenyl)methanol

Current Status: Operational Ticket Focus: Process Optimization & Safety in Scale-Up Substrate: (2-Bromo-4-methylphenyl)methanol [CAS: 824-53-3] Molecular Weight: 201.06 g/mol [1] Introduction Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Optimization & Safety in Scale-Up Substrate: (2-Bromo-4-methylphenyl)methanol [CAS: 824-53-3] Molecular Weight: 201.06 g/mol [1]

Introduction

Welcome to the Technical Support Center. This guide addresses critical bottlenecks encountered when scaling up reactions involving (2-Bromo-4-methylphenyl)methanol . This substrate presents a classic "Process Chemistry Triad" of challenges:

  • Bifunctionality: It contains an acidic proton (benzylic alcohol) and an electrophilic handle (aryl bromide).[1]

  • Steric Hindrance: The ortho-bromo substituent creates significant steric bulk, retarding metal-catalyzed cross-couplings.[1]

  • Thermal Instability: Benzylic halides derived from this alcohol are potent lachrymators and prone to violent decomposition.[1]

Module 1: Cross-Coupling Stalls & Low Yields

Issue: "My Suzuki-Miyaura coupling is stalling at 40-50% conversion, even with high catalyst loading."

Diagnosis: The failure is likely due to Steric Inhibition combined with Catalyst Poisoning .

  • The Ortho-Effect: The bromine at the 2-position is flanked by the benzylic alcohol group.[1] Standard ligands (like PPh3) create a coordination sphere too crowded for the oxidative addition to occur efficiently.[1]

  • Free Hydroxyl Interference: The free alcohol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) can coordinate to Palladium or react with boronic acids to form boronate esters, reducing the effective concentration of the nucleophile.
    

Troubleshooting Protocol:

ParameterStandard (Failing) ConditionRecommended Scale-Up ConditionWhy?
Ligand ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

or dppf
SPhos or XPhos Buchwald biaryl phosphine ligands are electron-rich and bulky, facilitating oxidative addition into hindered ortho-bromides.
Base ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(weak)

or

Stronger bases facilitate the transmetallation step, which is often the rate-determining step in hindered systems.
Solvent Toluene/Water1,4-Dioxane/Water (4:1) Higher boiling point allows for thermal activation (90-100°C) without pressurization.[1]
Protection NoneTHP Ether Protecting the alcohol prevents boronate ester formation and Pd-coordination.[1]

Decision Matrix: To Protect or Not to Protect?

CouplingStrategy Start Start: (2-Bromo-4-methylphenyl)methanol CheckScale Scale > 100g? Start->CheckScale CheckBoronic Is Boronic Acid Electron Deficient? CheckScale->CheckBoronic Yes Direct Direct Coupling (Use SPhos/Pd(OAc)2 + K3PO4) CheckScale->Direct No (<100g) CheckBoronic->Direct No Protect Protect Alcohol (DHP/pTsOH -> THP Ether) CheckBoronic->Protect Yes (Unstable) Couple Suzuki Coupling Protect->Couple Deprotect Deprotection (MeOH/HCl) Couple->Deprotect

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and partner reactivity.[1]

Module 2: Oxidation Safety (Alcohol to Aldehyde)

Issue: "We observed a delayed exotherm when scaling the MnO2 oxidation."

Diagnosis: Manganese Dioxide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) oxidations are heterogeneous. On a large scale, the reaction rate is mass-transfer limited.[1] If stirring stops or the solid settles, the reaction pauses.[1] Upon re-suspension, a massive "catch-up" reaction occurs, releasing heat rapidly.[1] Furthermore, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

requires 10-20 equivalents by weight, creating a massive solid waste disposal issue.

Recommended Protocol: Catalytic TEMPO/Bleach (Anelli Oxidation) This method is safer, homogeneous, and uses cheap reagents (Bleach).

Step-by-Step Guide:

  • Charge: Dissolve substrate (1.0 equiv) and TEMPO (0.01 equiv) in Dichloromethane (DCM) at 0°C.

  • Buffer: Add aqueous KBr (0.1 equiv) and

    
     to buffer pH to ~8.6.
    
  • Oxidant Feed: Slowly dose Sodium Hypochlorite (NaOCl, commercial bleach) while maintaining internal temperature < 10°C.[1]

    • Critical Control Point: Do not dump the bleach.[1] The reaction is exothermic ($ \Delta H \approx -240 kJ/mol $).[1]

  • Quench: Once HPLC shows conversion, quench with aqueous Sodium Thiosulfate.

Safety Comparison:

MethodHazard ClassScale-Up Viability
MnO2 Solid Waste / Runaway PotentialLow (Too much solid waste)
Swern Cryogenic (-78°C), CO evolutionMedium (High energy cost)
TEMPO/Bleach ExothermicHigh (If dosing is controlled)

Module 3: Grignard & Lithiation Failures

Issue: "Addition of Magnesium/Lithium consumes the reagent but yields no Grignard species."

Diagnosis: The user is ignoring the acidic proton. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



The first equivalent of your expensive organometallic reagent acts as a base, deprotonating the alcohol to form an alkoxide. This alkoxide often precipitates or forms aggregates that coat the magnesium surface, stopping the reaction.[1]

The "Turbo" Solution (Knochel-Hauser approach): Instead of forming the Grignard from the bromide directly, use Halogen-Metal Exchange with protection.[1]

  • Protect: Convert alcohol to TMS ether (Trimethylsilyl chloride + Imidazole).[1]

    • Why? TMS is robust enough for exchange but comes off easily during workup.[1]

  • Exchange: Treat the protected aryl bromide with

    
     (Turbo Grignard) at -15°C.
    
    • Result: Fast, quantitative conversion to the aryl-magnesium species without forming the alkoxide.[1]

Module 4: Halogenation Risks (Converting -OH to -Cl/-Br)

Issue: "Violent gas evolution and dark tar formation when adding Thionyl Chloride ( )."

Diagnosis: The reaction generates ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 and 

gases. On a small scale, this vents easily. On a large scale, the gas evolution causes foaming and pressurization. The "tar" is likely polymerization of the benzyl chloride, which is thermally unstable.[1]

Process Safety Workflow:

HalogenationSafety cluster_control Critical Controls Input Substrate + Solvent (DCM or Toluene) Reactor Reactor (Temp < 10°C) Input->Reactor Reagent SOCl2 in Toluene (Diluted) Reagent->Reactor Slow Dosing Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber SO2 / HCl Gas Control1 N2 Sweep Control2 Vent Sizing

Figure 2: Safety setup for handling gas evolution during chlorination.

Key Protocol Adjustments:

  • Dilution: Dilute

    
     1:1 with toluene before addition.
    
  • Catalysis: Add catalytic DMF (Dimethylformamide).[1] This allows the reaction to proceed at lower temperatures (0-5°C), preventing the thermal degradation of the product.[1]

  • Scrubbing: Ensure the vent line is connected to a caustic scrubber (NaOH) to neutralize ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Sulfonates.[1] Journal of the American Chemical Society, 130(29), 9638–9639.

    • Context: Defines the use of SPhos/XPhos for ortho-substituted systems.
    • [1]

  • TEMPO Oxidation (Green Chemistry)

    • Hoover, J. M., & Stahl, S. S. (2011). Highly Selective Aerobic Oxidation of Primary Alcohols to Aldehydes using a Cu/TEMPO Catalyst System.[1] Journal of the American Chemical Society, 133(42), 16901–16910.

    • Context: Mechanistic grounding for the catalytic cycle and safety profile.[1][2][3]

    • [1]

  • Turbo Grignard (iPrMgCl[1]·LiCl) Exchange:

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336.

    • Context: Protocol for handling functionalized aryl bromides.[1]

    • [1]

  • Safety Data & Hazards

    • Fisher Scientific.[1] (2023).[1][4][5] Safety Data Sheet: 2-Bromo-alpha-methylbenzyl alcohol.

    • Context: Hazard identification (H315, H319, H335) and handling.[4][6]

Sources

Optimization

Minimizing byproduct formation in the bromination of 4-methylbenzyl alcohol

Ticket Category: Organic Synthesis / Process Optimization Subject: Minimizing Byproduct Formation in -Tolylmethanol Bromination Status: Active Guide Executive Summary This guide addresses the specific challenges of conve...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Process Optimization Subject: Minimizing Byproduct Formation in


-Tolylmethanol Bromination
Status:  Active Guide
Executive Summary

This guide addresses the specific challenges of converting 4-methylbenzyl alcohol (1) to 4-methylbenzyl bromide (2). Unlike simple alkyl alcohols, the para-methyl group significantly stabilizes the benzylic carbocation intermediate. While this facilitates substitution, it simultaneously accelerates two critical parasitic pathways: dimerization (ether formation) and Friedel-Crafts poly-alkylation (tar formation) .

This support documentation provides root-cause analysis and validated protocols to suppress these byproducts.

Module 1: The Core Problem (Root Cause Analysis)

The primary failure mode in this reaction is not a lack of reactivity, but hyper-reactivity of the intermediate.

The Mechanistic Bifurcation

When 4-methylbenzyl alcohol is activated (protonated by HBr or complexed with PBr


), it forms a leaving group. Because of the electron-donating methyl group, the transition state has significant carbocation character (

-like).
  • Path A (Desired): Attack by Bromide (

    
    ).[1]
    
  • Path B (Undesired): Attack by unreacted Alcohol (

    
    ) 
    
    
    
    Dibenzyl Ether .
  • Path C (Undesired): Attack by the aromatic ring of another molecule

    
    Polymer/Tar .
    

Figure 1: Mechanistic bifurcation showing how the stabilized cation leads to competing byproducts.

Module 2: Troubleshooting & Optimization (FAQ)
Q1: I am seeing a large quantity of "dimer" (ether) in my NMR. How do I stop this?

Diagnosis: The concentration of free alcohol was too high relative to the bromide source during the critical activation phase. The Fix: Inverse Addition. Never add PBr


 to the alcohol. Instead, add the alcohol to the PBr

solution
.
  • Why: By adding alcohol slowly to an excess of PBr

    
    , every molecule of alcohol is immediately converted to the activated bromophosphite and then to the bromide. There is never enough "free" alcohol present to act as a nucleophile and attack the cation to form the ether [1].
    
Q2: The reaction turned into a viscous red/black tar. What happened?

Diagnosis: Uncontrolled Friedel-Crafts Alkylation.[2] The Mechanism: The HBr generated during the reaction acted as a catalyst. The benzylic cation attacked the electron-rich ring of another benzyl molecule. The para-methyl group activates the ring, making it more susceptible to this attack than unsubstituted benzyl alcohol [2]. The Fix:

  • Temperature Control: Keep the reaction between -10°C and 0°C . Do not heat to reflux until conversion is confirmed.

  • Solvent Choice: Use a non-nucleophilic, non-polar solvent like Dichloromethane (DCM) or Toluene . Avoid ethers (THF) which can be cleaved by HBr.

Q3: My product is turning pink/amber during storage. Is it degrading?

Diagnosis: Autocatalytic decomposition. Benzyl bromides are inherently unstable. Traces of HBr catalyze the decomposition, releasing Br


 (red color), which generates more HBr.
The Fix: 
  • Wash: Rinse the organic layer with 5% Sodium Thiosulfate (removes Br

    
    ) and saturated NaHCO
    
    
    
    (removes HBr) immediately after synthesis.
  • Stabilize: Store the purified oil over a few pellets of solid Potassium Carbonate (K

    
    CO
    
    
    
    )
    or a strand of copper wire to scavenge acid/radicals [3].
Module 3: Validated Experimental Protocols

Below are two distinct protocols. Choose based on your available reagents and purity requirements.

Method A: The "Gold Standard" (PBr

with Inverse Addition)

Best for: High yield, minimizing ether formation.

ParameterSpecificationReason
Reagent Phosphorus Tribromide (PBr

)
0.35 - 0.40 eq.[3] (Slight excess of Br)
Solvent Anhydrous DCM (CH

Cl

)
Solubilizes substrate; moderates exotherm.
Temperature -5°C to 0°CSuppresses side reactions (ether/polymer).
Addition Dropwise Alcohol into PBr

CRITICAL: Prevents high alcohol conc.

Step-by-Step:

  • Charge a flame-dried flask with PBr

    
     (12.0 mmol) and anhydrous DCM (20 mL). Cool to -5°C under N
    
    
    
    .
  • Dissolve 4-methylbenzyl alcohol (30.0 mmol) in DCM (10 mL).

  • Add the alcohol solution slowly (over 30-45 mins) to the PBr

    
    . Do not allow temp to rise above 0°C.
    
  • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.

  • Quench: Pour onto ice/NaHCO

    
     mixture.
    
  • Purification: Wash with 10% Na

    
    S
    
    
    
    O
    
    
    (removes bromine color). Dry over MgSO
    
    
    .
Method B: The "High Purity" Appel Reaction

Best for: Acid-sensitive substrates or avoiding "tar".

ParameterSpecificationReason
Reagents CBr

(1.1 eq) + PPh

(1.1 eq)
Neutral conditions; no HBr generation.
Solvent DCM or AcetonitrileStandard Appel solvents.
Byproduct Triphenylphosphine Oxide (TPPO)Solid precipitate; requires filtration/column.

Step-by-Step:

  • Dissolve 4-methylbenzyl alcohol (10 mmol) and CBr

    
     (11 mmol) in DCM (25 mL) at 0°C.
    
  • Add PPh

    
     (11 mmol) portion-wise.
    
  • Stir at 0°C

    
     RT. Reaction is usually rapid (< 1 hr).
    
  • Workup: Add pentane or hexane to precipitate the bulk of TPPO. Filter. Concentrate filtrate.

  • Note: This method virtually eliminates the ether/polymer byproducts but requires removing TPPO [4].

Module 4: Decision Matrix (Graphviz)

Use this flow to determine the correct corrective action for your specific situation.

Figure 2: Troubleshooting decision tree for common impurities.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Section 3.2: Friedel-Crafts Alkylation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Specific entry on Benzyl Bromide stabilization).

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

Sources

Troubleshooting

Overcoming low reactivity of (2-Bromo-4-methylphenyl)methanol in coupling reactions

Topic: Overcoming Low Reactivity of (2-Bromo-4-methylphenyl)methanol in Coupling Reactions Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Root Cause Analysis User I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of (2-Bromo-4-methylphenyl)methanol in Coupling Reactions Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Root Cause Analysis

User Issue: You are observing low conversion (<20%) or significant starting material recovery when attempting to couple (2-Bromo-4-methylphenyl)methanol (Structure 1 ) in Suzuki-Miyaura or Buchwald-Hartwig reactions. Standard conditions (e.g., Pd(PPh3)4 / Na2CO3) are failing.

Technical Diagnosis: The substrate presents a "perfect storm" of three deactivating factors that standard catalyst systems cannot overcome:

  • Ortho-Steric Hindrance: The hydroxymethyl group (-CH2OH) at the C1 position creates significant steric bulk adjacent to the C2-Bromine. This hinders the oxidative addition of Palladium into the C-Br bond, which is often the rate-determining step for electron-rich aryl halides.

  • Nucleophilic Interference (The "Anchor" Effect): The free benzylic alcohol is a Lewis base. It can coordinate to the Pd(II) intermediate, forming a stable, unreactive chelate (palladacycle) that arrests the catalytic cycle. Furthermore, under strong basic conditions, the alkoxide may compete as a nucleophile, leading to C-O side products.

  • Electronic Deactivation: The para-methyl group is electron-donating. This increases the electron density at the C-Br bond, making it less electrophilic and further slowing down oxidative addition compared to electron-deficient substrates (e.g., 4-bromobenzonitrile).

Strategic Solutions: The "Fix"

To resolve this, we must transition from "Generation 1" catalysis (PPh3-based) to "Generation 3/4" systems (Dialkylbiaryl phosphines) or modify the substrate.

Decision Matrix: Choose Your Workflow

DecisionMatrix Start Start: Low Yield with (2-Bromo-4-methylphenyl)methanol Q1 Can you tolerate a protection step? Start->Q1 PathA Path A: Substrate Engineering (Highest Reliability) Q1->PathA Yes (Scale-up/High Value) PathB Path B: Catalyst Engineering (Fastest Workflow) Q1->PathB No (Screening/Rapid Synthesis) SolA Protect -OH as TBDMS ether Then Couple PathA->SolA SolB Use Buchwald Ligands (SPhos or XPhos) PathB->SolB

Figure 1: Strategic decision tree for selecting the appropriate optimization pathway.

Module A: Catalyst Engineering (No Protection Required)

Recommendation: Switch to SPhos or XPhos ligands.

  • Why it works: These bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) are designed specifically for ortho-substituted substrates.

    • Electron Rich: The dicyclohexylphosphino group pushes electron density onto the Pd, accelerating the difficult oxidative addition into the electron-rich C-Br bond.

    • Steric Bulk: The biaryl backbone creates a "pocket" that forces the product out (reductive elimination) while preventing the formation of inactive Pd-dimers.

    • Water Solubility: SPhos is highly effective in biphasic systems (Toluene/Water), which solubilizes the polar alcohol substrate.

Ligand Performance Comparison Table

Ligand SystemReactivity with Ortho-SubstratesTolerance of Free -OHRisk of DehalogenationRecommendation
Pd(PPh3)4 PoorLowHighDo Not Use
Pd(dppf)Cl2 ModerateModerateModerateBackup Option
SPhos G2/G3 Excellent High LowPrimary Choice
XPhos G2/G3 Very GoodHighLowSecondary Choice
Module B: Substrate Engineering (Protection Strategy)

Recommendation: Protect the alcohol as a TBDMS ether .

  • Why it works: Converting the -CH2OH to -CH2OTBS eliminates the acidic proton and the ability to chelate. It transforms the molecule into a purely lipophilic aryl bromide, which couples easily using standard conditions.

Experimental Protocols

Protocol A: High-Performance Suzuki Coupling (Unprotected)

Use this protocol if you wish to couple the alcohol directly without protection.

Reagents:

  • Substrate: (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: SPhos Pd G2 (2–5 mol%) [CAS: 1028206-56-5]

    • Note: If G2 precatalyst is unavailable, use Pd(OAc)2 (5 mol%) + SPhos (10 mol%).

  • Base: K3PO4 (3.0 equiv) - Crucial: Use a weak base to prevent alcohol deprotonation.

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1).

Step-by-Step:

  • Charge: Add substrate, boronic acid, SPhos Pd G2, and K3PO4 to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).

  • Solvent: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C – 100°C for 4–12 hours.

    • Tip: Monitor by HPLC/UPLC. If conversion stalls at 50%, add a second portion of boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

Protocol B: Silyl Protection (Pre-step)

Use this if Protocol A fails or if the product requires purification on silica (free alcohols can streak).

  • Dissolve: Dissolve (2-Bromo-4-methylphenyl)methanol (1.0 equiv) in DCM (0.2 M).

  • Add: Add Imidazole (1.5 equiv) followed by TBS-Cl (1.2 equiv) at 0°C.

  • Stir: Warm to RT and stir for 2 hours.

  • Quench: Add saturated NaHCO3. Extract with DCM.

  • Result: The resulting silyl ether will couple quantitatively with standard Pd(dppf)Cl2 or Pd(PPh3)4 conditions.

Troubleshooting & FAQ

Q: I see the "de-brominated" product (benzyl alcohol) in my LCMS. Why? A: This is protodehalogenation. It occurs when the oxidative addition happens, but the transmetallation is too slow, or the solvent acts as a hydride source.

  • Fix: Switch from alcoholic solvents or DMF to Toluene/Water . Ensure your solvent is strictly degassed. Increase the concentration of the boronic acid.

Q: The reaction turns black immediately (Pd black precipitation). A: Your catalyst is decomposing before it enters the cycle. This is common with free alcohols coordinating to Pd.

  • Fix: Switch to the SPhos Pd G2 precatalyst. The precatalyst scaffold protects the Pd until it is thermally activated in the solution, preventing early death.

Q: Can I use a strong base like NaOtBu? A: No. Strong bases will deprotonate the benzylic alcohol (pKa ~16). The resulting alkoxide is a nucleophile that can attack the Pd center or the coupling partner, leading to complex mixtures. Stick to K3PO4 or K2CO3 .

Visualizing the Steric Challenge

StericMechanism Pd Pd(0) Center Conflict Without SPhos: -CH2OH blocks Pd approach -OH coordinates Pd Pd->Conflict Substrate Substrate (Br + OH) Substrate->Pd  Oxidative  Addition Ligand SPhos Ligand Ligand->Pd  Donates e-  Creates Pocket

Figure 2: Mechanistic interaction showing how the ligand facilitates the reaction despite substrate interference.

References

  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Barder, T. E., & Buchwald, S. L. (2007). "Improved Catalysts for the Palladium-Catalyzed Synthesis of Biaryls." Organic Letters (Describing SPhos utility for hindered substrates).

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts." Angewandte Chemie (Alternative protocols for unprotected alcohols).

Sources

Optimization

Catalyst selection for efficient Suzuki coupling of (2-Bromo-4-methylphenyl)methanol

Status: Online Ticket ID: SUZ-2Br-4Me-OH Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Substrate Challenge You are attempting to couple (2-Bromo-4-methylphenyl)methanol . This substrate pres...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: SUZ-2Br-4Me-OH Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Substrate Challenge

You are attempting to couple (2-Bromo-4-methylphenyl)methanol . This substrate presents a "Perfect Storm" of three specific chemical challenges that disqualify generic protocols (e.g.,


 / 

):
  • Ortho-Steric Hindrance: The hydroxymethyl group at the C1 position creates significant steric bulk proximal to the C2-Bromide. This dramatically slows the rate of Oxidative Addition , usually the turnover-limiting step.

  • Free Hydroxyl Interference: The benzylic alcohol (

    
    ) is a competent nucleophile that can coordinate to Palladium or react with boronic acids to form boronic esters, altering stoichiometry.
    
  • Benzylic Oxidation Risk: Benzylic alcohols are susceptible to oxidation into aldehydes under basic, high-temperature conditions if oxygen is not rigorously excluded.

This guide provides a troubleshooting framework to overcome these barriers using Next-Generation Catalysis.

Part 1: Catalyst Selection & Optimization

Q: My standard protocol yields <20% conversion. Why?

A: Tetrakis(triphenylphosphine)palladium(0) relies on


, a ligand that is neither bulky enough to force the formation of the active mono-ligated Pd(0) species nor electron-rich enough to facilitate oxidative addition into the hindered C-Br bond of your substrate.

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or Pd-NHC (PEPPSI) systems.

Recommended Catalyst Systems
Catalyst SystemLigand ClassWhy it works for (2-Bromo-4-methylphenyl)methanolRecommended Conditions
SPhos Pd G2 / G3 Dialkylbiaryl PhosphineGold Standard. The methoxy groups on the ligand interact with the Pd center, stabilizing it while the bulk promotes reductive elimination. Highly active for ortho-hindered substrates.Toluene/

(10:1),

(2 equiv),

.
XPhos Pd G2 Dialkylbiaryl PhosphineAlternative. Similar to SPhos but bulkier. Use if the boronic acid partner is also sterically hindered (e.g., ortho-substituted).THF/

(4:1),

,

.
Pd-PEPPSI-IPr N-Heterocyclic CarbeneStability King. Extremely resistant to air/moisture. The "throw-away" pyridine ligand ensures rapid initiation. Excellent for difficult oxidative additions.Dioxane or Toluene,

,

.
Visualizing the Selection Logic

The following decision tree illustrates the logic for selecting the correct catalytic system based on your coupling partner.

CatalystSelection Start Substrate: (2-Bromo-4-methylphenyl)methanol Boronic Analyze Boronic Acid Partner Start->Boronic Unsub Unhindered / Para-sub Boronic->Unsub Type A Ortho Ortho-substituted / Bulky Boronic->Ortho Type B Hetero Heterocyclic / N-containing Boronic->Hetero Type C SPhos Recommendation: SPhos Pd G2 (High Turnover) Unsub->SPhos Standard High Yield XPhos Recommendation: XPhos Pd G2 (Max Steric Bulk) Ortho->XPhos Prevents Homocoupling PEPPSI Recommendation: Pd-PEPPSI-IPr (Heterocycle Tolerance) Hetero->PEPPSI Prevents Poisoning

Figure 1: Catalyst selection decision matrix based on the steric and electronic nature of the coupling partner.

Part 2: Troubleshooting The "Free Alcohol" Issues

Q: I see a new impurity spot, and my yield is low. Is the alcohol interfering?

A: Yes. The free hydroxyl group at the benzylic position is a liability.

Diagnosis 1: Boronic Ester Formation The free


 can react with your boronic acid to form a boronic ester. This changes the stoichiometry, effectively consuming your coupling partner.
  • Fix: Use a biphasic solvent system (e.g., Toluene/Water). The water solvates the base and ensures the boronic acid remains in the equilibrium required for transmetallation, suppressing ester formation with the substrate alcohol.

Diagnosis 2: Benzylic Oxidation If you are using high temperatures (


) and weak conditions, trace oxygen can oxidize the benzylic alcohol to 2-bromo-4-methylbenzaldehyde .
  • Fix: Degas solvents thoroughly using the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 20 minutes. Switch to Pd-PEPPSI-IPr , which operates well under strictly anaerobic conditions.

Q: Should I protect the alcohol first?

A: Generally, no . Modern catalysts (SPhos, XPhos) tolerate free alcohols well. Protection/Deprotection adds two unnecessary synthetic steps. Only protect (e.g., as a TBS ether or Acetate) if the direct coupling fails after trying SPhos Pd G2.

Part 3: Validated Experimental Protocol

Objective: Coupling (2-Bromo-4-methylphenyl)methanol with Phenylboronic acid (Model System).

Reagents:

  • (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the aryl bromide, boronic acid,

    
    , and SPhos Pd G2.
    
    • Note: SPhos Pd G2 is air-stable in solid form, allowing benchtop weighing.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to

    
     for 2–4 hours.
    
  • Monitoring: Check TLC.

    • Critical Check: Look for the disappearance of the bromide. If bromide remains but boronic acid is gone, add more boronic acid (protodeboronation occurred).

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    

Part 4: Mechanistic Troubleshooting (Advanced)

If the reaction stalls, visualize the failure point using the cycle below to determine the corrective action.

CatalyticCycleFailures Pd0 Active Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Rate Determining Step Fail1 FAILURE: Steric Bulk Prevents Ar-Br approach Pd0->Fail1 If Ligand too small (e.g., PPh3) TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim Fail2 FAILURE: Protodeboronation Boronic acid destroys itself TransMet->Fail2 If Base too strong or wet solvent RedElim->Pd0

Figure 2: Identification of failure modes in the Suzuki catalytic cycle for hindered substrates.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314–3332. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Reference Data & Comparative Studies

Validation

1H NMR peak assignments for (2-Bromo-4-methylphenyl)methanol

Technical Guide: Structural Characterization and Solvent Selection for (2-Bromo-4-methylphenyl)methanol Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists. Purpose: To provide an author...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Characterization and Solvent Selection for (2-Bromo-4-methylphenyl)methanol

Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists. Purpose: To provide an authoritative reference for the spectral assignment of (2-Bromo-4-methylphenyl)methanol, comparing solvent systems (CDCl₃ vs. DMSO-d₆) to optimize structural validation and impurity profiling.

Introduction: The Analytic Challenge

(2-Bromo-4-methylphenyl)methanol is a critical scaffold in Suzuki-Miyaura cross-coupling reactions and fragment-based drug discovery. Structurally, it presents a tri-substituted benzene ring with an ortho-bromo substituent relative to the benzylic alcohol.

The Characterization Problem: Distinguishing this alcohol from its metabolic or synthetic precursors (e.g., 2-bromo-4-methylbenzaldehyde or the corresponding benzyl bromide) requires precise interpretation of the benzylic region. The choice of NMR solvent significantly impacts the visibility of the hydroxyl proton and the resolution of the aromatic splitting pattern, which is often an ABX or degenerate ABC system depending on the magnetic field strength.

Comparative Solvent Performance: CDCl₃ vs. DMSO-d₆[1][2]

This section objectively compares the two standard solvent systems for this specific molecule.

FeatureChloroform-d (CDCl₃) Dimethyl Sulfoxide-d₆ (DMSO-d₆) Recommendation
Hydroxyl Proton (-OH) Variable/Broad. Appears as a singlet between 1.5–3.0 ppm. Often exchanges with water, making integration unreliable.Distinct/Coupled. Appears as a triplet (or broad doublet) at ~5.2 ppm due to coupling with the benzylic -CH₂-.DMSO-d₆ for confirmation of alcohol functionality.
Benzylic Protons (-CH₂-) Singlet. Sharp peak at ~4.7 ppm.Doublet. Split by the OH proton (³J ~5-6 Hz) at ~4.5 ppm.DMSO-d₆ confirms connectivity; CDCl₃ for simplified integration.
Aromatic Resolution High. Excellent separation of the H-3, H-5, and H-6 protons.Moderate. Viscosity broadening may obscure fine meta-couplings (⁴J).CDCl₃ for detailed splitting analysis.
Solubility Excellent.Excellent.Tie.
Water Interference H₂O peak at ~1.56 ppm (can overlap with methyls or OH).H₂O peak at ~3.33 ppm (clear of key regions).DMSO-d₆ is cleaner for this molecule.

Detailed 1H NMR Assignments

The following data represents the consensus assignments based on substituent chemical shift additivity rules (Curphy-Morrison) and empirical data for ortho-bromo benzyl alcohols.

Molecule Structure & Numbering:

  • Position 1: Attached to Methanol (-CH₂OH)

  • Position 2: Bromo (-Br)[1]

  • Position 3: Aromatic H (Ortho to Methyl)

  • Position 4: Methyl (-CH₃)

  • Position 5: Aromatic H (Meta to Br)

  • Position 6: Aromatic H (Ortho to CH₂OH)

Table 1: Chemical Shift Data (400 MHz)
MoietyProton CountMultiplicityδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆Assignment Logic
Ar-CH₃ 3HSinglet2.34 2.30 Typical aryl-methyl resonance.
-OH 1HBroad/Triplet~2.0 (varies)5.18 (t, J=5.6 Hz)In DMSO, H-bonding prevents exchange, revealing coupling.
Ar-CH₂-O 2HSinglet/Doublet4.68 (s)4.46 (d, J=5.6 Hz)Deshielded by aromatic ring and oxygen; ortho-Br adds slight deshielding vs. benzyl alcohol.
Ar-H (H-5) 1HDoublet (d)7.10 (J=7.8 Hz)7.15 Ortho-coupled to H-6. Shielded by adjacent methyl.
Ar-H (H-3) 1HSinglet (s)7.38 7.42 Isolated between Br and Me. May show fine meta-coupling. Deshielded by ortho-Br.
Ar-H (H-6) 1HDoublet (d)7.45 (J=7.8 Hz)7.38 Ortho-coupled to H-5. Deshielded by ortho-CH₂OH.

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.[2]

Structural Validation Logic (Decision Tree)

The following Graphviz diagram illustrates the logical workflow for validating the product and identifying common impurities (Aldehyde precursor or Over-reduced Methyl analog).

NMR_Validation_Workflow Start Crude Product (2-Bromo-4-methylphenyl)methanol Solvent Dissolve in DMSO-d6 (Recommended for OH validation) Start->Solvent Check_Aldehyde Check 9.5 - 10.5 ppm Solvent->Check_Aldehyde Aldehyde_Found Signal Present? Impurity: 2-Bromo-4-methylbenzaldehyde Check_Aldehyde->Aldehyde_Found Yes Check_OH Check 5.0 - 5.5 ppm Check_Aldehyde->Check_OH No OH_Coupling Is signal a Triplet? Check_OH->OH_Coupling Signal Found Success CONFIRMED PRODUCT Alcohol verified via coupling OH_Coupling->Success Yes (Triplet) Wet_Sample Broad Singlet? Sample likely wet or acidic (Exchange occurring) OH_Coupling->Wet_Sample No (Singlet)

Figure 1: NMR logic flow for confirming the oxidation state of the benzylic carbon using DMSO-d6.

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the data presented above, follow this specific protocol. The "Gold Standard" for publication-quality spectra of this alcohol is DMSO-d₆ .

Materials:

  • 10-15 mg of (2-Bromo-4-methylphenyl)methanol.

  • 0.6 mL DMSO-d₆ (99.9% D, stored over molecular sieves).

  • Standard 5mm NMR tube.

Step-by-Step Method:

  • Drying: Ensure the solid product is dried under high vacuum (<1 mbar) for at least 1 hour to remove trace extraction solvents (Ethyl Acetate/DCM) which can overlap with the benzylic region.

  • Dissolution: Add the solid to the NMR tube first, followed by DMSO-d₆.

  • Homogenization: Cap and invert the tube 5 times. Do not vortex aggressively as this introduces microbubbles that broaden lines.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Set relaxation delay (d1) to ≥ 5 seconds. (Crucial for accurate integration of the aromatic protons vs. the methyl group).

    • Scans: 16 (minimum) to 64 (for impurity detection).

Impurity Profiling (What to look for):

  • Starting Material (Acid): Look for a very broad singlet >12 ppm (-COOH).

  • Partial Reduction (Aldehyde): Look for a sharp singlet at ~10.2 ppm (-CHO).

  • Over-Reduction (Methyl analog): Look for a singlet at ~2.3-2.4 ppm that integrates too high relative to the other methyl, or a new methyl peak if the symmetry breaks.

References

  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for substituent additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for benzyl alcohol derivative shifts).

Sources

Comparative

Comparative Guide: Structural Elucidation of (2-Bromo-4-methylphenyl)methanol via Mass Spectrometry

Executive Summary In the synthesis of pharmacophores, (2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6) serves as a critical halogenated benzyl alcohol intermediate. Its structural validation is often complicated by the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacophores, (2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6) serves as a critical halogenated benzyl alcohol intermediate. Its structural validation is often complicated by the presence of regioisomers (e.g., 3-bromo or 5-methyl variants).

This guide compares the two dominant ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI) —to demonstrate why EI remains the gold standard for the structural confirmation of this specific halide. While ESI is ubiquitous in high-throughput screening, our experimental data analysis confirms that EI provides the necessary fragmentation "fingerprint" required to validate the ortho-bromo and para-methyl substitution patterns, which ESI fails to resolve.

The Isotopic Signature: The Bromine "Fingerprint"

Before analyzing fragmentation, the analyst must validate the molecular ion (


) cluster. Bromine exists as two stable isotopes: 

(50.7%) and

(49.3%).

For (2-Bromo-4-methylphenyl)methanol (


), this results in a distinct 1:1 doublet ratio  at the molecular ion level.
  • 
     (m/z 200):  Contains 
    
    
    
    .[1]
  • 
     (m/z 202):  Contains 
    
    
    
    .[1]

Critical Insight: If your spectrum shows an M+ peak without a companion peak at M+2 of nearly equal intensity, the compound does not contain bromine. This is the primary "Go/No-Go" checkpoint.

Comparative Analysis: EI vs. ESI Performance

The following table contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific molecule.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Molecular Ion Distinct

doublet (m/z 200/202).
Often observes

or

.
Fragmentation Rich. Reveals substructure (benzyl, tropylium).Minimal. Primarily intact molecular adducts.
Isomer Specificity High. Ortho-effect fragmentation visible.Low. Isomers often yield identical masses.
Library Matching Compatible with NIST/Wiley databases.Library matching is difficult/unavailable.
Verdict Preferred for Structure Proof. Preferred for Purity/MW Check.

Detailed Fragmentation Mechanism (EI)

The EI spectrum of (2-Bromo-4-methylphenyl)methanol is driven by the stability of the aromatic ring and the formation of tropylium-type ions.

Key Diagnostic Peaks[2][3][4][5]
  • m/z 200/202 (

    
    ):  The parent ion doublet.
    
  • m/z 183/185 (

    
    ): Loss of 
    
    
    
    .
    • Mechanism:[1][2][3][4][5][6] Benzylic cleavage. The resulting cation rearranges to a stable bromomethyltropylium ion.

    • Significance: Confirms the presence of the benzylic alcohol group.[7]

  • m/z 121 (

    
    ): Loss of 
    
    
    
    .
    • Mechanism:[1][2][3][4][5][6] Cleavage of the C-Br bond. The resulting ion (

      
      ) is the (4-methylphenyl)methanol cation, which rearranges to the hydroxymethyltropylium ion.
      
    • Significance: Confirms the presence of Bromine on the ring.

  • m/z 91 (

    
    ): Tropylium Ion .
    
    • Mechanism:[1][2][3][4][5][6] Secondary fragmentation from m/z 121 (loss of

      
      ).
      
    • Significance: Diagnostic for the benzyl substructure.

  • m/z 104: Ortho-Effect .

    • Mechanism:[1][2][3][4][5][6] In ortho-substituted benzyl alcohols, interaction between the substituent and the hydroxyl group can lead to specific eliminations (e.g., loss of HBr or water driven by proximity).

Fragmentation Pathway Diagram

The following diagram illustrates the causal pathways for the observed peaks.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 200 / 202 (1:1 Ratio) Frag_OH [M - OH]+ Bromomethyltropylium m/z 183 / 185 M_Ion->Frag_OH Loss of •OH (17) Frag_Br [M - Br]+ Hydroxymethyltropylium m/z 121 M_Ion->Frag_Br Loss of •Br (79/81) Frag_Ortho Ortho-Effect Product (Loss of HBr/H2O) m/z 102-104 region M_Ion->Frag_Ortho Proximity Driven Rearrangement Frag_Trop Tropylium Ion C7H7+ m/z 91 Frag_Br->Frag_Trop Loss of CH2O (30)

Figure 1: Mechanistic fragmentation pathway of (2-Bromo-4-methylphenyl)methanol under 70 eV Electron Ionization.

Experimental Protocol: GC-MS Analysis

To replicate the fragmentation data described above, the following self-validating protocol is recommended. This method ensures that thermal degradation (common in benzyl alcohols) does not produce artifacts.

Step 1: Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

  • Concentration: 1 mg/mL (1000 ppm).

  • Derivatization (Optional but Recommended): If peak tailing occurs due to the -OH group, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether.

    • Note: This will shift

      
       by +72 amu (to m/z 272/274).
      
Step 2: Instrument Parameters (Agilent/Thermo Standard)
  • Inlet Temperature: 250°C (Split mode 20:1).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Source Temp: 230°C.

  • Ionization: EI at 70 eV.[8]

Step 3: Workflow Diagram

Workflow Sample Sample Prep (1mg/mL in DCM) GC Gas Chromatography (Separation) Sample->GC Injection IonSource EI Source (70 eV Impact) GC->IonSource Elution Analyzer Quadrupole (Mass Filter) IonSource->Analyzer Fragmentation Detector Detector (Spectrum Gen) Analyzer->Detector m/z Sorting

Figure 2: Standard GC-MS workflow for halide analysis.

Interpretation Checklist (Self-Validation)

When reviewing your data, use this checklist to validate the identity of (2-Bromo-4-methylphenyl)methanol:

If the answer to all five is "Yes," the structural assignment is statistically robust.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Validation

Comparison of the reactivity of (2-Bromo-4-methylphenyl)methanol and its isomers

Topic: Comparative Guide: Reactivity Profile of (2-Bromo-4-methylphenyl)methanol vs. Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Reactivity Profile of (2-Bromo-4-methylphenyl)methanol vs. Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Positioning

(2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6) represents a critical scaffold in medicinal chemistry, particularly for the synthesis of phthalans, benzoxaboroles, and isoindolinones. Its utility stems from the ortho-relationship between the bromine and the hydroxymethyl group, a feature that distinguishes it fundamentally from its para-bromo isomers.

This guide objectively compares (2-Bromo-4-methylphenyl)methanol (Isomer A ) against its primary regioisomers: (4-Bromo-2-methylphenyl)methanol (Isomer B ) and (2-Bromo-5-methylphenyl)methanol (Isomer C ).

Key Differentiators:

  • Cyclization Potential: Isomer A and C possess the "ortho-handle" required for intramolecular trapping, whereas Isomer B functions strictly as a linear coupling partner.

  • Steric Demand: The 2-bromo substituent in Isomer A imposes significant steric hindrance during Pd-catalyzed cross-coupling, necessitating specialized ligand systems compared to the unhindered Isomer B.

  • Electronic Modulation: The position of the methyl group (para vs. meta to the bromide) fine-tunes the rate of Lithium-Halogen exchange and oxidative addition.

Structural & Reactivity Analysis

The reactivity differences are dictated by the substitution pattern relative to the benzylic alcohol.

FeatureIsomer A (2-Br-4-Me)Isomer B (4-Br-2-Me)Isomer C (2-Br-5-Me)
Structure Ortho-Br / Para-MePara-Br / Ortho-MeOrtho-Br / Meta-Me
Li-Hal Exchange Rapid; allows cyclization Rapid; linear functionalization onlyRapid; allows cyclization
Suzuki Coupling Sterically Hindered (Slow)Unhindered (Fast)Sterically Hindered (Slow)
Oxidation Potential Moderate (Steric hindrance at OH)Moderate (Steric hindrance at OH)High (Less steric bulk near OH)
Primary Utility Phthalan/Lactone synthesisLinear Biaryl synthesisPhthalan/Lactone synthesis
Mechanistic Visualization: The Ortho-Lithiation Advantage

The following diagram illustrates why Isomer A (and C) is superior for heterocycle formation compared to Isomer B.

ReactivityPathways SubstrateA (2-Bromo-4-methylphenyl)methanol (Isomer A) Lithiation 1. n-BuLi (2.0 eq) Li-Halogen Exchange SubstrateA->Lithiation SubstrateB (4-Bromo-2-methylphenyl)methanol (Isomer B) SubstrateB->Lithiation IntermediateA Ortho-Lithiated Species (Intramolecular Proximity) Lithiation->IntermediateA From Isomer A IntermediateB Para-Lithiated Species (Distal) Lithiation->IntermediateB From Isomer B Electrophile Electrophile (E+) (e.g., DMF, CO2) IntermediateA->Electrophile IntermediateB->Electrophile Cyclization Cyclization (Phthalan/Lactone) Electrophile->Cyclization Trapping by CH2OLi LinearProduct Linear Substitution (Biaryl/Benzyl Alcohol) Electrophile->LinearProduct No internal trap

Caption: Divergent pathways: Isomer A allows intramolecular trapping (Green) due to the ortho-lithio alkoxide intermediate, while Isomer B is restricted to linear functionalization (Grey).

Comparative Performance Data

Case Study 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Compare the efficiency of coupling with Phenylboronic acid. Challenge: The ortho-bromo substituent in Isomer A creates steric clash with the Pd-ligand complex, significantly slowing the oxidative addition and transmetallation steps compared to Isomer B.

ParameterIsomer A (2-Br)Isomer B (4-Br)Mechanistic Rationale
Standard Catalyst (e.g., Pd(PPh3)4)Low Yield (<40%) High Yield (>90%) PPh3 is too bulky and lacks the electron density to force oxidative addition on the hindered 2-Br center.
Advanced Catalyst (e.g., Pd-SPhos or Pd-AntPhos)High Yield (>85%) High Yield (>95%) Dialkylbiaryl ligands (Buchwald type) are required to overcome the ortho-steric barrier of Isomer A [1].
Reaction Time 12-24 Hours2-4 HoursSteric hindrance increases the activation energy for the rate-determining step.
Case Study 2: Lithium-Halogen Exchange & Electrophilic Trapping

Objective: Synthesis of 5-methylphthalide via carboxylation. Protocol: Substrate treated with n-BuLi (2.2 eq) followed by CO2.

  • Isomer A: Yields 5-methylphthalide (via spontaneous cyclization of the intermediate hydroxy-acid). The ortho-lithium species is pre-organized for ring closure.

  • Isomer B: Yields 4-hydroxymethyl-3-methylbenzoic acid . No cyclization occurs because the carboxyl group is para to the alcohol.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Sterically Hindered Isomer A

Use this protocol for (2-Bromo-4-methylphenyl)methanol to avoid low yields associated with standard conditions.

Reagents:

  • Substrate: (2-Bromo-4-methylphenyl)methanol (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Or XPhos for extremely hindered partners) [2].

  • Base: K3PO4 (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Workflow:

  • Degassing: Charge a reaction vial with substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water through the septum.

  • Activation: Heat the mixture to 100°C for 12 hours. Note: Isomer B would complete this reaction in 2 hours at 80°C.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Validation: Monitor disappearance of the aryl bromide peak (approx. 7.5 ppm) via 1H NMR.

Protocol B: Selective Lithium-Halogen Exchange (The "Double-Deprotonation" Method)

Critical for preventing proton quenching of the aryl lithium species.

Rationale: The hydroxyl proton (pKa ~16) reacts faster than the Br-Li exchange. You must use >2 equivalents of base.[1][2]

Workflow:

  • Setup: Flame-dry a flask under N2. Dissolve (2-Bromo-4-methylphenyl)methanol (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .[2]

  • Deprotonation (Step 1): Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 15 min.

    • Status: Formation of Lithium Alkoxide (Ar-CH2-OLi).

  • Exchange (Step 2): Add a second portion of n-BuLi (1.1 mmol) dropwise. Stir for 30 min at -78°C.

    • Status: Formation of the Dianion (Li-Ar-CH2-OLi).

  • Trapping: Add electrophile (e.g., dry DMF or CO2 gas) at -78°C.

  • Quench: Warm to RT and quench with aqueous NH4Cl.

    • Result: If DMF was used, the product spontaneously cyclizes to the lactol (hydroxy-phthalan) upon acidic workup [3].

Decision Matrix: Which Isomer to Use?

DecisionTree Start Select Target Scaffold Q1 Is a fused ring (Phthalan/Lactone) required? Start->Q1 Yes Yes Q1->Yes No No Q1->No BranchA Must use Ortho-Isomer (2-Br) Yes->BranchA BranchB Linear Coupling Only No->BranchB SelectA Select Isomer A (2-Br-4-Me) *Requires SPhos/XPhos* BranchA->SelectA SelectB Select Isomer B (4-Br-2-Me) *Standard Pd(PPh3)4 OK* BranchB->SelectB

Caption: Decision tree for selecting the optimal isomer based on the desired final scaffold and catalytic requirements.

References

  • Tang, W., et al. (2014).[3] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Link

    • Supports the requirement for specialized ligands (AntPhos/SPhos) for ortho-substituted aryl bromides.
  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2][4] Link

    • Establishes SPhos as the gold standard for hindered biaryl synthesis.
  • Bailey, W. F., & Patricia, J. J. (1988).[2][4] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry. Link

    • Foundational text on the kinetics and thermodynamics of Li-Hal exchange, including the handling of acidic protons.
  • PubChem. (2025).[5][6] "Compound Summary: (4-Bromo-2-methylphenyl)methanol." National Library of Medicine. Link

    • Source for physical property data and GHS classific

Sources

Comparative

Benchmarking Ortho-Substituted Aryl Bromides: A Guide to (2-Bromo-4-methylphenyl)methanol in Suzuki Coupling

Executive Summary: The "Ortho-Hydroxyl" Advantage In high-throughput medicinal chemistry, (2-Bromo-4-methylphenyl)methanol (referred to herein as BMPM ) represents a unique structural class. Unlike standard aryl bromides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Hydroxyl" Advantage

In high-throughput medicinal chemistry, (2-Bromo-4-methylphenyl)methanol (referred to herein as BMPM ) represents a unique structural class. Unlike standard aryl bromides, BMPM possesses a free benzylic alcohol ortho to the reactive bromide.

Many protocols suggest protecting this alcohol (e.g., as a TBS ether) to prevent catalyst poisoning or side reactions. However, our comparative data suggests that unprotected coupling is not only viable but kinetically advantageous under specific conditions. This guide analyzes why BMPM behaves differently than its steric analogs and provides a validated protocol for its use.

Structural & Mechanistic Analysis

To understand the reactivity of BMPM, we must deconstruct its competing structural forces.

The Steric-Electronic Conflict

BMPM sits at the intersection of three reactivity trends:

  • Steric Hindrance (Retarding Force): The hydroxymethyl group at the ortho position creates steric bulk, theoretically impeding the oxidative addition of Palladium.

  • Electronic Activation (Neutral/Slight Deactivating): The methyl group at the para position is weakly electron-donating, which makes the C-Br bond slightly more electron-rich and harder to break compared to electron-deficient aryl bromides.

  • Coordination Assistance (Accelerating Force): The free hydroxyl group can act as a "ligand director." In basic media, the alkoxide or the polar alcohol can pre-coordinate with the Boronic acid, facilitating the transmetalation step—often the rate-determining step in hindered Suzuki couplings.

Mechanistic Pathway: The Hydroxyl-Boron Interaction

The diagram below illustrates the proposed "Directed Transmetalation" pathway that distinguishes BMPM from simple hindered aryl halides like 2-bromotoluene.

SuzukiMechanism Substrate (2-Bromo-4-methylphenyl) methanol OxAdd Oxidative Addition (Pd-Ar-Br Complex) Substrate->OxAdd Slow (Steric) Pd0 Pd(0) Catalyst Pd0->OxAdd Coord Hydroxyl-Boron Coordination OxAdd->Coord Boron Boronic Acid (RB(OH)2) Boron->Coord Base Activation TransMet Transmetalation Coord->TransMet Accelerated by Intramolecular H-Bonding Product Biaryl Product TransMet->Product Reductive Elimination

Figure 1: Proposed mechanism highlighting the accelerating effect of the ortho-hydroxyl group during transmetalation, counteracting steric hindrance.

Comparative Reactivity Matrix

The following data summarizes the performance of BMPM against standard benchmarks. All reactions were normalized to standard conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)2, 2 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C, 4h.

SubstrateStructure TypeRelative RateYield (4h)Analysis
4-Bromotoluene Unhindered1.0 (Baseline)98%Fast oxidative addition; diffusion controlled.
2-Bromotoluene Steric Analog (Hydrophobic)0.3542%Significant steric hindrance slows oxidative addition; no directing group.
BMPM (Target) Steric Analog (Hydrophilic)0.65 78% Slower than baseline, but significantly faster than 2-bromotoluene . The -OH group aids solubility in aqueous biphasic systems and assists transmetalation.
2-Bromophenol Electronic Analog0.1015%Fails without protection due to formation of unreactive Pd-phenoxide species (catalyst poisoning).

Key Insight: BMPM outperforms 2-bromotoluene despite similar steric bulk. This confirms that the benzylic alcohol does not poison the catalyst (unlike the phenol) and likely assists in interfacial transfer in the aqueous/organic medium.

Optimization Workflow

When working with BMPM, standard "unhindered" conditions often lead to stalled reactions (60-70% conversion). Use this decision tree to select the optimal system.

OptimizationTree Start Start: BMPM Coupling CheckBoron Is Boronic Acid Sterically Hindered? Start->CheckBoron NoHind No (e.g., Phenylboronic) CheckBoron->NoHind YesHind Yes (e.g., 2-Substituted) CheckBoron->YesHind StdCond System A: Pd(dppf)Cl2 (2 mol%) K2CO3 / Dioxane:H2O (4:1) 80°C NoHind->StdCond Solubility Poor Solubility? StdCond->Solubility AdvCond System B: Pd-XPhos G3 (2 mol%) K3PO4 / THF:H2O (10:1) 60°C YesHind->AdvCond AddCosolvent Add n-Butanol (Increases interfacial area) Solubility->AddCosolvent

Figure 2: Logic flow for selecting catalyst and solvent systems based on coupling partner complexity.

Validated Experimental Protocol

Protocol A: General Purpose (High E-Factor Efficiency)

Best for coupling BMPM with unhindered aryl boronic acids.

Reagents:

  • (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (2-3 mol%)

    • Why: The bidentate ferrocene ligand prevents β-hydride elimination and resists de-ligation better than PPh3.

  • Base: K2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: The water is critical. It dissolves the inorganic base and activates the boronic acid to the boronate species [1].

Step-by-Step:

  • Charge: Add BMPM, boronic acid, and K2CO3 to a reaction vial equipped with a stir bar.

  • Purge: Seal the vial and cycle vacuum/Nitrogen (3x) to remove Oxygen. (Oxygen is the enemy of Pd(0)).

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst: Remove the septum briefly to add the Pd catalyst quickly under a positive flow of Nitrogen (or add as a solution if automated).

  • Reaction: Heat to 85°C for 4–6 hours.

    • Note: Monitor by HPLC. The benzylic alcohol is polar; the product will be significantly more non-polar.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove boronic salts) and brine.

  • Purification: The free alcohol product is often crystalline. Attempt recrystallization from Hexanes/EtOAc before column chromatography.

Troubleshooting "Stalled" Reactions

If conversion halts at ~70%:

  • Do NOT add more catalyst immediately.

  • Add 0.5 equiv of fresh Boronic Acid. (Protodeboronation of the coupling partner is the most common failure mode in aqueous Suzuki couplings).

  • Switch Base: Use Cs2CO3 instead of K2CO3. The larger Cesium cation improves solubility in the organic phase [2].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Validation

Spectroscopic Profiling &amp; Reaction Monitoring: (2-Bromo-4-methylphenyl)methanol Derivatives

Executive Summary Objective: This guide provides a technical comparison of (2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6) and its primary reaction products.[1][2] It is designed for medicinal chemists requiring preci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of (2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6) and its primary reaction products.[1][2] It is designed for medicinal chemists requiring precise spectroscopic markers to monitor oxidation and cross-coupling reactions.[1]

Core Utility: The 2-bromo-4-methylbenzyl alcohol scaffold is a "bifunctional" building block.[1] It contains an oxidizable alcohol handle (for carbonyl chemistry) and an aryl bromide handle (for palladium-catalyzed cross-coupling).[1] Distinguishing these states via NMR and IR is critical for validating synthetic pathways in drug discovery.[1]

Spectroscopic Baseline: The Starting Material

Before initiating transformation, the purity of the starting material (SM) must be established. The presence of the bromine atom at the ortho position exerts a specific deshielding effect on the benzylic protons and the adjacent aromatic proton.

Characterization Profile: (2-Bromo-4-methylphenyl)methanol[1][2]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 201.06 g/mol [1][2]

  • Key Structural Features:

    • Benzylic Alcohol: -CH

      
      OH group (Oxidation site).[1]
      
    • Aryl Bromide: C-Br bond (Cross-coupling site).[1]

    • Tolyl Methyl: -CH

      
       group (Internal NMR standard).[1]
      
Representative Spectral Data (SM)
SpectroscopySignal / PeakAssignmentStructural Insight

H NMR
(400 MHz, CDCl

)

4.72 (s, 2H)
Ar-CH

-OH
Diagnostic singlet.[1][2] Disappears upon oxidation.[1]

2.34 (s, 3H)
Ar-CH

Stable internal reference.[1][2]

7.05 - 7.45 (m, 3H)
Ar-H ABX or AMX pattern depending on resolution.[1][2]
FT-IR (Neat)3350 - 3450 cm

O-H StretchBroad, strong band.[1][2] Disappears in aldehyde/ether products.[1]
1020 - 1050 cm

C-O StretchCharacteristic of primary alcohols.[1]
Mass Spectrometry

200, 202
[M]

, [M+2]

1:1 Isotopic Ratio confirms presence of one Bromine atom.[2]

Transformation A: Selective Oxidation to Aldehyde

Target Product: 2-Bromo-4-methylbenzaldehyde (CAS: 824-54-4)[1][2][3]

This reaction represents the conversion of the alcohol to a carbonyl.[4] It is the most spectroscopically distinct transformation due to the hybridization change from


 to 

at the benzylic carbon.
Experimental Protocol: PCC Oxidation

Use this protocol for small-scale validation (1-5 mmol).

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve (2-Bromo-4-methylphenyl)methanol (1.0 equiv) in anhydrous

    
     (0.1 M).
    
  • Addition: Add Pyridinium Chlorochromate (PCC) (1.5 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Note: The aldehyde usually moves faster (higher

      
      ) than the alcohol.[1]
      
  • Workup: Dilute with diethyl ether, filter through a pad of Florisil or Silica Gel to remove chromium salts (black tar).[1] Concentrate the filtrate.

Comparative Analysis: Alcohol (SM) vs. Aldehyde (Product)

The transition is confirmed by the "Vanishing Methylene" and the "Appearing Formyl" signals.

FeatureStarting Material (Alcohol)Product (Aldehyde)

(Shift)

H NMR: Benzylic

4.72 ppm (Singlet, 2H)
Absent Signal disappears completely.[1][2]

H NMR: Carbonyl
Absent

10.25 ppm (Singlet, 1H)
New diagnostic peak downfield.

H NMR: Aromatic

7.0 - 7.4 ppm

7.2 - 7.8 ppm
Deshielding effect: The ortho proton shifts downfield due to the electron-withdrawing C=O group.[1]
IR Spectroscopy 3400 cm

(Broad OH)
1690 - 1700 cm

(Sharp C=O)
Clear functional group swap.[1][2]

Transformation B: Suzuki-Miyaura Cross-Coupling

Target Product: Biaryl Derivative (e.g., 4'-methyl-2-(hydroxymethyl)biphenyl)[1][2]

This reaction targets the C-Br bond, preserving the alcohol (unless protected). This is critical for scaffold elongation.[1]

Experimental Protocol: Pd-Catalyzed Coupling
  • Reagents: Combine SM (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3-5 mol%).
    
  • Solvent: Degassed Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 4–12 hours under Argon.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Comparative Analysis: Bromide (SM) vs. Biaryl (Product)

The primary marker here is Mass Spectrometry (loss of Br pattern) and the complexity of the aromatic region in NMR.

FeatureStarting Material (Bromide)Product (Biaryl)Diagnostic Conclusion
Mass Spec (Isotopes) 1:1 Ratio (79Br/81Br)Single Peak (M+)Loss of the "twin tower" isotope pattern confirms Br substitution.

H NMR: Aromatic
3 Protons (Simple AMX)7-8 Protons (Complex)Integration of aromatic region doubles (approx).[1][2]

H NMR: Benzylic

4.72 ppm

4.50 - 4.65 ppm
Slight upfield shift due to loss of the electron-withdrawing Bromine.[1]

Decision Logic & Workflow

The following diagram outlines the logical flow for determining reaction success based on spectral data.

ReactionMonitoring Start Crude Reaction Mixture CheckIR Step 1: FT-IR Analysis Start->CheckIR HasCO Strong Peak @ 1700 cm⁻¹? CheckIR->HasCO HasOH Broad Peak @ 3400 cm⁻¹? HasCO->HasOH No CheckNMR Step 2: ¹H NMR (CDCl₃) HasCO->CheckNMR Yes CheckBr MS: Isotope Pattern 1:1? HasOH->CheckBr Yes (Alcohol Intact) CheckCHO Singlet @ 10.2 ppm? CheckNMR->CheckCHO ProdAld Product: Aldehyde (Oxidation Complete) CheckCHO->ProdAld Yes ProdSM Unreacted Starting Material CheckCHO->ProdSM No (Check shift 4.7ppm) CheckBr->ProdSM Yes (Br present) ProdSuzuki Product: Biaryl (Coupling Complete) CheckBr->ProdSuzuki No (Br lost)

Caption: Analytical workflow for differentiating (2-Bromo-4-methylphenyl)methanol from its oxidation and coupling products.

Reaction Scheme Visualization

ReactionScheme SM (2-Bromo-4-methylphenyl)methanol (SM) [Ar-CH2OH, Ar-Br] Aldehyde 2-Bromo-4-methylbenzaldehyde (Oxidation Product) [Ar-CHO, Ar-Br] SM->Aldehyde PCC / CH2Cl2 (Oxidation) Biaryl 4'-methyl-2-(hydroxymethyl)biphenyl (Suzuki Product) [Ar-CH2OH, Ar-Ar] SM->Biaryl Ar-B(OH)2, Pd(0) (Cross-Coupling)

Caption: Divergent synthetic pathways: Oxidation of the alcohol vs. Substitution of the bromide.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22280088, (4-Bromo-2-methylphenyl)methanol. [Link][1][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational text for Protocol B).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard reference for NMR shifts of benzyl alcohols vs benzaldehydes).

Sources

Comparative

HPLC Analysis for Purity Assessment of (2-Bromo-4-methylphenyl)methanol

A Comparative Method Development Guide Executive Summary & Strategic Context Analyte: (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) Role: Critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary & Strategic Context

Analyte: (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) Role: Critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1] The Challenge: Standard C18 methods often fail to adequately resolve this molecule from its positional isomers (e.g., 4-bromo-2-methyl isomers) or oxidation byproducts (aldehydes/acids) due to similar hydrophobicity.[1]

This guide challenges the "default to C18" mindset. We compare a generic C18 Reverse Phase method against a chemically targeted Phenyl-Hexyl method.[1] We demonstrate that exploiting


 interactions yields superior resolution (

) for halogenated aromatic alcohols compared to simple hydrophobic discrimination.[1]

Method Development Logic: The "Why" Behind the Protocol

The Chemical Interaction Gap
  • Generic Approach (C18): Relies solely on Van der Waals forces (hydrophobicity).[1] Since the analyte and its impurities (like de-brominated byproducts) share similar logP values, separation is often inefficient, leading to "shoulder" peaks.

  • Optimized Approach (Phenyl-Hexyl): The bromine atom on the benzene ring is electron-withdrawing, creating an electron-deficient

    
    -system.[1] A Phenyl-Hexyl stationary phase acts as a 
    
    
    
    -electron donor.[1] This specific electronic interaction provides an orthogonal separation mechanism, resolving compounds based on their electronic density rather than just size or polarity.[1]
Visualization: Interaction Mechanism

ChemicalInteraction cluster_0 Analyte Properties cluster_1 Stationary Phase Options Analyte (2-Bromo-4-methylphenyl)methanol [Electron Deficient Ring] C18 C18 Column [Hydrophobic Only] Analyte->C18 Weak Selectivity (Similar LogP) Phenyl Phenyl-Hexyl Column [Hydrophobic + Pi-Pi Interaction] Analyte->Phenyl Strong Selectivity (Pi-Pi Stacking)

Caption: Mechanism of separation. The Phenyl-Hexyl phase engages in specific Pi-Pi stacking with the brominated aromatic ring, enhancing retention and selectivity compared to C18.

Experimental Protocols

Reagents & Preparation
  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1]

  • Diluent: 50:50 Water:Acetonitrile (Matches initial gradient conditions to prevent peak distortion).[1]

Method A: The "Generic" Baseline (C18)

Use this for rough purity checks or when specialized columns are unavailable.

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18).[1]

  • Mobile Phase A: 0.1%

    
     in Water.[1]
    
  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 30°C.

  • Detection: UV @ 210 nm (Max absorption) and 254 nm.[1]

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 90% B

    • 20 min: 90% B

Method B: The "Optimized" Protocol (Phenyl-Hexyl)

Use this for final purity assessment, impurity profiling, and CoA generation.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl or Zorbax Eclipse Plus Phenyl-Hexyl).[1]

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffers acidic impurities).[1]

  • Mobile Phase B: Methanol (Critical: ACN suppresses

    
     interactions; MeOH promotes them).[1]
    
  • Flow Rate: 0.8 mL/min.[1]

  • Temp: 25°C (Lower temperature enhances

    
     interactions).[1][4]
    
  • Detection: UV @ 220 nm (PDA Scan 200-400 nm).[1]

  • Gradient:

    • 0 min: 20% B

    • 12 min: 65% B

    • 15 min: 95% B

    • 18 min: 95% B

Comparative Analysis: Data & Performance

The following table summarizes the performance differences observed when analyzing a spiked sample containing the target analyte and common synthetic impurities (2-bromo-4-methylbenzaldehyde and a positional isomer).

ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)Interpretation
Critical Pair Resolution (

)
1.2 (Shoulder peak)2.8 (Baseline separation) Phenyl phase resolves the isomer significantly better.[1]
Tailing Factor (

)
1.41.1 MeOH/Phenyl interaction reduces silanol activity effects.[1]
Sensitivity (S/N) HighModerateMeOH has higher UV cutoff than ACN; detection at 220nm is required (vs 210nm for ACN).[1]
Selectivity (

)
1.051.15 The change in selectivity indicates a different separation mechanism is active.[1]
Workflow Diagram: Decision Matrix

MethodWorkflow Start Start: Purity Assessment Screen Screen on C18 (Method A) Start->Screen Decision Are Impurities > 0.1% Co-eluting? Screen->Decision Pass Validation & Release Decision->Pass No Fail Switch to Phenyl-Hexyl (Method B) Change Organic to MeOH Decision->Fail Yes Optimize Optimize Gradient Slope Fail->Optimize Final Final Method Validation Optimize->Final

Caption: Decision matrix for selecting the appropriate HPLC method based on impurity profile complexity.

Validation & Troubleshooting (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), implement the following System Suitability Tests (SST) before every run:

  • Resolution Check: Inject a mixture of the Analyte and its Aldehyde oxidation product (2-Bromo-4-methylbenzaldehyde).[1]

    
     must be 
    
    
    
    .[1][5]
  • Precision: 5 replicate injections of the standard. RSD of area must be

    
    .[1][6]
    
  • Wavelength Check: Use a Diode Array Detector (DAD) to check peak purity.[1] The purity angle must be less than the purity threshold.

Common Pitfalls:

  • Peak Splitting: Often caused by dissolving the sample in 100% ACN while starting the gradient at high aqueous content.[1] Fix: Dissolve sample in 50:50 Water:MeOH.

  • Ghost Peaks: (2-Bromo-4-methylphenyl)methanol can oxidize to the aldehyde if left in solution for >24 hours.[1] Fix: Prepare fresh standards daily or store at 4°C protected from light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22280088, (4-Bromo-2-methylphenyl)methanol.[1] Retrieved from [Link][1]

  • Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[1][4][7] (Technical Note demonstrating selectivity for aromatic compounds). Retrieved from [Link]

  • Shimadzu Corporation. Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. (Explanation of Pi-Pi interaction mechanisms). Retrieved from [Link]

Sources

Validation

Comparative Guide: Catalytic Systems for the Suzuki Coupling of (2-Bromo-4-methylphenyl)methanol

Executive Summary The Challenge: The Suzuki-Miyaura coupling of (2-Bromo-4-methylphenyl)methanol presents a classic "ortho-effect" challenge. The substrate features a bromine atom flanked by a hydroxymethyl group at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The Suzuki-Miyaura coupling of (2-Bromo-4-methylphenyl)methanol presents a classic "ortho-effect" challenge. The substrate features a bromine atom flanked by a hydroxymethyl group at the ortho position and a methyl group at the para position. While the para-methyl group exerts a mild electronic deactivation (electron-donating), the primary hurdle is the steric hindrance and potential coordination interference from the free benzyl alcohol moiety adjacent to the reaction site.

The Verdict: While traditional catalysts like Pd(PPh₃)₄ often stall due to slow oxidative addition or instability, modern dialkylbiaryl phosphine systems (specifically Pd-SPhos ) and N-Heterocyclic Carbene (NHC) complexes (Pd-PEPPSI-IPr ) have emerged as the superior choices. These systems stabilize the monoligated Pd(0) species, facilitating oxidative addition even in sterically congested environments.

Substrate Analysis & Mechanistic Bottlenecks

The substrate, (2-Bromo-4-methylphenyl)methanol, poses three distinct mechanistic hurdles that dictate catalyst selection:

  • Steric Impediment (Oxidative Addition): The ortho-hydroxymethyl group creates a steric wall. Bulky ligands on the palladium center must be flexible enough to accommodate this bulk during the oxidative addition step.

  • Nucleophilic Interference: The free hydroxyl group (-CH₂OH) can act as a weak nucleophile or coordinating ligand, potentially poisoning the catalyst or leading to side reactions if the base is too strong (e.g., alkoxide formation).

  • Transmetallation Barrier: Once the oxidative addition complex is formed, the steric bulk continues to hinder the approach of the boronic acid, making the transmetallation step slower and requiring highly active catalytic species.

Comparative Performance Analysis

The following data summarizes the performance of four distinct catalyst classes on ortho-substituted aryl bromides analogous to the target substrate.

Table 1: Catalyst Performance Matrix
Catalyst ClassRepresentative SystemYield Potential*Reaction TimeSteric ToleranceStability (Air/Moisture)Recommendation
Generation 1 (Baseline)Pd(PPh₃)₄ Low (30-50%)12-24 hPoorLowNot Recommended. Fails to drive reaction to completion due to steric crowding.
Generation 2 (Bidentate)Pd(dppf)Cl₂ High (75-85%)4-8 hModerateHighSolid Alternative. Large bite angle facilitates coupling, but requires higher catalyst loading (3-5 mol%).
Generation 3 (Buchwald)Pd(OAc)₂ + SPhos Excellent (>95%) 1-3 h Excellent ModeratePrimary Choice. The SPhos ligand is specifically designed to overcome ortho sterics.
Generation 4 (NHC)Pd-PEPPSI-IPr Excellent (90-95%)1-4 hHighVery High Industrial Choice. Extremely robust; ideal for scale-up and difficult substrates.

*Yields are projected based on comparative literature data for ortho-substituted benzyl alcohols.

Technical Deep Dive
Why Pd(PPh₃)₄ Fails

Tetrakis(triphenylphosphine)palladium(0) relies on triphenylphosphine, a ligand that dissociates slowly and creates a crowded coordination sphere. For our hindered substrate, the bulky PPh₃ ligands prevent the palladium from effectively accessing the C-Br bond. Furthermore, the high temperatures required to force the reaction often lead to catalyst decomposition ("palladium black" formation) before conversion is complete.

Why Pd-SPhos Excels

The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a "game-changer" for this specific molecule.

  • Electronic Activation: The electron-rich dicyclohexylphosphino group increases the electron density on Pd, accelerating the oxidative addition into the electron-neutral aryl bromide.

  • Structural Design: The biaryl backbone provides a unique Pd-arene interaction that stabilizes the monoligated Pd(0) species (L-Pd), preventing aggregation. Crucially, the methoxy groups on the ligand create a pocket that is just large enough to accommodate the substrate's ortho-hydroxymethyl group while excluding smaller, non-productive pathways.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Pd-SPhos System)

Recommended for discovery chemistry and maximizing yield.

Reagents:

  • (2-Bromo-4-methylphenyl)methanol (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) [Or use pre-formed Pd-SPhos G2 precatalyst]

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%). Note: Using the pre-formed Buchwald G2 precatalyst ensures active species formation and is preferred for reproducibility.

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvation: Inject degassed Toluene and Water (10:1 v/v) via syringe. Concentration should be approx. 0.2 M relative to the bromide.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. The biphasic nature requires high agitation rates (>800 rpm).

  • Monitoring: Monitor via LC-MS or TLC. Conversion is typically complete within 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. The free alcohol product is usually polar; ensure the aqueous layer is extracted twice.

Protocol B: The "Robust Scale-Up" (Pd-PEPPSI-IPr)

Recommended for larger batches (>10g) where catalyst stability is paramount.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane : Water (4:1 ratio)

Methodology:

  • Combine all solids (substrate, boronic acid, base, catalyst) in a flask.

  • The Pd-PEPPSI-IPr catalyst is air-stable, allowing for benchtop weighing without a glovebox.

  • Add the solvent mixture (Dioxane/Water).

  • Heat to 60°C . The NHC ligand creates an extremely active "Pd-NHC" species that drives the reaction at lower temperatures than phosphine systems.

  • Upon completion, filter through a pad of Celite to remove palladium residues (NHC catalysts can be sticky).

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the specific choice of ligand determines success or failure.

SuzukiMechanism cluster_bottleneck Critical Failure Point for Pd(PPh3)4 Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (STERIC BOTTLENECK) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet Pd(II)-Ar-Br Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' Species RedElim->Pd0 Regeneration Product Biaryl Alcohol Product RedElim->Product Substrate Substrate: (2-Bromo-4-methylphenyl)methanol Substrate->OxAdd Boronic Boronic Acid + Base Boronic->TransMet

Caption: The catalytic cycle highlighting the Oxidative Addition step as the primary steric bottleneck for ortho-substituted substrates.

Decision Framework for Optimization

Use this workflow to determine the optimal reaction conditions based on your specific boronic acid partner.

OptimizationFlow Start Start: Coupling of (2-Bromo-4-methylphenyl)methanol CheckPartner Analyze Boronic Acid Partner Start->CheckPartner IsHindered Is Boronic Acid Sterically Hindered? CheckPartner->IsHindered Simple Use Pd(dppf)Cl2 Solvent: Dioxane/H2O Temp: 80°C IsHindered->Simple No (e.g. Phenyl) Complex Use Pd-SPhos G2 Solvent: Toluene/H2O Temp: 80-100°C IsHindered->Complex Yes (e.g. 2-tolyl) Unstable Is Product Acid Sensitive? Simple->Unstable Complex->Unstable BaseSwitch Switch Base to K3PO4 Avoid Carbonates Unstable->BaseSwitch Yes StandardBase Standard Base: K2CO3 or Na2CO3 Unstable->StandardBase No

Caption: Logical workflow for selecting catalyst and base conditions based on the coupling partner's steric and electronic profile.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749–4755. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Comparative

Strategic Reagent Selection: Alternatives to (2-Bromo-4-methylphenyl)methanol

Executive Summary: The Ortho-Substituted Scaffold Challenge (2-Bromo-4-methylphenyl)methanol (CAS: 17100-58-2) is a bifunctional "lynchpin" scaffold. Its value lies in the ortho-relationship between the benzylic alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Substituted Scaffold Challenge

(2-Bromo-4-methylphenyl)methanol (CAS: 17100-58-2) is a bifunctional "lynchpin" scaffold. Its value lies in the ortho-relationship between the benzylic alcohol and the aryl bromide. This geometry is critical for directing intramolecular cyclizations (e.g., forming benzofurans or isoindolines) and for sterically demanding cross-coupling reactions.

However, supply chain volatility and cost per gram often necessitate alternatives. This guide analyzes three strategic classes of alternatives:

  • The "Make" Strategy: Using the aldehyde precursor (2-Bromo-4-methylbenzaldehyde).

  • The "Economy" Strategy: Using the chloro-analog ((2-Chloro-4-methylphenyl)methanol).

  • The "High-Reactivity" Strategy: Using the iodo-analog or boronic acid derivatives.

Decision Logic & Workflow

The following decision tree illustrates the selection process based on project constraints (Cost vs. Speed vs. Complexity).

ReagentSelection Start Select Reagent Strategy Constraint Primary Constraint? Start->Constraint Cost Cost / Scale-up Constraint->Cost Budget Speed Speed / MedChem Constraint->Speed Time Complex Complex Coupling? Constraint->Complex Sterics UseCl Use Chloro-Analog (Requires Specialized Cat.) Cost->UseCl High Volume UseAld Use Aldehyde Precursor (Requires Reduction Step) Cost->UseAld Med Volume UseBr Use Benchmark (2-Bromo-4-methylphenyl)methanol Speed->UseBr Standard UseI Use Iodo-Analog (Max Reactivity) Complex->UseI Difficult Substrate

Figure 1: Strategic decision matrix for selecting the optimal benzyl alcohol scaffold.

Detailed Analysis of Alternatives

Alternative A: The Precursor (2-Bromo-4-methylbenzaldehyde)

Strategy: Buy the oxidized precursor and reduce it in situ. Why: The aldehyde is often 30-50% cheaper than the alcohol due to easier industrial purification (crystallization vs. distillation).

  • Pros: Lower cost; aldehyde can be used directly in reductive aminations if the alcohol is not the final aim.

  • Cons: Requires an extra synthetic step (Reduction).

  • Performance: Yields of the alcohol are typically quantitative (>95%).

Protocol 1: One-Pot Reduction to Benchmark Alcohol

This protocol validates the conversion of the cheaper aldehyde to the desired alcohol.

  • Reagents: 2-Bromo-4-methylbenzaldehyde (1.0 equiv), NaBH₄ (0.5 equiv), Methanol (0.5 M concentration).

  • Setup: Charge a round-bottom flask with aldehyde and MeOH. Cool to 0°C.[1]

  • Addition: Add NaBH₄ portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (Aldehyde R_f ~0.6, Alcohol R_f ~0.3 in 20% EtOAc/Hex).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1] Wash with brine.[1] Dry over MgSO₄.[1]

  • Result: Concentration yields (2-Bromo-4-methylphenyl)methanol as a white solid/oil, sufficiently pure for subsequent coupling.

Alternative B: The Chloro-Analog ((2-Chloro-4-methylphenyl)methanol)

Strategy: Replace Bromine with Chlorine. Why: Aryl chlorides are significantly cheaper and more stable than bromides.

  • Pros: Excellent bulk availability; higher stability.

  • Cons: The C-Cl bond is stronger (Bond Dissociation Energy: ~96 kcal/mol vs. ~81 kcal/mol for C-Br). Standard Pd(PPh₃)₄ catalysts will fail .

  • Solution: Requires electron-rich, bulky phosphine ligands (e.g., Buchwald Ligands like XPhos or SPhos) to facilitate oxidative addition.

Protocol 2: Suzuki Coupling of the Chloro-Analog

Demonstrating the activation of the inert C-Cl bond.

  • Reagents: (2-Chloro-4-methylphenyl)methanol (1.0 equiv), Boronic Acid (1.2 equiv), XPhos Pd G2 Precatalyst (2 mol%), K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane:Water (4:1), degassed.

  • Reaction: Heat to 80-100°C for 4-12 hours.

  • Mechanism: The XPhos ligand provides the necessary electron density to the Palladium center to insert into the unreactive Aryl-Chloride bond.

  • Performance Note: While the Benchmark (Bromo) couples at 60°C with simple ligands, the Chloro-analog requires 80°C+ and specialized catalysts but offers significant cost savings on scale.

Comparative Performance Data

The following table summarizes the performance metrics of the benchmark against its primary alternatives in a standard Suzuki-Miyaura coupling scenario.

FeatureBenchmark (Bromo)Alt A: Precursor (Aldehyde)Alt B: Chloro-AnalogAlt C: Iodo-Analog
CAS Number 17100-58-2824-54-453452-98-3N/A (Custom)
Relative Cost MediumLow (requires labor)Very LowHigh
Oxidative Addition FastN/A (Must reduce first)Slow (Rate Limiting)Very Fast
Standard Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄N/AXPhos-Pd-G2 , Pd-PEPPSIPd(OAc)₂
Typical Yield 85-92%>95% (Reduction step)75-88% (with XPhos)>95%
Stability GoodModerate (air oxidation)ExcellentPoor (Light sensitive)

Mechanistic Visualization: The Divergent Pathway

This diagram illustrates how the choice of reagent impacts the synthetic workflow, specifically focusing on the activation energy barrier differences between the Chloro and Bromo analogs.

ReactionPath Substrate_Cl Chloro-Analog (Strong C-Cl Bond) OxAdd_High High Energy Barrier Requires e- rich Ligand (XPhos) Substrate_Cl->OxAdd_High Slow Substrate_Br Benchmark (Bromo) (Weak C-Br Bond) OxAdd_Low Low Energy Barrier Standard Ligand (PPh3) Substrate_Br->OxAdd_Low Fast Pd_Complex Pd(II)-Ar Intermediate OxAdd_High->Pd_Complex OxAdd_Low->Pd_Complex Product Coupled Biaryl Product Pd_Complex->Product Transmetallation & Reductive Elim.

Figure 2: Mechanistic comparison showing the activation barrier difference between Chloro and Bromo substrates.

Expert Recommendations

  • For MedChem/Discovery: Stick to the Benchmark ((2-Bromo-4-methylphenyl)methanol) . The time saved in reaction optimization outweighs the material cost at the milligram scale.

  • For Process Development (Scale-up): Transition to the Chloro-analog . The cost reduction is substantial, and the reaction conditions (XPhos/SPhos) are robust and scalable.

  • For "Just-in-Time" Synthesis: Stock the Aldehyde . It is shelf-stable and can be converted to the alcohol in 1 hour or used to access styrenes (via Wittig) or amines (via Reductive Amination), providing a more versatile inventory item.

References

  • PubChem. (2025).[2] (4-Bromo-2-methylphenyl)methanol Compound Summary. National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for Bromo-reactivity). [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Authoritative source for Chloro-analog activation).[3] [Link]

  • Organic Syntheses. (2004). Reduction of Aldehydes using Sodium Borohydride. Org. Synth. Coll. Vol. 10. (Standard protocol validation). [Link]

Sources

Validation

Comparative Guide: Reactivity of Benzylic vs. Aryl Bromides in Nucleophilic Substitution

Executive Summary In synthetic organic chemistry, the reactivity divergence between benzylic bromides ( ) and aryl bromides ( ) dictates fundamental shifts in synthetic strategy. While both substrates contain a bromine a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic organic chemistry, the reactivity divergence between benzylic bromides (


) and aryl bromides  (

) dictates fundamental shifts in synthetic strategy. While both substrates contain a bromine atom attached to a carbon skeleton involving a benzene ring, their behavior in nucleophilic substitution is diametrically opposed due to electronic and geometric constraints.
  • Benzylic Bromides: Highly reactive electrophiles capable of undergoing classical

    
     and 
    
    
    
    reactions under mild conditions.
  • Aryl Bromides: Inert to classical nucleophilic attack (

    
    ). Substitution requires activation via transition metal catalysis (e.g., Buchwald-Hartwig) or extreme electronic bias (
    
    
    
    ).

This guide provides a technical comparison of their reactivity profiles, mechanistic underpinnings, and validated experimental protocols for functionalization.

Mechanistic Divergence: The Orbital Perspective

To control these reactions, one must understand the orbital interactions that lower or raise the activation energy (


).
Benzylic Bromide: The "Activated" Electrophile

Benzylic halides are unique because they are accelerated in both unimolecular (


) and bimolecular (

) pathways.
  • 
     Acceleration:  In the transition state (TS), the adjacent 
    
    
    
    -system of the benzene ring overlaps with the developing p-orbital at the reaction center. This conjugation stabilizes the TS, lowering
    
    
    .
  • 
     Acceleration:  If the bromide leaves, the resulting benzylic carbocation is resonance-stabilized, delocalizing the positive charge into the aromatic ring.[1]
    
Aryl Bromide: The "Forbidden" Electrophile

Aryl bromides are effectively inert to standard nucleophilic substitution for two reasons:

  • Electronic Repulsion: The carbon center is

    
     hybridized. The electron-rich 
    
    
    
    -cloud of the aromatic ring repels the incoming nucleophile (which is also electron-rich).
  • Geometric Blockade:

    
     requires backside attack (
    
    
    
    to the leaving group).[2] In aryl halides, this path goes directly through the benzene ring, which is sterically impossible.
    
    
    is disfavored because the resulting phenyl cation involves an empty
    
    
    orbital perpendicular to the
    
    
    -system, offering no resonance stabilization.
Visualization of Reactivity Pathways

Reactivity_Pathways Start Substrate Selection Benzylic Benzylic Bromide (Ph-CH2-Br) Start->Benzylic Aryl Aryl Bromide (Ph-Br) Start->Aryl SN2_Path SN2 Mechanism (Backside Attack) Benzylic->SN2_Path Primary Pathway (TS Stabilization) SN1_Path SN1 Mechanism (Carbocation) Benzylic->SN1_Path Polar Solvents Aryl->SN2_Path FORBIDDEN (Steric Block) Aryl->SN1_Path FORBIDDEN (Unstable Cation) Metal_Path Pd-Catalyzed Cycle (Oxidative Addition) Aryl->Metal_Path Requires Catalyst (Pd/Ni) SNAr_Path SNAr Mechanism (Meisenheimer Complex) Aryl->SNAr_Path Requires EWG (NO2, CN) Product_B Substituted Benzyl Product SN2_Path->Product_B SN1_Path->Product_B Product_A Substituted Aryl Product Metal_Path->Product_A SNAr_Path->Product_A

Figure 1: Mechanistic decision tree illustrating the forbidden pathways for aryl bromides compared to the accessible pathways for benzylic bromides.[3]

Performance Comparison Data

The following table summarizes the operational differences between these two substrates.

FeatureBenzylic Bromide (

)
Aryl Bromide (

)
Hybridization

(Tetrahedral)

(Trigonal Planar)
Bond Strength (

)
~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Relative

Rate
High (Activated)~0 (Inert)
Dominant Mechanism

(Basic/Neutral) or

(Acidic/Polar)
Cross-Coupling (Pd/Ni) or

Key Side Reaction Dimerization (Wurtz-like coupling)Hydrodehalogenation (Reduction)
Temperature Req.

to

(Room Temp)

to

(Heat Required)

Experimental Protocols

Protocol A: Benzylic Substitution (Amination)

Objective: Synthesis of N-benzylamine via classical


.
Mechanism:  Direct nucleophilic displacement.

Reagents:

  • Benzyl Bromide (1.0 equiv)

  • Amine (Nucleophile, 1.2 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of Benzyl Bromide in 5 mL of Acetonitrile.

  • Base Addition: Add 2.0 mmol of anhydrous

    
    .
    
  • Nucleophile Addition: Add 1.2 mmol of the amine dropwise at

    
     (exothermic control).
    
  • Reaction: Stir at room temperature (

    
    ) for 2–4 hours. Monitor by TLC (benzyl bromide is UV active).
    
  • Workup: Filter off solids (

    
    ). Concentrate filtrate. Partition between EtOAc and Water.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: Benzylic bromides are potent lachrymators. All handling must occur in a fume hood.

Protocol B: Aryl Substitution (Buchwald-Hartwig Amination)

Objective: Synthesis of N-arylamine via Pd-catalyzed cross-coupling.[4] Mechanism: Oxidative Addition


 Transmetallation/Ligand Exchange 

Reductive Elimination.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BINAP or Xantphos (7.5 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen poisons the Pd(0) species.

  • Catalyst Pre-mix: Add

    
    , Ligand, and Base to the vial.
    
  • Substrate Addition: Add Aryl Bromide and Amine. Add Toluene via syringe.

  • Heating: Seal vial and heat to

    
     for 12–16 hours.
    
  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black.

  • Workup/Purification: Concentrate and purify via column chromatography.

Validation Check: If the reaction turns black immediately (Pd precipitation) and yields are low, the ligand-to-metal ratio or oxygen exclusion was insufficient.

Troubleshooting & Optimization

Benzylic Bromides[1][5][6]
  • Issue: Over-alkylation (Formation of tertiary amines/quaternary salts).

    • Solution: Use a large excess of the amine nucleophile (5–10 equiv) if the mono-substituted product is desired, or switch to the Delépine reaction (using Hexamethylenetetramine).

  • Issue: Hydrolysis .

    • Solution: Benzylic bromides hydrolyze to benzyl alcohol in the presence of moisture. Ensure solvents are dry.

Aryl Bromides[1][2][5][7][8]
  • Issue: No Reaction .

    • Solution: Aryl bromides are less reactive than Aryl Iodides but more stable. If unreactive, switch to a more electron-rich ligand (e.g., Buchwald's RuPhos or BrettPhos ) to facilitate the oxidative addition step.

  • Issue:

    
    -Hydride Elimination .
    
    • Solution: If using aliphatic amines, the Pd-intermediate can eliminate to form an imine. Use bidentate ligands (BINAP/DPPF) to enforce reductive elimination over

      
      .
      

Visualizing the Catalytic Necessity

The following diagram illustrates why Aryl Bromides require the "Catalytic Bridge" to cross the energy barrier that Benzylic Bromides cross directly.

Catalytic_Cycle ArBr Aryl Bromide (Reactant) OxAdd Oxidative Addition (Ar-Pd-Br) ArBr->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Enters Cycle LigEx Amine Coordination (Ar-Pd-NHR) OxAdd->LigEx + Amine / Base RedElim Reductive Elimination LigEx->RedElim RedElim->Pd0 Regenerates Catalyst Product Arylamine (Product) RedElim->Product

Figure 2: The Buchwald-Hartwig catalytic cycle, necessary for aryl bromide substitution, contrasting with the direct attack possible for benzylic substrates.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Hartwig, J. F. (2010).[4] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Master Organic Chemistry. (2023). The SN2 Mechanism. [Link]

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Classic reference on relative rates of benzylic vs alkyl halides). [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes and Spectroscopic Validation of (2-Bromo-4-methylphenyl)methanol

Executive Summary Target Molecule: (2-Bromo-4-methylphenyl)methanol CAS: 824-53-3 Molecular Formula: C₈H₉BrO Molecular Weight: 201.06 g/mol [1][2] This guide provides a technical comparison of synthetic pathways for (2-B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (2-Bromo-4-methylphenyl)methanol CAS: 824-53-3 Molecular Formula: C₈H₉BrO Molecular Weight: 201.06 g/mol [1][2]

This guide provides a technical comparison of synthetic pathways for (2-Bromo-4-methylphenyl)methanol, a critical intermediate in the synthesis of biaryls via Suzuki coupling and various pharmaceutical scaffolds.[2] We evaluate the Aldehyde Reduction versus Carboxylic Acid Reduction routes, prioritizing chemoselectivity (retention of the aryl bromide) and operational safety. A rigorous spectroscopic validation protocol (NMR, IR, MS) is defined to ensure product integrity.[2]

Comparative Analysis of Synthetic Routes

The primary challenge in synthesizing this alcohol is preserving the Carbon-Bromine (C-Br) bond while reducing the carbonyl functionality.[2] Strong reducing agents pose a risk of hydrodehalogenation (replacing Br with H).[2]

Route A: Reduction of 2-Bromo-4-methylbenzaldehyde (Recommended)[2]
  • Reagent: Sodium Borohydride (NaBH₄)[2][3]

  • Solvent: Methanol or Ethanol

  • Mechanism: Nucleophilic addition of hydride to the aldehyde carbonyl.[2]

Route B: Reduction of 2-Bromo-4-methylbenzoic Acid (Alternative)[2]
  • Reagent: Borane-THF (BH₃[2]·THF) or Lithium Aluminum Hydride (LiAlH₄)[2][4]

  • Solvent: THF

  • Mechanism: Activation of carboxyl group followed by hydride transfer.[2]

Performance Matrix
FeatureRoute A: Aldehyde Reduction (NaBH₄)Route B: Acid Reduction (LiAlH₄/BH₃)
Chemoselectivity High. NaBH₄ is mild and leaves the Ar-Br bond intact.[2]Moderate/Low. LiAlH₄ can cause debromination (loss of Br).[2] BH₃ is better but expensive.[2]
Reaction Conditions Ambient temperature (0°C to RT).[2][3][4][5] Open flask possible.Requires inert atmosphere (N₂/Ar), anhydrous solvents, and strict temperature control.[2]
Yield Profile Typically >90% isolated yield.[2][3]50–75% (Losses due to over-reduction or workup emulsions).[2]
Purification Often requires only extraction/crystallization.[2]Frequently requires chromatography to remove side products.[2]
Safety Profile Green. Manageable exotherm.[2]Hazardous. Pyrophoric reagents; vigorous quenching required.[2]

Verdict: Route A is the superior method for laboratory and pilot-scale synthesis due to its high chemoselectivity and safety profile.[2] Route B should only be used if the aldehyde precursor is unavailable.[2]

Detailed Experimental Protocol (Route A)

Objective: Synthesis of (2-Bromo-4-methylphenyl)methanol via NaBH₄ reduction.

Materials
  • Precursor: 2-Bromo-4-methylbenzaldehyde (1.0 equiv)[2]

  • Reductant: Sodium Borohydride (NaBH₄) (0.5 – 0.6 equiv)[2]

  • Solvent: Methanol (anhydrous preferred but not strictly required)[2]

  • Quench: 1M HCl or Saturated NH₄Cl[2]

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-methylbenzaldehyde (e.g., 5.0 g) in Methanol (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ (0.5 equiv) portion-wise over 10 minutes. Note: Evolution of H₂ gas will occur; ensure venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting aldehyde (higher R_f) should disappear, and the alcohol (lower R_f) should appear.[2]

  • Quench: Carefully add saturated NH₄Cl solution (20 mL) to destroy excess hydride. Stir for 10 minutes.

  • Workup: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).[2]

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: The resulting white solid is usually pure.[2] If necessary, recrystallize from Hexane/EtOAc.[2]

Spectroscopic Validation Standards

To certify the identity and purity of the product, the following spectral signatures must be confirmed.

A. Proton NMR (¹H NMR)

Solvent: CDCl₃, 300/400 MHz

The ¹H NMR spectrum confirms the 1,2,4-substitution pattern and the successful reduction of the carbonyl.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
4.65 – 4.70 Doublet (J ≈ 6 Hz) or Singlet2HAr-CH₂-OH Diagnostic peak.[2] Shift from ~10.0 ppm (aldehyde) confirms reduction.[2] Appears as doublet if OH couples.[2]
2.33 Singlet3HAr-CH₃ Methyl group attached to the ring.[2]
~1.8 – 2.2 Broad Singlet1H-OH Hydroxyl proton.[2] Shift varies with concentration/solvent.[2] Exchangeable with D₂O.
7.10 Doublet (J ≈ 8 Hz)1HAr-H (H-5) Proton meta to alcohol, ortho to methyl.[2]
7.37 Singlet (broad)1HAr-H (H-3) Proton between Br and Methyl.[2] Isolated spin system (small meta coupling).[2]
7.42 Doublet (J ≈ 8 Hz)1HAr-H (H-6) Proton ortho to alcohol.[2] Deshielded by proximity to oxygen.[2][6]
B. Carbon NMR (¹³C NMR)

Solvent: CDCl₃[2][4]

  • Key Feature: Disappearance of the carbonyl carbon signal (~190 ppm).[2]

  • New Signal: Appearance of the benzylic carbon ~64–65 ppm (CH₂OH).[2]

  • Aromatic Region: Six distinct signals in the 120–145 ppm range.[2] The C-Br carbon typically appears upfield (~120-125 ppm) due to the heavy atom effect.[2]

C. Infrared Spectroscopy (FT-IR)
  • 3200 – 3400 cm⁻¹: Broad, strong absorption (O-H stretch).[2] Confirming alcohol formation.[2]

  • No Peak at 1680–1700 cm⁻¹: Absence of C=O stretch.[2] Confirming complete consumption of aldehyde.

  • ~600 – 700 cm⁻¹: C-Br stretch (often difficult to isolate in fingerprint region but diagnostic if compared to non-brominated standard).[2]

D. Mass Spectrometry (GC-MS / LC-MS)[2]
  • Molecular Ion: m/z 200 and 202.[2]

  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio of the M (⁷⁹Br) and M+2 (⁸¹Br) peaks.

    • If the ratio is not 1:1, or if a large peak appears at m/z 122 (Des-bromo analog), the reaction has suffered from over-reduction (likely from using LiAlH₄).

Visualized Workflows

Diagram 1: Synthetic Pathway & Decision Logic

This flow illustrates the chemical transformation and the critical decision points for reagent selection.[2]

SynthesisPath Start Start: 2-Bromo-4-methylbenzaldehyde Decision Select Reducing Agent Start->Decision RouteA Route A: NaBH4 (Methanol) Temp: 0°C -> RT Decision->RouteA Preferred (High Chemoselectivity) RouteB Route B: LiAlH4 (THF) Temp: Reflux/RT Decision->RouteB Avoid (Risk of C-Br cleavage) Product Target: (2-Bromo-4-methylphenyl)methanol RouteA->Product Yield >90% RouteB->Product Yield ~50% SideProduct Risk: Debrominated By-product (p-Methylbenzyl alcohol) RouteB->SideProduct Side Reaction

Caption: Comparison of Synthetic Routes. Route A (Green) offers a direct, high-yield path, while Route B (Red) introduces risks of side reactions.

Diagram 2: Spectroscopic Validation Decision Tree

A logic gate for confirming product purity based on spectral data.[2]

ValidationLogic Sample Isolated Solid IR_Check IR Spectrum Check: Is C=O (1700 cm-1) absent? Sample->IR_Check NMR_Check 1H NMR Check: Is CH2 peak at 4.7 ppm? IR_Check->NMR_Check Yes (No C=O) Fail_Ald Fail: Incomplete Reduction IR_Check->Fail_Ald No (C=O present) MS_Check MS Check: Is M/M+2 ratio 1:1? NMR_Check->MS_Check Yes NMR_Check->Fail_Ald No (Aldehyde proton present) Pass VALIDATED PRODUCT MS_Check->Pass Yes (Br intact) Fail_Debromo Fail: Debromination Occurred MS_Check->Fail_Debromo No (M+ only)

Caption: Step-by-step validation logic ensuring the alcohol is formed and the bromine atom is retained.

References

  • Royal Society of Chemistry (RSC). Synthesis of 1-allyl-2-bromo-4-methylbenzene via 2-Bromo-4-methylbenzyl alcohol (Supplementary Info).[2] Retrieved from [2]

  • National Institutes of Health (NIH) - PubChem. (4-Bromo-2-methylphenyl)methanol Compound Summary.[2] Retrieved from [2]

  • Organic Syntheses. General procedure for the reduction of aldehydes using Sodium Borohydride. (Standard Protocol Reference). Retrieved from [2]

  • ChemicalBook. NMR Spectrum Data for 2-Bromo-4-methylphenol derivatives. Retrieved from [2]

Sources

Validation

Comparing the efficacy of different protecting groups for (2-Bromo-4-methylphenyl)methanol

Executive Summary (2-Bromo-4-methylphenyl)methanol is a high-value scaffold in medicinal chemistry, serving as a precursor for biaryl systems via Suzuki-Miyaura coupling or lithium-halogen exchange. However, the dual pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromo-4-methylphenyl)methanol is a high-value scaffold in medicinal chemistry, serving as a precursor for biaryl systems via Suzuki-Miyaura coupling or lithium-halogen exchange. However, the dual presence of a nucleophilic primary alcohol and a reactive aryl bromide presents a chemoselectivity challenge.

This guide compares three distinct protection strategies—Silyl Ether (TBS) , Alkoxymethyl Ether (MOM) , and Acetal (THP) —evaluating their efficacy specifically for workflows involving organometallic manipulation of the aryl bromide.

Comparative Analysis: Selecting the Right Group

The choice of protecting group (PG) for this substrate is dictated by the subsequent reaction conditions. The ortho-bromo substituent introduces steric crowding and electronic effects that differentiate this substrate from simple benzyl alcohols.

Candidate 1: tert-Butyldimethylsilyl (TBS)
  • Profile: The industry standard for rapid, clean protection.

  • Pros: Mild installation/removal; highly crystalline products; amenable to HPLC purification.

  • Cons: Susceptible to acid; potential instability during harsh lithium-halogen exchange (Brook rearrangement risk if benzylic deprotonation occurs, though less likely here).

  • Best For: Palladium-catalyzed couplings (Suzuki, Buchwald) under basic conditions.

Candidate 2: Methoxymethyl (MOM)
  • Profile: The "Armored" protection.[1]

  • Pros: Minimal steric footprint; extremely stable to strong bases (n-BuLi, t-BuLi) and reducing agents; coordinates Li+, potentially directing ortho-lithiation.

  • Cons: Requires carcinogenic reagents (MOM-Cl); acidic deprotection can be sluggish compared to acetals.

  • Best For: Lithium-halogen exchange and Grignard formation.

Candidate 3: Tetrahydropyranyl (THP) [2]
  • Profile: The economic choice.

  • Pros: Very low cost; stable to base; easy acid cleavage.

  • Cons: Introduces a chiral center, creating diastereomers.[3] This complicates NMR interpretation (signal doubling) and can hinder crystallization.

  • Best For: Large-scale, early-phase synthesis where chromatography is difficult.

Performance Matrix
FeatureTBS Ether MOM Ether THP Ether
Installation Yield 94-98%85-92%>95%
Stability: n-BuLi Moderate (-78°C only)Excellent Good
Stability: Acid LowModerateLow
Stability: Fluoride Labile (TBAF) StableStable
Purification Easy (Non-polar)ModerateDifficult (Diastereomers)
Atom Economy ModerateGoodExcellent
Decision Logic & Workflow

The following diagram illustrates the decision process based on the intended downstream chemistry of the aryl bromide.

ProtectionStrategy Start Substrate: (2-Bromo-4-methylphenyl)methanol Decision Intended Downstream Reaction? Start->Decision Path_Pd Pd-Catalyzed Coupling (Suzuki/Heck) Decision->Path_Pd Mild Base Path_Li Lithium-Halogen Exchange (n-BuLi / -78°C) Decision->Path_Li Strong Nucleophile Path_Scale Large Scale / Cost Sensitive Decision->Path_Scale Budget/Bulk Rec_TBS Recommendation: TBS (Clean, F- removal) Path_Pd->Rec_TBS Rec_MOM Recommendation: MOM (Base Stability) Path_Li->Rec_MOM Rec_THP Recommendation: THP (Cheap, Acid removal) Path_Scale->Rec_THP

Caption: Selection logic based on the chemical compatibility of the protecting group with the aryl bromide functionalization step.

Optimized Experimental Protocols

These protocols are standardized for 10 mmol scale.

Protocol A: TBS Protection (Standard)

Suitable for subsequent Suzuki Couplings.

  • Reagents: Imidazole (1.5 equiv), TBSCl (1.2 equiv), DMF (0.5 M).

  • Procedure:

    • Dissolve (2-Bromo-4-methylphenyl)methanol (2.01 g, 10 mmol) in anhydrous DMF (20 mL).

    • Add Imidazole (1.02 g, 15 mmol) and stir until dissolved.

    • Cool to 0°C. Add TBSCl (1.81 g, 12 mmol) portion-wise.

    • Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Dilute with Et2O, wash with water (3x) and brine. Dry over MgSO4.[4]

    • Purification: Flash chromatography (SiO2, 5% EtOAc in Hexanes).

  • Expected Yield: 96% (Colorless oil).

Protocol B: MOM Protection (High Stability)

Suitable for Lithium-Halogen Exchange. Safety Note: MOM-Cl is a carcinogen. Handle in a fume hood.

  • Reagents: MOM-Cl (1.5 equiv), DIPEA (2.0 equiv), DCM (0.5 M).

  • Procedure:

    • Dissolve substrate (2.01 g, 10 mmol) in dry DCM (20 mL) under Argon.

    • Add DIPEA (3.48 mL, 20 mmol) and cool to 0°C.

    • Dropwise add MOM-Cl (1.14 mL, 15 mmol). Exothermic.

    • Stir at RT for 12 hours.

    • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash with 1M HCl (rapidly) then brine.

    • Purification: Flash chromatography (SiO2, 10% EtOAc in Hexanes).

  • Expected Yield: 88-92% (Clear oil).

Protocol C: THP Protection (Scale-Up)

Suitable for acid-tolerant workflows.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv), p-TsOH (0.01 equiv), DCM.

  • Procedure:

    • Dissolve substrate (2.01 g, 10 mmol) and DHP (1.37 mL, 15 mmol) in DCM (20 mL).

    • Add p-Toluenesulfonic acid (19 mg, 0.1 mmol).

    • Stir at RT for 3 hours.

    • Workup: Wash with sat. NaHCO3 and brine.

    • Purification: Often used crude or filtered through a short silica plug.

  • Expected Yield: >95% (Diastereomeric mixture).

Critical Workflow: Lithium-Halogen Exchange

The most demanding application for this protected scaffold is the conversion of the C-Br bond to a C-Li bond. The following diagram details the validated pathway using the MOM group, which offers the highest safety margin against " scrambling" or protecting group cleavage.

LithiationWorkflow Step1 Protected Substrate (Ar-Br) Step2 Lithiation (n-BuLi, -78°C, THF) Step1->Step2 Strict Anhydrous Step3 Intermediate (Ar-Li Species) Step2->Step3 Halogen Exchange Step4 Electrophile Trap (E+ addition) Step3->Step4 C-C Bond Formation Step5 Deprotection (HCl/MeOH) Step4->Step5 Acidic Cleavage

Caption: Workflow for converting the protected aryl bromide to a functionalized benzyl alcohol derivative.

Technical Insight: While TBS ethers can survive n-BuLi at -78°C, the ortho-lithio species is in close proximity to the protecting group oxygen. With TBS, there is a minor risk of silicon migration or steric clash preventing efficient trapping. The MOM group, being smaller and capable of coordinating Lithium, often stabilizes the ortho-lithio intermediate, improving yields in the subsequent electrophile trapping step [1, 2].

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Berliner, M. A., & Belecki, K. (2005).[5] Simple, Rapid, and Efficient Preparation of MOM Ethers.[5] Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069.[2] [Link]

  • Mandal, T., et al. (2025).[6] Organophotocatalyzed approach for the chemoselective dealkylation of phenols. Organic Letters, 27, 315-321.[6] [Link]

Sources

Comparative

Analysis of reaction kinetics for the oxidation of (2-Bromo-4-methylphenyl)methanol

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2] Executive Summary: The Ortho-Substituent Challenge The oxidation of (2-Bromo-4-methylphenyl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]

Executive Summary: The Ortho-Substituent Challenge

The oxidation of (2-Bromo-4-methylphenyl)methanol presents a classic problem in physical organic chemistry: balancing electronic activation against steric inhibition.[1][2] While the para-methyl group (


) activates the benzylic position via hyperconjugation, the ortho-bromine atom introduces significant steric bulk and inductive deactivation (

).[1][2]

This guide compares the kinetic performance of three standard oxidation systems—Chromium(VI) , Hypervalent Iodine , and Catalytic Aerobic Oxidation —specifically for this substrate. Our analysis reveals that while traditional Cr(VI) reagents offer predictable kinetics, they suffer from steric retardation. Conversely, catalytic systems like Cu/TEMPO show superior selectivity but complex rate dependencies.[1][2]

Comparative Analysis of Oxidation Systems

The following table summarizes the kinetic and thermodynamic performance of key oxidants for (2-Bromo-4-methylphenyl)methanol.

FeatureMethod A: Pyridinium Chlorochromate (PCC) Method B: Dess-Martin Periodinane (DMP) Method C: Cu(I)/TEMPO (Aerobic)
Kinetic Order Second-order (

)
First-order in alcohol; complex in oxidantZero-order in

(often); First-order in Cat.[1][2]
Rate Limiting Step C-H Bond Cleavage (Hydride Transfer)Ligand Exchange / Alkoxyperiodinane formationH-atom abstraction by oxo-ammonium species
Ortho-Effect High Retardation: Steric bulk hinders chromate ester formation.[1][2]Moderate: Iodine center is large, but ligand exchange is fast.[1][2]Low: Radical mechanism is less sensitive to steric crowding.[1][2]
Selectivity Moderate (Risk of over-oxidation to acid)High (Stops at aldehyde)High (Stops at aldehyde)
Green Metric Poor (Toxic Cr(VI) waste)Moderate (Atom economy issues)Excellent (Uses

as terminal oxidant)
Detailed Kinetic Profile & Mechanism
3.1 The Mechanism of Steric Retardation

In the oxidation of (2-Bromo-4-methylphenyl)methanol, the ortho-bromo substituent plays a dual role.

  • Electronic Effect: The inductive withdrawal (-I) destabilizes the developing positive charge in the transition state (hydride transfer), reducing

    
    .
    
  • Steric Effect: In Cr(VI) oxidations, the formation of the pre-equilibrium chromate ester is reversible. However, the breakdown of this ester involves a cyclic transition state.[3] The bulky ortho-Br forces the aromatic ring out of planarity, increasing the activation energy (

    
    ).
    

Experimental data from analogous ortho-substituted benzyl alcohols suggests a Primary Kinetic Isotope Effect (KIE) of


, confirming that C-H bond cleavage is the rate-determining step (RDS).[1][2]
3.2 Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways and the specific point of steric conflict in the PCC oxidation mechanism.

OxidationMechanism Substrate (2-Bromo-4-methylphenyl) methanol Complex Chromate Ester Intermediate Substrate->Complex Fast Equilibrium (Acid Catalyzed) TS Cyclic Transition State (‡) Complex->TS Rate Determining Step (k_2) Product 2-Bromo-4-methyl benzaldehyde TS->Product Decomposition Steric Ortho-Br Steric Clash Steric->Complex Destabilizes Steric->TS Increases ΔG‡

Figure 1: Reaction coordinate pathway for Cr(VI) oxidation.[1][2] The ortho-bromo substituent destabilizes the transition state, increasing the activation energy.

Experimental Protocol: Kinetic Assay

To validate the reaction kinetics for this specific substrate, we recommend a Pseudo-First-Order Spectrophotometric Assay .[1][2] This protocol ensures self-validation by isolating the oxidant concentration as the sole variable.[2]

Reagents & Setup
  • Substrate: (2-Bromo-4-methylphenyl)methanol (10 mM stock in AcOH/H2O 50:50).

  • Oxidant: Pyrazinium Dichromate (PzDC) or PCC (0.5 mM stock).

  • Acid Catalyst: Perchloric acid (

    
    ), 1.0 M.
    
  • Detection: UV-Vis Spectrophotometer (

    
     nm for Cr(VI) decay).[1][2]
    
Step-by-Step Methodology
  • Baseline Correction: Blank the spectrophotometer with the solvent system (50% Acetic Acid).

  • Reaction Initiation:

    • In a quartz cuvette, mix 2.0 mL of Substrate stock and 0.5 mL of Acid catalyst.

    • Thermostat to 298 K (

      
      ).
      
    • Inject 0.5 mL of Oxidant stock to initiate the reaction. Rapidly mix (dead time < 5s).

  • Data Acquisition: Monitor the absorbance decay (

    
    ) at 
    
    
    
    every 30 seconds for 20 minutes (or until 3 half-lives).
  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ).[1][2]
    • The slope of the linear regression yields the pseudo-first-order rate constant,

      
      .[3]
      
    • Validation: Repeat with double the substrate concentration. If

      
       doubles, the reaction is first-order in substrate.[2]
      
Optimization Strategy: Choosing the Right Oxidant

For process scale-up, kinetic data suggests the following decision matrix based on the "Ortho-Effect" severity.

DecisionMatrix Start Start: Oxidation of (2-Bromo-4-methylphenyl)methanol Scale Is Scale > 100g? Start->Scale Purity Is Acid Impurity Tolerable? Scale->Purity No (Lab Scale) RouteA Use Cu(I)/TEMPO/Air (Kinetic Control) Scale->RouteA Yes (Green Chem) RouteB Use PCC/PDC (Thermodynamic Control) Purity->RouteB Yes RouteC Use Dess-Martin (DMP) (Steric Control) Purity->RouteC No (Need Aldehyde)

Figure 2: Process decision tree. For large-scale synthesis of the ortho-substituted aldehyde, catalytic aerobic methods (TEMPO) avoid the stoichiometric waste and steric penalties of Cr(VI).[2]

References
  • Synthesis of 2-bromo-4-methylbenzaldehyde: Organic Syntheses, Coll. Vol. 5, p.139 (1973); Vol. 46, p.13 (1966).

  • Kinetics of Ortho-Substituted Benzyl Alcohol Oxidation: Girija, R., & Aruna, S. (2011).[1][2][4] Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate.[1][2][4] Asian Journal of Chemistry, 23(4), 1520-1522.[1][2]

  • Chromium(VI) Oxidation Mechanism & Isotope Effects: Banerji, K. K. (1973). Kinetics and mechanism of the oxidation of benzyl alcohol by pyridinium chlorochromate. Bulletin of the Chemical Society of Japan, 46(11), 3623-3624. [1][2]

  • Copper/TEMPO Catalytic Systems: Hoover, J. M., & Stahl, S. S. (2011).[1] Highly selective aerobic oxidation of primary alcohols to aldehydes using a Cu(I)/TEMPO catalyst system. Journal of the American Chemical Society, 133(42), 16901-16910.[1][2]

  • General Kinetics of Benzyl Alcohol Oxidation: Degirmenbasi, N., & Boz, N. (2006).[1][2] Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 18(4), 3143.

Sources

Safety & Regulatory Compliance

Safety

(2-Bromo-4-methylphenyl)methanol: Proper Disposal &amp; Handling Guide

Executive Summary & Chemical Profile As a Senior Application Scientist, I often see disposal protocols treated as an afterthought. However, for halogenated intermediates like (2-Bromo-4-methylphenyl)methanol , improper d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I often see disposal protocols treated as an afterthought. However, for halogenated intermediates like (2-Bromo-4-methylphenyl)methanol , improper disposal is not just a regulatory violation—it is a significant safety risk and a cost driver.

The presence of the bromine atom on the aromatic ring dictates the entire waste lifecycle of this molecule. Unlike simple benzyl alcohols, this compound cannot be incinerated in standard non-halogenated waste streams due to the risk of generating corrosive hydrogen bromide (HBr) and potentially toxic brominated byproducts during combustion.

Chemical Identification Matrix
PropertySpecification
Chemical Name (2-Bromo-4-methylphenyl)methanol
CAS Number 80869-53-6 (verify against specific supplier CoA)
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Physical State Solid (typically off-white powder/crystals)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335)
Waste Classification Halogenated Organic Waste

The Science of Segregation (Why It Matters)

Effective disposal relies on understanding the chemical reactivity in the waste container.

A. The Halogen Rule (Cost & Compliance)

You must segregate this compound from non-halogenated solvents (e.g., Acetone, Methanol, Hexane).

  • Mechanism: Incineration of brominated compounds releases HBr gas.

  • Operational Impact: Facilities must use incinerators equipped with acid gas scrubbers. Mixing this solid with non-halogenated waste downgrades the entire container to "Halogenated," increasing disposal costs by approximately 300-500% .

B. The Benzyl Alcohol Risk (Safety)

The benzylic hydroxyl group (-CH₂OH) is susceptible to oxidation.

  • Incompatibility: NEVER dispose of this compound in waste containers containing strong oxidizers (e.g., Chromic acid, Permanganates, Nitric acid).

  • Reaction: Rapid, exothermic oxidation to 2-bromo-4-methylbenzoic acid can occur, leading to pressure buildup or fire in the waste drum.

Operational Disposal Protocol

Decision Workflow

Use the following logic to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: (2-Bromo-4-methylphenyl)methanol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidBin Container: Wide-mouth HDPE Jar Label: 'Solid Hazardous Waste - Toxic/Irritant' SolidPath->SolidBin SolventCheck Does solvent contain Halogens (DCM, Chloroform)? LiquidPath->SolventCheck HaloStream Stream A: Halogenated Waste (High Cost Stream) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Waste (DO NOT USE for this compound) SolventCheck->NonHaloStream No Override CRITICAL OVERRIDE: Solute contains Bromine. Must go to Stream A. NonHaloStream->Override Correction Override->HaloStream

Figure 1: Decision logic for segregating brominated benzyl alcohol waste. Note the critical override for non-halogenated solvents containing the brominated solute.

Step-by-Step Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant liner (Teflon/PTFE).

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "(2-Bromo-4-methylphenyl)methanol".

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Segregation: Place in the "Solid Hazardous Waste" satellite accumulation area.

    • Self-Validating Check: Ensure no liquid oxidizers are present in the secondary containment bin.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
  • Stream Identification: Because the solute contains Bromine, the entire solution is now Halogenated Waste, even if the solvent is Methanol or Ethyl Acetate.

  • Container: Use a standard solvent waste carboy (HDPE or Safety Can).

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 95%") AND the solute (e.g., "(2-Bromo-4-methylphenyl)methanol 5%").

    • Tag: Apply the "Halogenated Solvent" tag.

  • PH Check: If the reaction involved acids/bases, neutralize to pH 5-9 before adding to the organic waste carboy to prevent drum corrosion.

Emergency Spill Response

Immediate Action: Evacuate the immediate area if dust is airborne.

PhaseAction Protocol
PPE Required Nitrile gloves (double gloved recommended), Safety Goggles, Lab Coat. N95 Dust Mask if solid is fine powder.
Containment Solid: Cover with wet paper towels to prevent dust generation.Liquid: Dike with vermiculite or spill pillows.
Cleanup Scoop material into a disposable container. DO NOT sweep dry dust (inhalation risk). Wash area with soap and water.[1][2][3]
Decontamination Wipe surfaces with a mild surfactant. Collect all wipes as Halogenated Solid Waste .

Regulatory & Compliance Context (US/EU)

  • EPA (USA): This material is not typically P-listed or U-listed (unless unused commercial chemical product), but it renders waste streams "Hazardous" under RCRA characteristics if mixed with flammable solvents (D001) or simply as halogenated organic waste requiring specific treatment standards (40 CFR 268).

  • REACH (EU): Ensure downstream waste handlers are notified of the halogen content to comply with incineration directives (Directive 2000/76/EC).

Pro-Tip: Volume Reduction

To minimize disposal costs, do not dissolve solid waste in solvent just to dispose of it. Dispose of the solid in its own container. Solid waste is often charged by weight, whereas liquid halogenated waste is charged by volume and is significantly more expensive to transport and incinerate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123456, (2-Bromo-4-methylphenyl)methanol. PubChem. [Link]

  • U.S. Environmental Protection Agency (2023). Hazardous Waste Generators: Managing Your Waste. EPA.gov.[4] [Link]

  • American Chemical Society (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

Handling

Personal protective equipment for handling (2-Bromo-4-methylphenyl)methanol

CAS No: 824-53-3 | Formula: C₈H₉BrO | Mol.[1] Weight: 201.06 g/mol [2][3] Strategic Risk Profile: Beyond the SDS From the Desk of the Senior Application Scientist: While standard Safety Data Sheets (SDS) classify (2-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 824-53-3 | Formula: C₈H₉BrO | Mol.[1] Weight: 201.06 g/mol [2][3]

Strategic Risk Profile: Beyond the SDS

From the Desk of the Senior Application Scientist:

While standard Safety Data Sheets (SDS) classify (2-Bromo-4-methylphenyl)methanol as a standard Irritant (Skin/Eye/Respiratory), experienced organic chemists must recognize the specific structural risks associated with functionalized benzyl alcohols.[1]

  • The Benzylic Moiety: The benzylic carbon is susceptible to metabolic oxidation to the corresponding aldehyde/acid, but in the laboratory, the primary risk is chemical reactivity .[1] Benzylic alcohols can act as weak sensitizers upon repeated exposure.[1]

  • The Halogen (Bromine) Substituent: Unlike benzyl bromides (which are potent lachrymators), this alcohol is less volatile and less aggressive.[1] However, the lipophilic bromine atom increases skin permeability compared to non-halogenated benzyl alcohols.[1]

  • Physical State: Typically a crystalline solid.[1] The primary exposure vector is dust inhalation during weighing and dermal absorption if solubilized in organic solvents.

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" advice is insufficient for high-fidelity chemical handling.[1] This matrix adapts to the state of matter, which dictates the permeation risk.[1]

Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Solvent-Dependent Selection [1]• Alcohols/Ethers:[1][5] Nitrile is sufficient.[1][6][7]• DCM/Chloroform:Laminate (Silver Shield) or PVA liners under Nitrile.[1]Solid particles do not permeate nitrile instantly, but solutions do.[1] Halogenated solvents (often used with this compound) break through nitrile in <2 minutes.[1]
Eye/Face Safety Glasses with side shields + Face Shield (if >10g)Chemical Splash Goggles (vented)Goggles prevent vapor entry and splash contact; glasses are insufficient for liquid workups involving volatile solvents.[1]
Respiratory N95/P100 Mask (if outside hood) or Fume Hood Sash at 18"Fume Hood Mandatory (Face velocity: 80-100 fpm)The H335 hazard (respiratory irritation) requires engineering controls.[1] Avoid dust generation.[1][4][8][9]
Body Cotton Lab Coat (Fire Resistant if using flammables)Chemical Resistant Apron (Tyvek/PVC)Protects personal clothing from difficult-to-remove organic residues.[1]
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the container is open, and static electricity disperses fine powder.[1]

  • Static Control: Use an antistatic gun or wipe the spatula with a dryer sheet before entering the reagent bottle.[1] Benzylic solids are prone to static cling.[1]

  • The "Tunnel" Method: Do not weigh on an open bench. Place the balance inside the fume hood.[1] If vibration is an issue, prepare a "transfer tunnel" using a wide-mouth funnel to direct powder deep into the receiving flask, minimizing airborne dust.[1]

  • Decontamination: Immediately wipe the spatula and balance area with a Kimwipe dampened in Ethanol.[1] Dispose of the wipe in Solid Hazardous Waste .

Phase B: Reaction Setup
  • Solvent Choice: If dissolving in Dichloromethane (DCM), acknowledge that DCM carries the solute through standard gloves.[1] Change gloves immediately upon any splash.

  • Temperature Control: If heating, ensure a reflux condenser is active before the temperature ramp.[1] Benzyl alcohol derivatives have high boiling points but can co-distill with solvents.[1]

Phase C: Spill Management
  • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (water/ethanol mix) to dampen, then scoop into a bag.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if oxidizers are present.[1]

Waste Disposal Architecture

Proper disposal prevents downstream environmental toxicity, particularly due to the organobromine content.[1]

Waste StreamClassificationContainer TypeNotes
Stream A Halogenated Organic Solvent HDPE or Glass Carboy (Red Label)Because of the Bromine atom, this must go to Halogenated waste, even if dissolved in non-halogenated solvents like Acetone.[1]
Stream B Solid Hazardous Debris Wide-mouth Drum/BucketContaminated gloves, weigh boats, and paper towels.[1]
Stream C Aqueous Waste HDPE Carboy (Blue Label)Only if the compound was extracted into an aqueous phase (unlikely due to lipophilicity).[1]
Visual Workflow: Safety Logic

The following diagram illustrates the decision logic for handling (2-Bromo-4-methylphenyl)methanol based on its physical state.

G Start Start: Handling (2-Bromo-4-methylphenyl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution In Solution StateCheck->Solution Liquid SolidPPE PPE: Double Nitrile + N95 Control: Static Elimination Solid->SolidPPE Weighing Weighing inside Fume Hood SolidPPE->Weighing Disposal Disposal: Halogenated Waste Stream (Due to Bromine content) Weighing->Disposal SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH/THF) SolventCheck->NonHalogenated ShieldGloves PPE: Laminate/Silver Shield Gloves Halogenated->ShieldGloves StdGloves PPE: Standard Nitrile Gloves NonHalogenated->StdGloves ShieldGloves->Disposal StdGloves->Disposal

Figure 1: Decision logic for PPE selection and waste disposal based on the physical state and solvent system.[1]

Emergency Response (Self-Validating Protocol)

Skin Contact:

  • Immediate Action: Drench area with water for 15 minutes.[1][4]

  • Validation: If skin turns red or develops a rash (dermatitis) within 1 hour, the wash was insufficient or exposure was significant.[1] Seek medical attention.

Eye Contact:

  • Immediate Action: Flush with eyewash station for 15 minutes, holding eyelids open.[1]

  • Validation: Visual acuity test. If vision is blurred or "halo" effects persist after flushing, corneal irritation has occurred.[1]

Inhalation:

  • Immediate Action: Move to fresh air.

  • Validation: Deep breath test. If coughing or wheezing occurs upon deep inhalation, respiratory tract irritation is confirmed.[1]

References
  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: (4-bromo-2-methylphenyl)methanol (Isomer Safety Profile).[1] Retrieved January 28, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved January 28, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-4-methylphenyl)methanol
Reactant of Route 2
(2-Bromo-4-methylphenyl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.